molecular formula C6H13Cl2N<br>(ClCH2CH2)2NC2H5<br>C6H13Cl2N B1220662 Bis(2-chloroethyl)ethylamine CAS No. 538-07-8

Bis(2-chloroethyl)ethylamine

Cat. No.: B1220662
CAS No.: 538-07-8
M. Wt: 170.08 g/mol
InChI Key: UQZPGHOJMQTOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl)ethylamine, often designated HN-1, is a powerful alkylating agent belonging to the nitrogen mustard family. It is a colorless to pale yellow oily liquid with a faint, fishy, or musty odor . Historically developed in the 1920s and 1930s, HN-1 was initially investigated for wart removal and later as a potential chemical warfare agent due to its potent vesicant (blistering) properties; it is now classified as a Schedule 1 chemical under the Chemical Weapons Convention . Its mechanism of action involves the formation of a highly reactive aziridinium ion intermediate, which acts as a bifunctional alkylating agent . This allows it to form covalent bonds with nucleophilic sites on biological molecules, most notably the N-7 position of guanine in DNA . The primary cytotoxic lesion is the formation of DNA interstrand cross-links (ICLs), which create a complete block to essential processes like DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells . This mechanism is the basis for its primary research value. Nitrogen mustards like HN-1 were the first chemotherapeutic agents used to treat cancer, paving the way for modern chemotherapy . Today, HN-1 is used in biochemical research to study the mechanisms of DNA damage, repair, and mutagenesis. It serves as a model compound for investigating the cellular response to ICLs, which involves complex repair pathways such as Fanconi anemia (FA), translesion DNA synthesis (TLS), homologous recombination (HR), and nucleotide excision repair (NER) . Research with HN-1 has been instrumental in understanding how cells cope with these highly cytotoxic lesions and the consequences of failed repair . Safety Note: this compound is a powerful vesicant and alkylating agent. It is highly irritating to the skin, eyes, and respiratory tract, and exposure can cause severe delayed symptoms including blistering, immunosuppression, and damage to the eyes and airways . It is also a known carcinogen and developmental toxin . This product is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZPGHOJMQTOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N, Array
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060220
Record name Ethylbis(2-chloroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrogen mustard (HN-1)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

High enough not to interfere with military use of the agent (EPA, 1998)
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrogen mustard (HN-1)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless/pale yellow liquid

CAS No.

538-07-8
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(2-chloroethyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrogen mustard (HN-1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrogen Mustard-1
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/nitrogen-mustard-1-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylbis(2-chloroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HN-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75ZZA7WIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4991
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBIS(2-CHLOROETHYL)AMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1655
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)ethylamine Hydrochloride: Chemical Properties, Experimental Protocols, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine hydrochloride, also known as Nor-nitrogen mustard hydrochloride, is a potent bifunctional alkylating agent. Its high reactivity, stemming from the two chloroethyl groups, enables it to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This activity makes it a critical compound in biomedical research and a precursor in the synthesis of several chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and an examination of the cellular signaling pathways it perturbs, offering a vital resource for professionals in drug development and oncology research.

Chemical and Physical Properties

This compound hydrochloride is a white to beige crystalline powder. It is hygroscopic and should be stored accordingly. Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 821-48-7[1]
Molecular Formula C₄H₁₀Cl₃N[1]
Molecular Weight 178.49 g/mol
Appearance White to beige crystalline powder[1]
Melting Point 212-214 °C[2]
Water Solubility >100 g/L
IUPAC Name 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride[1]
Synonyms Nor-HN2, Nor-nitrogen mustard hydrochloride, 2,2'-Dichlorodiethylamine hydrochloride[3]
Stability Stable under normal conditions. Hygroscopic.[4]
Storage Temperature Store below +30°C

Experimental Protocols

Synthesis of this compound hydrochloride

A common laboratory-scale synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 31.5 g (0.30 mol) of diethanolamine in 300 mL of anhydrous 1,2-dichloroethane.

  • Slowly add 51.0 mL of thionyl chloride to the stirred solution. An exothermic reaction will occur, and a solid suspension may form immediately.

  • After the addition is complete, warm the mixture to approximately 50 °C, at which point the initial suspension should dissolve.

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During reflux, the crystalline hydrochloride salt product will precipitate.

  • After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The final product, a white crystalline solid of this compound hydrochloride, is obtained. The crude product can be purified by recrystallization from a methanol/diethyl ether mixture.

Determination of Melting Point (OECD Guideline 102)

The melting point can be determined using the capillary method with a calibrated apparatus.

Materials:

  • Melting point apparatus (e.g., Büchi M-560 or similar)

  • Capillary tubes (sealed at one end)

  • This compound hydrochloride sample, finely powdered and dried

  • Thermometer calibrated to a known standard

Procedure:

  • Introduce the powdered sample into a capillary tube to a height of about 3 mm.

  • Compact the sample by tapping the tube gently.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-20 °C/min.

  • Observe the sample. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

  • For a more precise determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the expected melting point is approached.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Materials:

  • This compound hydrochloride

  • Distilled or deionized water

  • Erlenmeyer flasks with stoppers

  • Constant temperature bath (e.g., at 20 ± 0.5 °C)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the test substance to a flask containing a known volume of water. The excess is necessary to ensure saturation is reached.

  • Stopper the flask and place it in a constant temperature bath, agitating it for a sufficient time to reach equilibrium (preliminary tests can determine this, but 24 hours is often a good starting point).

  • After equilibration, allow the mixture to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved material.

  • Centrifuge a portion of the aqueous phase to remove any suspended particles.

  • Carefully withdraw an aliquot of the clear supernatant for analysis.

  • Determine the concentration of this compound hydrochloride in the aliquot using a validated analytical method.

  • Perform at least two independent determinations.

Stability Testing (ICH Q1A(R2) Guideline Principles)

Stability studies are crucial to determine the re-test period or shelf life.

Protocol Outline:

  • Stress Testing (Forced Degradation): Subject the substance to conditions more severe than accelerated testing. This includes exposure to high heat (e.g., 60°C), humidity (e.g., 75% RH), light (photostability testing), and hydrolysis across a range of pH values. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Long-Term Stability Testing: Store the substance under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months.

  • Accelerated Stability Testing: Store the substance under elevated temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

  • Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

  • Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to assay the active substance and quantify any degradation products. Physical properties such as appearance and melting point should also be monitored.

Biological Interactions and Signaling Pathways

The primary mechanism of action of this compound is through its ability to act as a DNA alkylating agent.[5] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine.[5] The presence of two chloroethyl groups allows for the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[5]

The cellular response to this DNA damage is complex and involves multiple signaling pathways. The Fanconi Anemia (FA) pathway is particularly critical for the repair of ICLs.[6][7][8]

DNA_Damage_Response cluster_0 Cellular Exposure cluster_1 DNA Damage cluster_2 DNA Damage Recognition and Signaling cluster_3 DNA Repair and Cell Fate This compound This compound Aziridinium_Ion Aziridinium Ion Formation This compound->Aziridinium_Ion Intramolecular cyclization ICL DNA Interstrand Cross-links (ICLs) Aziridinium_Ion->ICL Alkylation of DNA FA_Core_Complex Fanconi Anemia (FA) Core Complex (FANCA/B/C/E/F/G/L/M) ICL->FA_Core_Complex Recruitment to stalled replication fork ATR ATR Activation ICL->ATR Stalled replication fork signaling Apoptosis Apoptosis ICL->Apoptosis If repair fails FANCD2_I_Ub Monoubiquitination of FANCD2 and FANCI FA_Core_Complex->FANCD2_I_Ub Nuclease_Incision Nuclease Incision (e.g., XPF-ERCC1) FANCD2_I_Ub->Nuclease_Incision Recruitment of nucleases ATR->FA_Core_Complex Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest TLS Translesion Synthesis (TLS) Nuclease_Incision->TLS HR Homologous Recombination (HR) TLS->HR HR->ICL Repair of ICL Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation Compound_Prep Prepare stock solution of This compound HCl in appropriate solvent (e.g., water) Treatment Treat cells with a serial dilution of the compound Compound_Prep->Treatment Cell_Culture Culture selected cancer cell lines Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT, CellTiter-Glo) Treatment->Cytotoxicity_Assay Apoptosis_Assay Assess apoptosis (e.g., Annexin V staining, Caspase activity) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Analyze cell cycle distribution (e.g., Propidium Iodide staining) Treatment->Cell_Cycle_Analysis DNA_Damage_Analysis Measure DNA damage (e.g., γH2AX staining, Comet assay) Treatment->DNA_Damage_Analysis IC50_Determination Calculate IC50 value Cytotoxicity_Assay->IC50_Determination Mechanism_Elucidation Elucidate mechanism of action Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation DNA_Damage_Analysis->Mechanism_Elucidation

References

An In-depth Technical Guide to the Synthesis of Bis(2-chloroethyl)ethylamine from Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-chloroethyl)ethylamine, a potent alkylating agent also known as Nitrogen Mustard HN-1, from the precursor diethanolamine (B148213). This document details the underlying reaction mechanism, a comprehensive experimental protocol, and critical quantitative data, tailored for professionals in chemical research and drug development.

Introduction

This compound (HN-1) is a bifunctional alkylating agent belonging to the nitrogen mustard family.[1] Historically investigated for various applications, its primary contemporary value lies in biochemical research to study the mechanisms of DNA damage and repair.[1] Its mode of action involves the formation of a highly reactive aziridinium (B1262131) ion, which alkylates biological macromolecules, most notably the N-7 position of guanine (B1146940) in DNA, leading to interstrand cross-links.[1] This guide focuses on the prevalent and reliable laboratory-scale synthesis of its hydrochloride salt from diethanolamine.

Reaction Overview and Mechanism

The synthesis of this compound hydrochloride from diethanolamine is primarily achieved through a nucleophilic substitution reaction with thionyl chloride (SOCl₂).[1][2] In this process, the hydroxyl groups of diethanolamine are replaced by chlorine atoms. The reaction is typically conducted in a chlorinated solvent, such as 1,2-dichloroethane.[1][2]

The mechanism involves the initial reaction of the alcohol groups of diethanolamine with thionyl chloride to form intermediate chlorosulfite esters. These intermediates subsequently undergo an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the final product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][3]

Synthesis_Mechanism Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ Intermediate Intermediate (Chlorosulfite Esters) Diethanolamine->Intermediate + ThionylChloride 2 SOCl₂ (Thionyl Chloride) ThionylChloride->Intermediate Product This compound Hydrochloride HN(CH₂CH₂Cl)₂·HCl Intermediate->Product Nucleophilic Substitution Byproducts Byproducts 2SO₂ + HCl Intermediate->Byproducts Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative laboratory-scale procedure for the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 1,2-Dichloroethane (or Chloroform)

  • Methanol

Equipment:

  • 1 L three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Vacuum evaporator

Procedure:

  • In a 1 L flask equipped with a reflux condenser and a magnetic stirrer, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[2]

  • Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension may form immediately upon addition.[2]

  • Warm the mixture to 50°C. The initial solid suspension is expected to dissolve upon warming.[2]

  • Heat the reaction mixture to reflux. During reflux, the solution may clarify before a new crystalline solid appears.[2]

  • Maintain the reflux with stirring for a period of 3 hours to ensure the reaction goes to completion.[1][2]

  • After the reflux period, cool the mixture and quench the reaction by carefully adding 20 mL of methanol.[2]

  • Remove the solvent under vacuum.[2]

  • The resulting white crystalline material is bis(2-chloroethyl)amine hydrochloride.[2]

Experimental_Workflow Start Start Step1 1. Charge Reactor - Diethanolamine - 1,2-Dichloroethane Start->Step1 Step2 2. Add Thionyl Chloride (Slowly) Step1->Step2 Step3 3. Heat to 50°C Step2->Step3 Step4 4. Reflux for 3 hours Step3->Step4 Step5 5. Quench with Methanol Step4->Step5 Step6 6. Remove Solvents (Vacuum) Step5->Step6 Step7 7. Obtain Product (White Crystalline Solid) Step6->Step7 End End Step7->End

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the described synthesis. The procedure is known for its high efficiency, often yielding a quantitative amount of the hydrochloride salt.[1][2]

ParameterValue/ConditionReference
Starting Material Diethanolamine[1][2]
Molar Amount0.30 mole[2]
Mass31.5 g[2]
Chlorinating Agent Thionyl Chloride[1][2]
Volume51.0 mL[2]
Solvent 1,2-dichloroethane[1][2]
Volume300 mL[2]
Reaction Temperature Initially 50°C, then reflux[1][2]
Reaction Time 3 hours at reflux[1][2]
Product Form Hydrochloride salt[1][2]
Reported Yield Quantitative (53.0 g)[2]

Safety Considerations

This compound (HN-1) is a powerful vesicant and alkylating agent.[1] It is highly irritating to the skin, eyes, and respiratory tract.[1] Exposure can lead to severe delayed symptoms, and it is classified as a known carcinogen.[1] Furthermore, it is a Schedule 1 chemical under the Chemical Weapons Convention, and its production and use are strictly regulated.[1] All handling of this compound and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction itself is exothermic and releases toxic gases (SO₂ and HCl), requiring careful temperature control and proper off-gas scrubbing.[1][3]

References

An In-depth Technical Guide on Bis(2-chloroethyl)ethylamine as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)ethylamine, a nitrogen mustard designated as HN-1, is a potent bifunctional alkylating agent with significant historical and ongoing relevance in cancer research and toxicology. Its powerful cytotoxic effects stem from its ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the core chemical principles, mechanism of action, and biological consequences of this compound-induced DNA damage. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to support researchers and drug development professionals in oncology and related fields.

Introduction

This compound is a member of the nitrogen mustard family of compounds, which were among the first agents used in cancer chemotherapy.[1] It is a colorless to pale yellow oily liquid with a faint fishy or musty odor.[1] Historically investigated for various applications, its primary contemporary use is in research to understand the mechanisms of DNA damage and repair.[1] Its ability to induce interstrand cross-links (ICLs) in DNA makes it a valuable tool for studying the cellular pathways that respond to and repair this highly cytotoxic form of DNA damage.[1]

Mechanism of Action: Bifunctional DNA Alkylation

The biological activity of this compound is driven by its ability to act as a bifunctional alkylating agent. The process is initiated by a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion from one of the chloroethyl side chains. This reaction forms a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[2][3] This strained three-membered ring is susceptible to nucleophilic attack by various biological macromolecules, with DNA being a primary target.[2]

The bifunctional nature of the molecule allows for a second, similar reaction to occur with the other chloroethyl arm. This can result in the formation of DNA monoadducts, where only one arm has reacted with DNA, or the more cytotoxic interstrand cross-links (ICLs), where both arms have reacted with bases on opposite strands of the DNA double helix.[4][5]

Formation of DNA Adducts

The primary nucleophilic target for alkylation by this compound is the N7 position of guanine (B1146940) residues in DNA.[4][5] Alkylation at the N3 position of adenine (B156593) also occurs, but to a lesser extent.[4][5] The formation of ICLs, predominantly between two guanine residues, is a critical lesion that physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[1][2]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

BCEA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Aziridinium [label="Aziridinium Ion\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; MonoAdduct [label="Monoadduct\n(N7-Guanine, N3-Adenine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICL [label="Interstrand Cross-link\n(Guanine-Guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Cycle Arrest &\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

BCEA -> Aziridinium [label="Intramolecular\nCyclization"]; Aziridinium -> DNA [label="Nucleophilic Attack"]; DNA -> MonoAdduct [label="First Alkylation"]; MonoAdduct -> ICL [label="Second Alkylation"]; ICL -> Apoptosis;

{rank=same; BCEA; Aziridinium;} {rank=same; DNA; MonoAdduct; ICL; Apoptosis;} } dot Caption: Mechanism of this compound DNA alkylation.

Quantitative Data

Cytotoxicity

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its close structural analog, bis(2-chloroethyl)methylamine (HN2), and other nitrogen mustard derivatives provide a valuable reference for its potential potency.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)
Bis(2-chloroethyl)methylamine (HN2)HaCaT (Keratinocytes)14.45
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48
BFA-Nitrogen Mustard Hybrid (5a)PC-3 (Prostate)9.37
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402 (Hepatocellular Carcinoma)0.2
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402/5-FU (Drug-Resistant)0.84
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50
Evodiamine-Nitrogen Mustard Hybrid (9c)THP-1 (Leukemia)4.05
Evodiamine-Nitrogen Mustard Hybrid (9c)HepG2 (Hepatocellular Carcinoma)17.04
Melamine-Nitrogen Mustard Derivative (19f)MCF-7 (Breast Cancer)1.89

Table 1: Comparative Cytotoxicity of Nitrogen Mustard Analogs.[6]

Toxicology

This compound is a highly toxic compound. The following table summarizes available acute toxicity data.

TestRoute of ExposureSpeciesDose/Duration
LD50DermalRabbit15 mg/kg
LD50SubcutaneousMouse1100 µg/kg
LD50IntraperitonealMouse1030 µg/kg
LD50IntravenousRat500 µg/kg

Table 2: Acute Toxicity Data for this compound.[7]

DNA Adduct Formation and Repair Kinetics

Studies on nitrogen mustards have provided insights into the kinetics of DNA adduct formation and repair.

Adduct TypePeak Formation TimeHalf-life of Repair (in human lymphocytes)
Monoadducts~2 hours14.5 - 18.8 hours
Interstrand Cross-links~8 hours12.4 - 14.1 hours

Table 3: Kinetics of DNA Adduct Formation and Repair for a Nitrogen Mustard Analog (Melphalan).[8]

A study using this compound in mice showed that the monoalkylated N7-guanine adduct reached a maximum level within 6 hours in the liver, lung, and spleen, and then declined rapidly.[7][9] The guanine-guanine interstrand cross-link was more persistent, with a half-life over three times longer than the monoadduct.[7][9]

Cellular Response to DNA Damage

The formation of DNA adducts, particularly ICLs, by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10] This response aims to arrest the cell cycle to allow for DNA repair, or to induce apoptosis if the damage is too extensive. Several key DNA repair pathways are involved in processing ICLs.

dot digraph "DNA_Damage_Response_Overview" { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

BCEA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ICL [label="DNA Interstrand Cross-link", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response (DDR)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNARepair [label="DNA Repair Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BCEA -> ICL; ICL -> DDR; DDR -> CellCycleArrest; DDR -> Apoptosis; CellCycleArrest -> DNARepair; } dot Caption: Overview of the cellular response to DNA damage.

Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a crucial player in the repair of ICLs.[1] It is a complex pathway involving at least 23 proteins.[11] A key event in the activation of the FA pathway is the monoubiquitination of the FANCI-FANCD2 complex, which is orchestrated by the FA core complex.[1][11] This ubiquitinated complex then coordinates the recruitment of downstream nucleases and other repair factors to the site of the ICL.[12]

dot digraph "Fanconi_Anemia_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

ICL [label="ICL Recognition\n(FANCM complex)", fillcolor="#FBBC05", fontcolor="#202124"]; FACore [label="FA Core Complex\n(E3 Ligase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ID2 [label="FANCI-FANCD2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ID2_Ub [label="Monoubiquitinated\nFANCI-FANCD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleases [label="Nuclease Recruitment\n(e.g., XPF-ERCC1, SLX4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Downstream Repair\n(HR, TLS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ICL -> FACore [label="Recruitment"]; FACore -> ID2 [label="Monoubiquitination"]; ID2 -> ID2_Ub; ID2_Ub -> Nucleases [label="Coordination"]; Nucleases -> Repair; } dot Caption: Key steps in the Fanconi Anemia pathway for ICL repair.

Homologous Recombination (HR)

Homologous recombination is a high-fidelity DNA repair pathway that is essential for the repair of double-strand breaks (DSBs) that can arise as intermediates during ICL repair.[13][14] Following the initial processing of the ICL, the resulting DSB is repaired using a homologous DNA sequence as a template, ensuring accurate restoration of the genetic information.[13] Key proteins in this pathway include RAD51, BRCA1, and BRCA2.[1]

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile pathway that removes a wide range of bulky DNA lesions that distort the DNA helix.[15] While HR is critical for the DSB intermediate, NER components, such as the XPF-ERCC1 endonuclease, are involved in the initial "unhooking" of the ICL by making incisions on one strand of the DNA flanking the cross-link.[16]

Experimental Protocols

DNA Alkylation Assay (Modified Alkaline Comet Assay for ICLs)

The alkaline comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure ICLs.[4][17][18][19]

Principle: ICLs prevent the complete denaturation and migration of DNA in an electric field. By inducing a known number of single-strand breaks (e.g., with ionizing radiation), the retention of DNA in the comet head is proportional to the number of ICLs.[4][18]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

  • Irradiation: After treatment, irradiate the cells on ice with a defined dose of X-rays (e.g., 5-10 Gy) to induce single-strand breaks.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove cellular proteins and membranes, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head using appropriate software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.

dot digraph "Alkaline_Comet_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Cell Treatment &\nIrradiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Embedding [label="Cell Embedding\nin Agarose", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophoresis [label="Alkaline Electrophoresis", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="DNA Staining", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Fluorescence Microscopy\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Embedding -> Lysis -> Electrophoresis -> Staining -> Analysis; } dot Caption: Workflow for the modified alkaline comet assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21][22][23][24]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

In Vivo Tumorigenicity Assay (Xenograft Model)

This assay evaluates the in vivo efficacy of an anti-cancer agent on tumor growth in an animal model.[10][25][26][27]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.[25]

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 1-10 x 10^6 cells per injection).

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and molecular analysis).

Conclusion

This compound remains a fundamentally important tool for research into DNA damage and repair. Its ability to induce a high proportion of interstrand cross-links provides a robust model for dissecting the complex cellular pathways that maintain genomic integrity. A thorough understanding of its mechanism of action, the quantitative aspects of its cytotoxicity, and the cellular responses it elicits is crucial for researchers in oncology, toxicology, and drug development. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the biological effects of this potent bifunctional alkylating agent and for the development of novel therapeutic strategies that target DNA repair pathways.

References

Formation of the Aziridinium Ion from Bis(2-chloroethyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2-chloroethyl)ethylamine, also known as Nitrogen Mustard HN-1, is a bifunctional alkylating agent with a long history in both chemical warfare and medicine. Its biological activity is intrinsically linked to its ability to form a highly electrophilic aziridinium (B1262131) ion intermediate in situ. This strained, three-membered ring readily reacts with nucleophiles, most notably the N7 position of guanine (B1146940) in DNA, leading to the formation of covalent adducts. The bifunctionality of the parent molecule allows for a subsequent, similar reaction, resulting in DNA interstrand cross-links. These cross-links are potent cytotoxic lesions that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Understanding the dynamics of aziridinium ion formation is therefore paramount for the rational design of novel chemotherapeutics and for developing strategies to mitigate the toxic effects of nitrogen mustards.

The Reaction Mechanism: Intramolecular Cyclization

The formation of the aziridinium ion from this compound is a classic example of an intramolecular nucleophilic substitution reaction (SNi). The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, attacking one of the β-carbon atoms and displacing a chloride ion as the leaving group.

The reaction proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the deprotonated amine attacks one of the electrophilic β-carbons of the chloroethyl groups.

  • Chloride Ion Displacement: The chloride ion is expelled, leading to the formation of a positively charged, three-membered aziridinium ring.

This process is significantly influenced by the electronic and steric environment of the molecule.

Figure 1: Reaction pathway for aziridinium ion formation.

Factors Influencing Aziridinium Ion Formation

The rate and extent of aziridinium ion formation are critically dependent on several factors, which are summarized in the table below.

FactorEffect on Aziridinium Ion FormationRationale
pH Crucial determinant. The reaction is significantly faster at neutral to alkaline pH.The free amine (unprotonated nitrogen) is required for nucleophilic attack. Under acidic conditions (pH < 4), the nitrogen is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and thus inhibits cyclization.[2][3] At pH 8, the conversion to the aziridinium ion is essentially quantitative.[2][3]
Temperature Rate increases with temperature. As with most chemical reactions, increased thermal energy provides the necessary activation energy for the cyclization to occur. However, higher temperatures can also promote side reactions and degradation.
Solvent Polar protic solvents can facilitate the reaction. Solvents capable of solvating the departing chloride ion can stabilize the transition state and facilitate the reaction. However, protic solvents like water can also act as competing nucleophiles, leading to hydrolysis of the parent compound or the aziridinium ion. Anhydrous aprotic solvents are often used in synthesis to minimize hydrolysis.
Substituents on Nitrogen Electron-donating groups can increase the rate. Substituents that increase the nucleophilicity of the nitrogen atom can accelerate the rate of intramolecular attack.

Quantitative Data

Spectroscopic characterization of the aziridinium ion is also challenging due to its high reactivity. While NMR spectroscopy has been used to detect its formation, detailed and unambiguously assigned 1H and 13C NMR data for the N-ethyl-N-(2-chloroethyl)aziridinium ion are not available in tabulated form in the reviewed literature.

Experimental Protocols

A detailed, validated experimental protocol for the controlled generation and subsequent trapping of the aziridinium ion from this compound is not available in the public domain literature. However, a standard procedure for the synthesis of the stable precursor, bis(2-chloroethyl)amine (B1207034) hydrochloride, is well-documented.

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is based on the reaction of diethanolamine (B148213) with thionyl chloride.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Dichloroethane (anhydrous)

  • Methanol (anhydrous)

  • Round-bottom flask (1 L) with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 31.5 g (0.30 mol) of diethanolamine and 300 mL of anhydrous dichloroethane.

  • Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

  • Warm the mixture to 50°C with stirring. The solid should dissolve.

  • Reflux the reaction mixture with stirring for 3 hours. During the reflux, a crystalline solid will reappear.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 20 mL of anhydrous methanol.

  • Remove the solvents under reduced pressure using a rotary evaporator with a water bath at low temperature.

  • The resulting white crystalline material is bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.

Safety Precautions: This synthesis involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

G Start Start Mix Mix Diethanolamine and Dichloroethane Start->Mix Add_SOCl2 Slowly Add Thionyl Chloride Mix->Add_SOCl2 Warm Warm to 50°C Add_SOCl2->Warm Reflux Reflux for 3 hours Warm->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Methanol Cool->Quench Evaporate Remove Solvents (Rotary Evaporator) Quench->Evaporate Product Bis(2-chloroethyl)amine HCl (White Crystalline Solid) Evaporate->Product

Figure 2: Workflow for the synthesis of Bis(2-chloroethyl)amine HCl.

Biological Significance and Drug Development

The formation of the aziridinium ion is the pivotal activation step for the therapeutic effect of nitrogen mustard-based anticancer drugs. The high reactivity of this intermediate, while essential for its cytotoxic action against cancer cells, also contributes to its systemic toxicity and the development of drug resistance.

Key areas of research in drug development include:

  • Prodrug Strategies: Designing molecules that are inactive until they reach the tumor microenvironment, where they are converted to the active nitrogen mustard, thereby minimizing systemic toxicity.

  • Modulation of Reactivity: Modifying the chemical structure of the nitrogen mustard to alter the rate of aziridinium ion formation, aiming for a therapeutic window where the drug is sufficiently reactive to kill cancer cells but less damaging to healthy tissues.

  • Targeted Delivery: Conjugating nitrogen mustards to antibodies or other ligands that specifically bind to receptors overexpressed on cancer cells, thereby concentrating the alkylating agent at the tumor site.

G NM This compound (Nitrogen Mustard) AZI Aziridinium Ion (Active Intermediate) NM->AZI Intramolecular Cyclization DNA_Alkylation DNA Alkylation (Guanine N7) AZI->DNA_Alkylation Toxicity Systemic Toxicity AZI->Toxicity Crosslinking DNA Interstrand Cross-linking DNA_Alkylation->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis Resistance Drug Resistance Crosslinking->Resistance DrugDev Drug Development Strategies Prodrugs Prodrugs DrugDev->Prodrugs ReactivityMod Reactivity Modulation DrugDev->ReactivityMod Targeted Targeted Delivery DrugDev->Targeted

Figure 3: Biological implications of aziridinium ion formation.

Conclusion

The formation of the aziridinium ion from this compound is a chemically fascinating and biologically crucial process. While a complete quantitative picture of its kinetics under all conditions remains to be fully elucidated in publicly available literature, the fundamental principles governing this reaction are well understood. A thorough grasp of the mechanism and the factors influencing the stability of the parent compound and the reactivity of the aziridinium ion is essential for researchers in the fields of medicinal chemistry, pharmacology, and toxicology. Future work to precisely quantify the reaction kinetics and to develop detailed protocols for the controlled generation and trapping of this important intermediate will undoubtedly contribute to the development of safer and more effective alkylating agent-based therapies.

References

An In-depth Technical Guide to DNA Adducts Formed by Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA adducts formed by the bifunctional alkylating agent Bis(2-chloroethyl)ethylamine, also known as HN-1 or nitrogen mustard (NM). This document details the mechanism of action, the types of adducts formed, their quantitative analysis, and the cellular responses to this form of DNA damage.

Executive Summary

This compound is a potent genotoxic agent that exerts its cytotoxic effects primarily through the covalent modification of DNA. Its bifunctional nature allows for the formation of both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. Understanding the precise nature of these DNA adducts, their stability, and the cellular pathways that respond to and repair this damage is critical for the fields of toxicology, oncology, and the development of chemotherapeutic agents. This guide summarizes the current knowledge on this compound-induced DNA adducts, providing quantitative data, detailed experimental protocols for their detection, and visualizations of the key mechanistic and signaling pathways.

Mechanism of DNA Adduct Formation

The genotoxicity of this compound is driven by its ability to form a highly reactive aziridinium (B1262131) ion intermediate through an intramolecular cyclization, where the amine nitrogen displaces one of the chloride leaving groups. This strained three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.[1]

The primary target for alkylation is the N7 position of guanine (B1146940), which is the most nucleophilic site in DNA.[1] To a lesser extent, alkylation also occurs at the N3 position of adenine. After the formation of a monoadduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a second DNA base, leading to the formation of cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).[1] Interstrand cross-links are considered the most cytotoxic lesions induced by nitrogen mustards.

A secondary reaction that can occur following the formation of a cationic N7-guanine adduct is the opening of the imidazole (B134444) ring to form a more stable N⁵-substituted formamidopyrimidine (Fapy) adduct.[2][3] These Fapy adducts are also subject to cross-linking.

Figure 1. Mechanism of this compound Activation and DNA Adduction.

Types of DNA Adducts

This compound forms a variety of DNA adducts, with the majority being modifications of guanine bases. The primary adducts identified and quantified are:

  • N7-(2-[ethyl]aminoethyl)guanine (NM-G): A monoadduct where one arm of the nitrogen mustard is attached to the N7 position of a single guanine base.

  • 1,3-bis(N7-guaninyl)propane analog (G-NM-G): An interstrand cross-link connecting the N7 positions of two guanine bases.

  • N7-(2-[ethyl]aminoethyl)-formamidopyrimidine (NM-FapyG): A monoadduct resulting from the imidazole ring-opening of the NM-G adduct.

  • FapyG-NM-G: An interstrand cross-link where one of the participating guanines has undergone ring-opening to a Fapy residue.

  • FapyG-NM-FapyG: An interstrand cross-link where both participating guanines have undergone ring-opening.

Quantitative Analysis of DNA Adducts

The relative abundance of the different adducts is crucial for understanding the biological consequences of exposure to this compound. The following tables summarize the quantitative data from studies on calf thymus DNA and a human mammary cancer cell line.

Adduct Distribution

A robust ultraperformance liquid chromatography-ion trap multistage scanning mass spectrometric (UPLC/MS³) method was used to quantify five guanine adducts in calf thymus DNA and the MDA-MB-231 human breast cancer cell line following treatment with this compound.[2][3]

Table 1: Abundance of Guanine Adducts in Calf Thymus DNA Treated with 1 µM this compound [2][3]

Adduct TypeAbundance (adducts per 10⁷ bases)
G-NM-GPrincipal Adduct
NM-GSecondary Adduct
FapyG-NM-GDetected
NM-FapyG~20% of NM-G
FapyG-NM-FapyGBelow Limit of Detection

Table 2: Abundance of Guanine Adducts in MDA-MB-231 Mammary Tumor Cells Treated with 100 µM this compound for 24h [2][3][4][5]

Adduct TypeAbundance (adducts per 10⁷ bases)
NM-G970
G-NM-G240
NM-FapyG180
FapyG-NM-G6.0
Adduct Stability and Repair

The persistence of DNA adducts is a key factor in their mutagenic and cytotoxic potential. The half-lives of adducts formed by nitrogen mustards have been measured in human peripheral lymphocytes.

Table 3: Half-life of Nitrogen Mustard-Induced DNA Adducts in Human Lymphocytes [6]

Adduct TypeGeneHalf-life (hours)
Monoadductsp5314.5 ± 0.3
N-ras18.8 ± 1.5
Interstrand Cross-linksp5312.4 ± 0.8
N-ras14.1 ± 2.2

Cellular Response to DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.

Interstrand cross-links are particularly challenging lesions for the cell to repair and are recognized by proteins of the Fanconi anemia (FA) pathway, especially during S-phase when the replication fork stalls at the lesion.[7] This recognition leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade. For double-strand breaks (DSBs) that can arise during the repair of ICLs, the ATM (Ataxia Telangiectasia Mutated) pathway is activated.[8][9]

Both ATM and ATR are protein kinases that phosphorylate a host of downstream targets to orchestrate the DDR. Key downstream events include:

  • Cell Cycle Arrest: Activation of checkpoint kinases Chk1 and Chk2, which in turn inhibit cyclin-dependent kinases (CDKs) to halt cell cycle progression.

  • DNA Repair: Recruitment of DNA repair proteins to the site of damage. The primary pathways for repairing nitrogen mustard-induced damage are:

    • Nucleotide Excision Repair (NER): Involved in the "unhooking" of the ICL from one strand.

    • Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template to repair the resulting double-strand break.

    • Non-Homologous End Joining (NHEJ): A more error-prone pathway that directly ligates broken DNA ends.

    • Base Excision Repair (BER): Primarily involved in the repair of monoadducts.

If the DNA damage is too extensive to be repaired, the DDR can trigger apoptosis (programmed cell death).

DNA_Damage_Response Replication_Stall Replication Fork Stalling ATR_Activation ATR Activation Replication_Stall->ATR_Activation Chk1_Activation Chk1 Activation ATR_Activation->Chk1_Activation DSB_Formation Double-Strand Break (DSB) Formation during Repair ATM_Activation ATM Activation DSB_Formation->ATM_Activation Chk2_Activation Chk2 Activation ATM_Activation->Chk2_Activation Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Activation->Cell_Cycle_Arrest Chk2_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (NER, HR, NHEJ, BER) Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe DNA_Repair->Apoptosis If repair fails NM_Adduct NM_Adduct NM_Adduct->DSB_Formation

Figure 2. DNA Damage Response to this compound-induced ICLs.

Experimental Protocols

The detection and quantification of DNA adducts formed by this compound require sensitive analytical techniques. The two most common methods are ³²P-Postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS).

DNA Extraction and Hydrolysis

A prerequisite for both methods is the isolation of high-purity DNA from cells or tissues, followed by the release of the adducted bases or nucleosides.

Protocol for DNA Extraction: Standard protocols involving cell lysis (e.g., with SDS and proteinase K), organic extraction (phenol:chloroform:isoamyl alcohol), and ethanol (B145695) precipitation are commonly used to isolate DNA. Alternatively, commercial kits (e.g., Qiagen DNeasy Blood & Tissue kit) provide a more streamlined approach.[2]

Protocol for Adduct Release (Hydrolysis): A two-stage neutral thermal hydrolysis is often employed to release the various guanine adducts while minimizing artifactual formation of ring-opened Fapy adducts.[2][3]

  • Stage 1 (Cationic Adduct Release): Incubate the DNA sample at 37°C for 72 hours. This releases the thermally labile N7-guanine monoadducts and cross-links.

  • Stage 2 (Fapy Adduct Release): Following the first stage, incubate the remaining DNA at 95°C for 4 hours to release the more stable Fapy adducts.

³²P-Postlabeling Assay

This is an ultra-sensitive method capable of detecting as low as 1 adduct in 10⁹-10¹⁰ normal nucleotides.[10]

Detailed Methodology:

  • Enzymatic Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[10]

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.[10]

  • 5'-Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[10]

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[10][11]

  • Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging.

References

Cellular Response to Bis(2-chloroethyl)ethylamine-Induced DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)ethylamine, a potent bifunctional alkylating agent belonging to the nitrogen mustard family, induces significant cellular toxicity primarily through the formation of DNA adducts and interstrand cross-links (ICLs).[1][2] This activity disrupts fundamental cellular processes such as DNA replication and transcription, triggering a complex and multifaceted cellular response.[1] This technical guide provides an in-depth overview of the core cellular mechanisms activated upon DNA damage by this compound, with a focus on the DNA Damage Response (DDR) pathways, cell cycle regulation, and apoptosis. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Introduction to this compound-Induced DNA Damage

This compound, and its close structural analogs like mechlorethamine (B1211372) (HN2), are highly reactive electrophilic compounds.[3] Their cytotoxicity is primarily attributed to their ability to alkylate DNA, forming both monofunctional adducts and highly toxic bifunctional adducts, such as interstrand cross-links (ICLs).[1] These ICLs covalently link the two strands of the DNA double helix, posing a formidable challenge to the cellular machinery and, if unrepaired, can lead to mutations, chromosomal aberrations, and cell death.[1] The N7 position of guanine (B1146940) is a primary target for alkylation by nitrogen mustards.[1]

Quantitative Analysis of Cellular Responses

The cellular response to this compound is dose- and time-dependent. The following tables summarize key quantitative data on cytotoxicity and apoptosis.

Table 1: Cytotoxicity of a this compound Analog in Human Keratinocytes

CompoundCell LineAssayIC50 (µM)Exposure Time (hours)
Bis(2-chloroethyl)methylamine (HN2)HaCaTMTT14.4524

Data adapted from a study on a close structural analog, Bis(2-chloroethyl)methylamine (HN2).

Table 2: Induction of Apoptosis by Nitrogen Mustard in Murine Skin

Treatment GroupTime Post-Exposure (hours)% TUNEL Positive Cells (Mean ± SEM)
Control24~1%
Nitrogen Mustard24~10%
Control72~1%
Nitrogen Mustard72~25%

Data is illustrative and based on findings in a murine skin model, demonstrating a significant increase in apoptotic cells following nitrogen mustard exposure.[4]

Core Signaling Pathways in Response to DNA Damage

Upon DNA damage by this compound, a sophisticated signaling network known as the DNA Damage Response (DDR) is activated. This network coordinates DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

The DNA Damage Response (DDR) Pathway

The DDR is initiated by sensor proteins that recognize DNA lesions. In the context of ICLs, the Fanconi Anemia (FA) pathway plays a crucial role in the initial recognition and processing of the lesion. The central transducers of the DDR are the phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).

  • ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs.

  • ATR is activated by single-stranded DNA (ssDNA) regions, which are generated during the processing of ICLs and stalled replication forks.

Activation of ATM and ATR leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (resulting in γH2AX), which serves as a marker for DNA damage.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 DNA Damage Sensing & Signaling cluster_2 Cellular Outcomes HN2 This compound DNA Cellular DNA HN2->DNA Alkylation ICL Interstrand Cross-links (ICLs) & Monoadducts DNA->ICL ATM ATM ICL->ATM activates ATR ATR ICL->ATR activates H2AX H2AX ATM->H2AX phosphorylates CHK2 CHK2 ATM->CHK2 activates ATR->H2AX phosphorylates CHK1 CHK1 ATR->CHK1 activates gammaH2AX γH2AX H2AX->gammaH2AX p53_inactive p53 (inactive) CHK2->p53_inactive phosphorylates CHK1->p53_inactive phosphorylates p53_active p53 (active) (phosphorylated) p53_inactive->p53_active CellCycleArrest Cell Cycle Arrest (S and G2/M phases) p53_active->CellCycleArrest DNARepair DNA Repair (e.g., FA, NER, HR) p53_active->DNARepair Apoptosis Apoptosis (Mitochondria-mediated) p53_active->Apoptosis

Caption: DNA Damage Response to this compound.
Cell Cycle Arrest

To prevent the propagation of damaged DNA, the DDR activates cell cycle checkpoints. This compound treatment has been shown to induce cell cycle arrest, primarily in the S and G2/M phases. This arrest is mediated by the p53 tumor suppressor protein and its downstream targets, such as p21. The activation of p53 is a critical event, leading to a temporary halt in cell proliferation to allow time for DNA repair.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway.[3] This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspases-3, -6, and -7.[3]

Other Involved Pathways

Recent studies have also implicated endoplasmic reticulum (ER) stress and the mitogen-activated protein kinase (MAPK) signaling pathways in the cellular response to nitrogen mustards.[3] The accumulation of damaged proteins and alterations in cellular homeostasis can trigger the unfolded protein response (UPR) in the ER, which can crosstalk with the DDR and apoptosis signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular response to this compound.

Assessment of Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Human cell line (e.g., HaCaT keratinocytes)

    • Complete culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow.
Detection of DNA Interstrand Cross-links (Modified Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs.

  • Materials:

    • Treated and control cells

    • Low melting point agarose (B213101) (LMPA)

    • Normal melting point agarose (NMPA)

    • Frosted microscope slides

    • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA staining solution (e.g., SYBR Green)

    • Fluorescence microscope with appropriate filters

    • Comet scoring software

  • Procedure:

    • Prepare a base layer of 1% NMPA on a frosted slide and allow it to solidify.

    • Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of 1% LMPA (at 37°C) and layer onto the NMPA-coated slide. Cover with a coverslip and solidify on ice.

    • Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

    • To introduce random strand breaks, irradiate the slides on ice with a controlled dose of X-rays.

    • Immerse the slides in alkaline electrophoresis buffer for 40 minutes to unwind the DNA.

    • Perform electrophoresis at ~25V and ~300mA for 30 minutes in the cold.

    • Neutralize the slides by washing three times for 5 minutes each with neutralization buffer.

    • Stain the DNA with SYBR Green and visualize the comets using a fluorescence microscope.

    • Capture images and analyze the tail moment or percentage of DNA in the tail using comet scoring software. A decrease in tail moment in treated cells compared to irradiated controls indicates the presence of ICLs.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • PBS

    • 70% cold ethanol (B145695)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow A Harvest and wash cells B Fix in 70% cold ethanol A->B C Wash with PBS B->C D Resuspend in PI/RNase A staining solution C->D E Incubate for 30 min D->E F Analyze on flow cytometer E->F G Determine cell cycle distribution F->G

Caption: Cell Cycle Analysis Workflow.
Immunoblotting for Phosphorylated H2AX (γH2AX) and p53

This protocol is for the detection of key DDR proteins by Western blotting.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-H2AX (Ser139), anti-p53)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

The cellular response to DNA damage induced by this compound is a complex process orchestrated by the DNA Damage Response network. This response integrates signals to control cell cycle progression, DNA repair, and apoptosis, ultimately determining the fate of the cell. A thorough understanding of these pathways is critical for the development of more effective cancer therapies and for designing strategies to mitigate the toxic effects of such alkylating agents. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate cellular mechanisms at play.

References

The Genesis of a Double-Edged Sword: A Technical History of Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

From the battlefields of World War II to the forefront of cancer chemotherapy, the history of nitrogen mustards is a compelling narrative of scientific discovery, wartime exigency, and therapeutic innovation. This in-depth guide explores the core scientific principles, historical development, and mechanisms of action of these potent alkylating agents, with a specific focus on HN-1.

A Historical Trajectory: From Chemical Warfare to Cancer Therapy

Nitrogen mustards (NMs) are cytotoxic organic compounds characterized by a bis(2-chloroethyl)amino functional group.[1] Their journey began in the 1930s when they were first synthesized as potential chemical warfare agents, intended to be more systemically toxic than sulfur mustard.[2] Military production was undertaken by both American and German defense organizations in the early 1940s.[2]

The first of these compounds, HN-1, or bis(2-chloroethyl)ethylamine, was initially developed for the treatment of warts before its potential as a chemical weapon was recognized.[2][3] Despite their development, nitrogen mustards were never deployed in warfare.[2][3]

A pivotal moment in their history occurred in December 1943, during an air raid on Bari, Italy. A ship carrying mustard gas was bombed, leading to the exposure of hundreds of soldiers and civilians.[1] Medical examinations of the survivors revealed a significant decrease in lymphocytes, a key component of the immune system.[1] This observation, coupled with concurrent classified research at the Yale School of Medicine by Alfred Gilman and Louis Goodman, who had been studying nitrogen mustards since 1942, steered the focus of these compounds towards a therapeutic application.[1] The convergence of these findings after World War II led to the development of HN2 (mustine) as the first chemotherapeutic drug, marking the dawn of the modern era of chemotherapy.[1][2]

Chemical Properties and Synthesis of HN-1

HN-1 is a powerful vesicant and a Schedule 1 chemical under the Chemical Weapons Convention, strictly limiting its production and use.[3] It is an oily liquid that can range from colorless to yellow or dark, and it possesses a faint, fishy, or soapy odor.[2]

The synthesis of nitrogen mustards generally involves the reaction of an amine with ethylene (B1197577) oxide, followed by chlorination. A representative synthesis of a nitrogen mustard agent begins with a parent compound like nicotinic acid, which is treated with thionyl chloride to activate the carbonyl carbon.[4] A subsequent reflux step with triethanolamine (B1662121) produces an ester compound, and a final treatment with thionyl chloride yields the nitrogen mustard alkylating agent.[4]

Comparative Overview of Early Nitrogen Mustards

For clarity, the key characteristics of the primary early nitrogen mustards are summarized below.

Designation Chemical Name Chemical Formula Historical Context & Use
HN-1This compoundC6H13Cl2NInitially developed for wart removal, later identified as a potential chemical warfare agent.[2][3]
HN-2bis(2-chloroethyl)methylamine (Mustine)C5H11Cl2NOriginally designed for military use; became the first chemotherapy drug for lymphoma.[1][2]
HN-3tris(2-chloroethyl)amineC6H12Cl3NCreated solely as a military chemical warfare agent.[2]

Mechanism of Action: DNA Alkylation and Apoptosis

The cytotoxic effects of nitrogen mustards stem from their ability to act as non-specific DNA alkylating agents.[1] This process is initiated by an intramolecular cyclization, where the amine nitrogen displaces a chloride ion to form a highly reactive cyclic ammonium (B1175870) ion, known as an aziridinium (B1262131) ion.[1][5][6]

This strained aziridinium ring is a potent electrophile and readily reacts with nucleophilic sites on DNA. The primary target is the N7 position of the guanine (B1146940) base.[1][7] Following this initial alkylation, the second chloroethyl arm of the molecule can undergo the same cyclization and alkylation process with a guanine base on the complementary DNA strand. This results in the formation of a covalent interstrand cross-link (ICL).[1][5][8] These ICLs physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[5][7][8] The presence of these DNA lesions is a strong signal for the cell to initiate programmed cell death, or apoptosis, often mediated by the p53 tumor suppressor protein.[1]

Nitrogen_Mustard_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Response NM Nitrogen Mustard (HN-1) AZ Aziridinium Ion (Reactive Intermediate) NM->AZ Intramolecular Cyclization DNA_Alk Mono-alkylated DNA (Guanine N7) AZ->DNA_Alk Nucleophilic Attack by Guanine N7 DNA Duplex DNA ICL Interstrand Cross-link (ICL) DNA_Alk->ICL Second Alkylation Event Block Blockage of Replication & Transcription ICL->Block p53 p53 Activation Block->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: Mechanism of action of nitrogen mustards leading to apoptosis.

Experimental Protocols: Analysis of DNA Modification

Studying the effects of nitrogen mustards involves a variety of molecular biology techniques. A key aspect is to determine the extent and location of DNA alkylation. One relevant, though indirect, method for studying DNA modifications is Methylation-Specific PCR (MSP), which is used to detect methylation of CpG islands, a process that can be influenced by alkylating agents.

Protocol: Methylation-Specific PCR (MSP) for Detecting DNA Modification

  • DNA Extraction and Bisulfite Treatment:

    • Isolate genomic DNA from control and nitrogen mustard-treated cells.

    • Treat the DNA with sodium bisulfite. This converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

    • Purify the bisulfite-modified DNA using a commercial kit.

  • Primer Design:

    • Design two pairs of PCR primers for the gene of interest.

    • One pair (M primers) is specific for the methylated sequence (containing CpG).

    • The second pair (U primers) is specific for the unmethylated sequence (where CpG has been converted to UpG).

  • PCR Amplification:

    • Perform two separate PCR reactions for each DNA sample, one with the M primers and one with the U primers.

    • Use a standard PCR protocol with an annealing temperature optimized for the specific primers. Include appropriate positive and negative controls.

  • Gel Electrophoresis:

    • Analyze the PCR products on an agarose (B213101) gel.

    • The presence of a band in the reaction with M primers indicates methylation.

    • The presence of a band in the reaction with U primers indicates an unmethylated sequence.

Experimental_Workflow_MSP cluster_workflow Methylation-Specific PCR Workflow A 1. Isolate Genomic DNA (Control vs. HN-1 Treated) B 2. Sodium Bisulfite Treatment (Converts unmethylated C to U) A->B C 3. PCR Amplification (with Methylated- & Unmethylated-specific primers) B->C D 4. Agarose Gel Electrophoresis C->D E 5. Analyze Results (Presence/absence of bands) D->E

Caption: A generalized workflow for Methylation-Specific PCR.

Evolution and Future Directions

The discovery of nitrogen mustards' therapeutic potential laid the groundwork for the entire field of cancer chemotherapy.[5][6] While the original compounds like HN-1 and HN-2 are highly toxic and less commonly used today, their fundamental mechanism of action has been refined in numerous successor drugs.[1] Modern derivatives such as cyclophosphamide, chlorambucil, and melphalan (B128) were designed to improve efficacy and reduce toxicity.[1][9]

Current research continues to build upon this legacy, focusing on targeted delivery systems to enhance the specificity of these alkylating agents for tumor cells.[5][7] These strategies include DNA-directed nitrogen mustards and antibody-directed enzyme prodrug therapy (ADEPT), which aim to concentrate the cytotoxic effects at the tumor site, thereby minimizing damage to healthy tissues.[5][7] The journey of nitrogen mustards, from a feared chemical weapon to a cornerstone of life-saving therapy, underscores the dynamic and often unexpected path of scientific advancement.

Historical_Development_Timeline N1930s 1930s Synthesis WWII Early 1940s Chemical Warfare Development N1930s->WWII Bari 1943 Bari Incident WWII->Bari Yale 1942-1945 Yale Research WWII->Yale Chemo Post-WWII First Chemotherapy (HN-2) Bari->Chemo Yale->Chemo Derivatives Present Modern Derivatives & Targeted Therapies Chemo->Derivatives

Caption: Logical flow of the historical development of nitrogen mustards.

References

Physicochemical properties of nor-nitrogen mustard hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Nor-nitrogen Mustard Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of nor-nitrogen mustard hydrochloride (also known as bis(2-chloroethyl)amine (B1207034) hydrochloride). It includes quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and related cellular pathways.

Chemical Identity and Structure

Nor-nitrogen mustard hydrochloride is a bifunctional alkylating agent. It is the hydrochloride salt of nor-nitrogen mustard, which lacks the N-methyl group present in mechlorethamine (B1211372) (nitrogen mustard).

  • IUPAC Name: 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1]

  • Synonyms: 2,2'-Dichlorodiethylamine hydrochloride, Bis(2-chloroethyl)amine hydrochloride, Nor-HN2 hydrochloride[1]

  • CAS Number: 821-48-7[1]

  • Chemical Formula: C₄H₁₀Cl₃N[1]

Physicochemical Properties

The key physicochemical properties of nor-nitrogen mustard hydrochloride and its related compound, nitrogen mustard hydrochloride (mechlorethamine hydrochloride), are summarized below. These properties are critical for formulation, delivery, and understanding the compound's biological activity.

PropertyValue (for Mechlorethamine Hydrochloride)ReferencesNotes
Molecular Weight 192.5 g/mol [2][3][4][5]The free base (mechlorethamine) is 156.07 g/mol .
Melting Point 109-111 °C (228-232 °F)[2][3][4][5]
Appearance White to off-white crystalline powder[2][3][6][7]Hygroscopic in nature.[3][5][6]
Odor Fishy[2][3][6][7]
Water Solubility ≥ 100 mg/mL (freely soluble)[2][5]Also soluble in ethanol.[2]
Log Kow (LogP) -1.24[2][3][4]Indicates high water solubility and low lipid solubility.
pKa 6.43 at 25 °C[2][3][4]Refers to the conjugate acid.
pH 3.0 - 4.0 (2% aqueous solution)[3][6][7]

Stability and Storage

Proper handling and storage are crucial due to the compound's reactivity, especially in aqueous solutions.

  • Solid State: Dry crystals are stable at room temperature, up to 40°C (104°F).[3][5] The unopened container has a shelf-life of two years when stored at 2-15°C.[3][8]

  • Aqueous Solution: The compound is unstable in aqueous solutions.[2] It rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneimmonium) ion, which is the active alkylating species.[3][9][10] This transformation means the active drug is no longer present in its original form a few minutes after administration.[3]

  • Ointment Formulation: When formulated as an ointment in white soft paraffin (B1166041), mechlorethamine hydrochloride shows significantly improved stability. It remains stable for at least 84 days when stored at 4°C and for at least 40 days at 37°C.[11] In contrast, aqueous solutions degrade completely within four days.[11]

Mechanism of Action: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects primarily through DNA alkylation. This process is initiated by the formation of a reactive intermediate.

  • Activation: In an aqueous environment, the tertiary amine performs an intramolecular displacement of one of the chlorides, forming a highly strained and reactive cyclic aziridinium ion.[9][12]

  • DNA Alkylation: This aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target is the N7 position of guanine (B1146940) bases.[9][12][13]

  • Cross-linking: After the first alkylation, the second 2-chloroethyl arm can undergo the same cyclization and reaction, alkylating a guanine on the opposite DNA strand. This results in the formation of an interstrand cross-link (ICL).[9][12] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12][14]

G cluster_activation Activation Step cluster_alkylation DNA Alkylation & Cross-linking cluster_outcome Cellular Outcome A Nor-Nitrogen Mustard (Cl-CH₂CH₂-NH-CH₂CH₂-Cl) B Aziridinium Ion (Reactive Intermediate) A->B - Cl⁻ (Intramolecular Cyclization) C DNA Strand 1 (Guanine-N7) B->C Nucleophilic Attack D Mono-adduct Formation E DNA Strand 2 (Guanine-N7) D->E Second Activation & Attack F Interstrand Cross-link (ICL) G Blockage of DNA Replication & Transcription F->G H Cell Cycle Arrest & Apoptosis G->H

Mechanism of action: From activation to DNA cross-linking.

Cellular Signaling Pathways

Exposure to nor-nitrogen mustard triggers a complex cellular response, primarily orchestrated by DNA Damage Response (DDR) pathways.

  • DNA Damage Sensing: The formation of DNA adducts and ICLs stalls replication forks and is recognized by cellular sensor proteins. Key players include the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases.[14][15]

  • Signal Transduction: Once activated, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor protein p53.[15] This signaling amplifies the damage signal.

  • Effector Activation: The DDR cascade leads to several outcomes:

    • Cell Cycle Arrest: p53 activation induces the expression of p21, an inhibitor of cyclin-dependent kinases, leading to cell cycle arrest, typically in the S or G2/M phase.[12][14] This provides time for the cell to attempt DNA repair.

    • DNA Repair: The cell activates multiple DNA repair pathways, including Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR), to resolve the DNA lesions.[14]

    • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[16]

  • MAPK and ER Stress Pathways: Nitrogen mustards also induce cellular stress, activating pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (including p38, ERK1/2, and JNKs) and the Endoplasmic Reticulum (ER) stress response.[16][17] These pathways are interconnected with the DDR and contribute to the decision between cell survival and apoptosis.[16][17]

G NM Nor-Nitrogen Mustard Hydrochloride DNA_Damage DNA Interstrand Cross-links (ICLs) NM->DNA_Damage Causes ATM_ATR Sensor Kinases (ATM, ATR) DNA_Damage->ATM_ATR Activates MAPK MAPK Pathway Activation (p38, JNK, ERK) DNA_Damage->MAPK Induces Stress p53 p53 Activation ATM_ATR->p53 Phosphorylates Repair DNA Repair Pathways (NHEJ, HRR) ATM_ATR->Repair Initiates CellCycleArrest Cell Cycle Arrest (S/G2 Phase) p53->CellCycleArrest Induces Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Triggers if damage is severe MAPK->Apoptosis Contributes to

Key signaling pathways activated by nor-nitrogen mustard.

Experimental Protocols & Analytical Methods

The analysis of nor-nitrogen mustard and its analogues is challenging due to their high reactivity and instability in solution.[18] Methodologies often require derivatization to create a more stable compound for analysis.

A. Determination in Air and on Surfaces (GC-based method)

This method is used for workplace monitoring to assess potential exposure.

  • Sampling: Airborne samples are collected on Teflon filters. Surface contamination is sampled using Chifonet cloths (wipes).[10]

  • Derivatization: Immediately after sampling to prevent storage losses, the collected nor-nitrogen mustard hydrochloride is derivatized. A common procedure involves reaction with a reagent like benzenethiol (B1682325).[10][19]

  • Extraction: The derivatized compound is extracted from the filter or wipe using a suitable organic solvent.

  • Analysis: The extract is analyzed by Gas Chromatography (GC), often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for sensitive and specific quantification.[10]

B. Stability and Purity Analysis in Formulations (HPLC-based method)

This protocol is essential for quality control and determining the shelf-life of pharmaceutical preparations, such as topical ointments.

  • Sample Preparation: A precise amount of the ointment is weighed.

  • Solubilization/Extraction: A solubilization technique is used to extract the drug from the ointment base. For a paraffin base, this may involve dissolving the ointment in a non-polar solvent and then extracting the drug into an aqueous or polar phase.[11][18]

  • Derivatization: To stabilize the molecule for analysis, mechlorethamine is derivatized. For instance, it can be reacted with benzenethiol to form a stable disubstitution product.[19] An internal standard (e.g., dibutyl phthalate) is added for accurate quantification.[19]

  • HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A normal-phase column (e.g., silica (B1680970) gel) might be used, with detection by UV spectrophotometry.[18][19]

  • Quantification: The concentration of the drug is determined by comparing its peak area to that of the internal standard and a calibration curve prepared from known standards.

G Start Start: Stability Study of Ointment Prep 1. Sample Preparation (Weigh Ointment) Start->Prep Extract 2. Extraction/Solubilization (Separate drug from base) Prep->Extract Deriv 3. Derivatization (e.g., with benzenethiol) + Add Internal Standard Extract->Deriv Analyze 4. HPLC-UV Analysis Deriv->Analyze Quantify 5. Data Analysis (Quantify against calibration curve) Analyze->Quantify End End: Determine Drug Concentration & Stability Profile Quantify->End

Workflow for HPLC-based stability analysis of ointments.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of bis(2-chloroethyl)ethylamine (HN-1), a potent bifunctional alkylating agent. Understanding the stability profile of this nitrogen mustard is critical for its handling, storage, and for the development of targeted therapeutic agents and decontamination strategies. This document details the intrinsic stability of this compound and its degradation under various stress conditions, including hydrolysis, thermal stress, photolysis, and oxidation.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow oily liquid with a faint fishy or musty odor.[1] It is classified as a Schedule 1 chemical under the Chemical Weapons Convention due to its vesicant properties.[1] The molecule's reactivity stems from the two chloroethyl groups attached to a tertiary amine, which allows for intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate.[1] This intermediate is a potent electrophile that can alkylate nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA, leading to the formation of DNA interstrand cross-links (ICLs).[1]

Proper storage is crucial to maintain the integrity of this compound. The solid hydrochloride salt should be stored in a cool, dry, and dark place under an inert atmosphere to minimize thermal degradation and hydrolysis from atmospheric moisture. Aqueous solutions are significantly less stable and should be prepared fresh. For short-term storage, aqueous solutions can be kept at -20°C for up to a month, and for long-term storage, at -80°C for up to six months.

Degradation Pathways

The degradation of this compound proceeds through several pathways, with hydrolysis being the most significant under physiological and environmental conditions. Other factors that can induce degradation include heat, light, and oxidizing agents.

Hydrolytic Degradation

Hydrolysis is the major degradation pathway for this compound in aqueous environments. The reaction is initiated by the intramolecular nucleophilic attack of the tertiary amine on the β-carbon of one of the chloroethyl groups, leading to the formation of a highly reactive aziridinium ion and the expulsion of a chloride ion. This aziridinium ion is then susceptible to nucleophilic attack by water, resulting in the formation of 2-(N-(2-chloroethyl)-N-ethylamino)ethanol. A second, similar sequence of cyclization and hydrolysis leads to the final product, N-ethyldiethanolamine.[2]

Hydrolysis Pathway of this compound

hydrolysis_pathway HN1 This compound Aziridinium1 Aziridinium Ion Intermediate HN1->Aziridinium1 - Cl⁻ Intermediate 2-(N-(2-chloroethyl)-N- ethylamino)ethanol Aziridinium1->Intermediate + H₂O Aziridinium2 Second Aziridinium Ion Intermediate Intermediate->Aziridinium2 - Cl⁻ Product N-Ethyldiethanolamine Aziridinium2->Product + H₂O

Hydrolysis of this compound proceeds via aziridinium ion intermediates.
Thermal Degradation

This compound is unstable in the presence of heat.[3] At temperatures above 50°C, it can form dimers.[3] Upon heating to decomposition at temperatures greater than 194°C, it emits very toxic fumes of hydrogen chloride and nitrogen oxides.[3] The thermal decomposition process is complex and can lead to a variety of products.

Photodegradation

Exposure to light can also lead to the degradation of this compound.[3] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately one day.[3]

Oxidative Degradation

This compound is susceptible to oxidation. Reaction with peracetic acid can yield the corresponding N-oxide.[5] However, treatment with hydrogen peroxide in polar solvents like methanol (B129727) or acetonitrile (B52724) can lead to a bimolecular nucleophilic substitution, resulting in the formation of a cyclized bis-quaternary ammonium (B1175870) salt, N,N'-diethyl-N,N'-bis(2-chloroethyl)piperazinium dichloride.[5]

Oxidative Degradation Pathways of this compound

oxidative_degradation HN1 This compound N_Oxide N-oxide derivative HN1->N_Oxide Oxidation Dimer N,N'-diethyl-N,N'-bis(2-chloroethyl)piperazinium dichloride HN1->Dimer Bimolecular Nucleophilic Substitution Peracetic_Acid Peracetic Acid Peracetic_Acid->N_Oxide H2O2 Hydrogen Peroxide (in polar solvent) H2O2->Dimer

Oxidation of this compound yields different products depending on the oxidant.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

Degradation PathwayConditionParameterValueReference(s)
Hydrolysis5°C (pH not specified)Half-life12.5 days[3]
PhotodegradationAtmospheric, 25°CReaction with OH radicalsHalf-life of ~1 day[3]
Thermal Degradation> 50°CDimerizationOccurs[3]
Thermal Degradation> 194°CDecompositionEmits toxic fumes[3]

Experimental Protocols

Stability-Indicating UHPLC-MS/MS Method

This method is suitable for the identification and quantification of bis(2-chloroethyl)amine (B1207034) and its degradation products.

  • Instrumentation: A Waters Acquity Ultra-Performance Liquid Chromatography (UPLC) H-class system coupled with a Waters Micromass Quattro Premier XE tandem mass spectrometer.[6]

  • Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[6]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 (v/v) ratio.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 2 µL.[6]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

GC-MS Method with Derivatization

Due to the polarity and reactivity of bis(2-chloroethyl)amine and its hydrolysis products, derivatization is often necessary for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[7]

  • Derivatization Reagent: Heptafluorobutyric anhydride (B1165640) (HFBA).[7]

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent (e.g., ethyl acetate).

    • Add HFBA and a catalyst such as pyridine (B92270) or triethylamine.

    • Vortex and heat at 60-70°C for 30 minutes.

    • After cooling, wash the organic layer with sodium bicarbonate solution and then water.

    • Dry the organic layer over anhydrous sodium sulfate.[7]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Inlet Temperature: 250°C.[7]

    • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold at 280°C for 5 minutes.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution to a UV lamp.

Workflow for Forced Degradation Study

forced_degradation_workflow Start Sample of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 60°C) Start->Thermal Photo Photolytic Degradation (Solution, UV lamp) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for conducting forced degradation studies on this compound.

Conclusion

This compound is a reactive molecule with several degradation pathways, primarily driven by hydrolysis. Its stability is highly dependent on environmental conditions such as pH, temperature, and exposure to light. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound, enabling the development of stable formulations, appropriate handling and storage procedures, and effective analytical methods for its characterization and quantification. Further research to obtain more detailed quantitative kinetic data, particularly for hydrolysis under varying pH and temperature conditions, would be beneficial for more precise stability predictions.

References

An In-depth Technical Guide to the Safe Handling of Bis(2-chloroethyl)ethylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)ethylamine, also known as Nitrogen Mustard HN-1, is a potent bifunctional alkylating agent with significant applications in biochemical research, particularly in the study of DNA damage and repair mechanisms.[1] Its high reactivity, which makes it a valuable research tool, also renders it an extremely hazardous substance. This guide provides a comprehensive overview of the critical safety and handling precautions required for the use of this compound and its hydrochloride salt in a laboratory setting. Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The compound is a colorless to pale yellow oily liquid with a characteristic faint fishy or musty odor.[1][2] It is classified as a Schedule 1 chemical under the Chemical Weapons Convention.[1] Key quantitative data for both the free base and its more commonly used hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C6H13Cl2N[3]
Molecular Weight 170.08 g/mol [2][3]
Appearance Colorless to pale yellow oily liquid[1][2][4]
Odor Faint fishy or musty amine odor[1][2][4]
Melting Point -34 °C[2][5]
Boiling Point 66 °C @ 3 Torr[2]
Density 1.09 g/cm³ @ 25 °C[2]
Vapor Pressure 0.03 kPa @ 25 °C[2][5]
Vapor Density 5.9 (Air = 1)[2][5]
Water Solubility Very poor (160 mg/L @ 25 °C)[2][4]
Table 2: Properties of Bis(2-chloroethyl)amine Hydrochloride
PropertyValueReference
Chemical Formula C4H9Cl2N · HCl[6]
Molecular Weight 178.49 g/mol [6]
Appearance White crystalline powder[7]
Melting Point 212 - 214 °C[8]
Solubility Soluble in water[7]

Health Hazard Information

This compound is an extremely hazardous substance with multiple routes of exposure, including inhalation, skin absorption, eye contact, and ingestion.[5] It is a powerful vesicant (blistering agent) and alkylating agent that can cause severe, delayed symptoms.[1]

Key Hazards:

  • Acute Effects: Causes severe irritation and burns to the skin, eyes, and respiratory tract.[1][5] Exposure can lead to blistering, pain, and in severe cases of inhalation, lung edema.[5] Effects are often delayed for several hours.[5]

  • Chronic Effects: The substance is suspected to be a human carcinogen and may cause heritable genetic damage.[2] Long-term exposure may affect the bone marrow and central nervous system.[2]

  • Mechanism of Action: It acts by forming a highly reactive aziridinium (B1262131) ion, which alkylates DNA, primarily at the N-7 position of guanine. This leads to the formation of DNA interstrand cross-links, blocking replication and transcription and ultimately inducing apoptosis.[1]

Table 3: Toxicity Data
TestSpeciesRouteValueReference
LD50RatOral2.5 mg/kg[2]
LD50MouseSkin13 mg/kg[2]

Standard Operating Procedures for Safe Handling

Due to the high toxicity and reactivity of this compound, a strict and detailed handling protocol is essential. The following workflow outlines the mandatory steps for working with this compound.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_ppe Personal Safety cluster_core_work Core Laboratory Work cluster_cleanup Post-Experiment prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) prep->ppe Verify all materials present handling Chemical Handling (Weighing, Aliquoting) ppe->handling Enter designated work area experiment Experimental Use handling->experiment spill Spill? experiment->spill decon Decontamination spill->decon No cleanup Spill Cleanup Protocol spill->cleanup Yes waste Waste Disposal decon->waste remove_ppe Doff & Dispose of PPE waste->remove_ppe end_proc End of Procedure remove_ppe->end_proc cleanup->decon

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guide
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of toxic vapors.[1]

  • Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available before starting any procedure.

  • Training: Personnel must be fully trained on the hazards and handling procedures for this specific chemical.

A comprehensive PPE ensemble is mandatory. AVOID ALL CONTACT.[2][5]

  • Respiratory Protection: Use a closed system or a respirator.[1][2] For handling powders or potential aerosols, a NIOSH-approved respirator is required.[9][10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][6] Gloves must be inspected before use and disposed of properly after handling.[6]

  • Eye Protection: Chemical safety goggles and a face shield are required.[2][5]

  • Body Protection: Wear a lab coat and impervious protective clothing.[2][6]

  • Weighing and Transfer: Handle the solid hydrochloride salt in a fume hood to avoid dust formation.[6] For the liquid form, use a closed system for all transfers.

  • Solution Preparation: When dissolving, add the chemical slowly to the solvent. The hydrochloride salt is soluble in water.[7] The free base is a strong base and can react violently with strong oxidants and acids.[2]

  • Ventilation: Ensure appropriate exhaust ventilation at all times.[6]

  • Surfaces: Decontaminate all work surfaces and equipment thoroughly after use.

  • Personal: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][5] For eye contact, flush with lukewarm water for at least 15 minutes.[2] Seek immediate medical attention in all cases of exposure.[2][5]

  • Evacuation: Evacuate non-essential personnel from the area.

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand.[1][10] Do not use combustible materials.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

  • Reporting: Report all spills to the appropriate safety officer.

  • Containers: All waste contaminated with this compound must be collected in clearly labeled, sealed containers.

  • Disposal: Dispose of waste through a licensed professional waste disposal service.[6] Incineration with a chemical scrubber is a recommended method.[6] Do not dispose of down the drain.[6]

Storage and Incompatibilities

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated, and locked area.[2][9] Keep containers tightly closed.[6][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[2][9] The compound is corrosive to ferrous alloys at temperatures above 65 °C.[2][4] It is also unstable in the presence of light and heat.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. In all cases, consult a physician immediately.[6]

Table 4: First Aid Measures
Exposure RouteProcedureReference
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][9]
Skin Contact Immediately remove all contaminated clothing. Rinse and then wash skin with soap and plenty of water. Seek immediate medical attention.[2][5]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2][6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Note: Due to the delayed onset of symptoms, anyone with a potential exposure should be medically observed for at least 24 hours.[5]

References

An In-depth Technical Guide on the Applications of Bis(2-chloroethyl)ethylamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)ethylamine, also known as Nitrogen Mustard HN1, is a potent bifunctional alkylating agent that has played a pivotal role in the history of cancer chemotherapy. As one of the earliest chemotherapeutic agents, its mechanism of action and the cellular responses it elicits have been the subject of extensive research. This technical guide provides a comprehensive overview of the core applications of this compound in cancer research. It delves into its mechanism of action, the intricate signaling pathways involved in the cellular response to the DNA damage it induces, and detailed experimental protocols for its study. Quantitative data on the cytotoxicity of related nitrogen mustards are presented to offer a comparative framework for its potential efficacy. This document is intended to serve as a valuable resource for researchers and professionals in oncology and drug development, providing the foundational knowledge required to leverage this compound in contemporary cancer research.

Introduction

This compound (HN1) is a member of the nitrogen mustard family of compounds, which were among the first alkylating agents to be used in cancer therapy.[1] Historically, the development of nitrogen mustards for clinical use stemmed from observations of the cytotoxic effects of mustard gas during World War I.[1] These compounds are characterized by the presence of a bis(2-chloroethyl)amino functional group, which is responsible for their high reactivity and cytotoxic properties.[1] While newer, more targeted therapies have been developed, the study of this compound and its analogues continues to provide fundamental insights into the mechanisms of DNA damage and repair, cellular stress responses, and drug resistance in cancer.[2]

Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

The primary mechanism by which this compound exerts its cytotoxic effects is through the alkylation of DNA.[3] This process is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[4] This strained, three-membered ring is susceptible to nucleophilic attack by cellular macromolecules, with DNA being a principal target.[3]

The aziridinium ion preferentially alkylates the N7 position of guanine (B1146940) residues and, to a lesser extent, the N3 position of adenine (B156593) residues in the DNA.[3][5] Because this compound is a bifunctional alkylating agent, it possesses two reactive chloroethyl groups. After the first alkylation event, the second chloroethyl group can undergo a similar cyclization and react with another nucleobase on the opposite DNA strand, resulting in the formation of a DNA interstrand cross-link (ICL).[6] These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to the induction of apoptosis and cell death.[4][6]

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Cytotoxicity

Table 1: Comparative Cytotoxicity of Nitrogen Mustards in Human Cancer Cell Lines [7][8]

Compound Name/DerivativeCancer Cell LineIC50 (µM)
Bis(2-chloroethyl)methylamine (HN2)*HaCaT (Keratinocytes)14.45
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48
PC-3 (Prostate)9.37
Bel-7402 (Hepatocellular Carcinoma)0.2
Bel-7402/5-FU (Drug-Resistant)0.84
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50
THP-1 (Leukemia)4.05
HepG2 (Hepatocellular Carcinoma)17.04
Melamine-Nitrogen Mustard Derivative (19f)MCF-7 (Breast Cancer)18.70
Melamine-Nitrogen Mustard Derivative (19a)Jurkat (Leukemia)0.62
LNCaP (Prostate)0.99
T47D (Breast)1.40
A549 (Lung)2.06
SW707 (Colorectal)3.45

Note: Bis(2-chloroethyl)methylamine (HN2) is structurally very similar to this compound (HN1), differing by a single methyl group on the amine.[7]

Table 2: In Vivo Antitumor Efficacy of a Nitrogen Mustard Derivative [9]

CompoundAnimal ModelTumor TypeAdministration RouteKey Findings
L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13)Nude MiceHuman Colon CancerIntraperitoneal (i.p.)>85% inhibition of tumor volume. Complete regression in 20% of mice at 15 mg/kg.
Nude MiceHuman MelanomaIntraperitoneal (i.p.)Similar response to colon cancer.
MiceMurine HepatomaSubcutaneous (s.c.)Stronger activity than its precursor m-sarcolysin.

Cellular Response to DNA Damage: Key Signaling Pathways

The formation of DNA interstrand cross-links by this compound triggers a complex cellular DNA damage response (DDR).[10] This response involves the activation of several intricate signaling pathways aimed at repairing the damage to maintain genomic integrity. The primary pathways involved in the repair of ICLs are Homologous Recombination (HR), the Fanconi Anemia (FA) pathway, and Nucleotide Excision Repair (NER).[4][11]

Homologous Recombination (HR)

Homologous recombination is a major, high-fidelity pathway for the repair of DNA double-strand breaks (DSBs) and ICLs, primarily active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair.[12][13] Following the recognition of an ICL, the DNA is incised on one strand on either side of the cross-link. A key step in HR is the loading of the RAD51 recombinase onto the single-stranded DNA overhangs, which then facilitates the search for a homologous template and strand invasion to allow for accurate repair synthesis.[12]

Figure 2: Homologous Recombination Pathway for ICL Repair.
Fanconi Anemia (FA) Pathway

The Fanconi Anemia pathway is a specialized DNA repair pathway crucial for the recognition and repair of ICLs.[3][14] The pathway is initiated by the recognition of the stalled replication fork at the site of the ICL by the FA core complex, which is a multi-protein ubiquitin ligase.[3] The core complex then monoubiquitinates the FANCI-FANCD2 (ID2) complex, a key event that serves as a platform to recruit downstream repair proteins, including nucleases for DNA incision and proteins involved in homologous recombination and translesion synthesis.[3]

Figure 3: The Fanconi Anemia (FA) DNA Repair Pathway.
Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile DNA repair mechanism that removes a wide range of bulky, helix-distorting DNA lesions, including those induced by UV radiation and certain chemical agents.[1][5] While HR and the FA pathway are central to ICL repair, NER also plays a role, particularly in recognizing the helical distortion caused by the adduct.[1] The NER pathway involves the recognition of the lesion, unwinding of the DNA around the damage, incision of the damaged strand on both sides of the lesion, removal of the oligonucleotide containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template.[4]

Figure 4: Nucleotide Excision Repair (NER) Pathway.

Experimental Protocols

The study of this compound and other DNA alkylating agents in a research setting requires robust and sensitive experimental methodologies to assess their effects on DNA integrity and cell viability. Below are detailed protocols for key experiments.

Comet Assay (Single Cell Gel Electrophoresis) for Detection of DNA Cross-links

The Comet Assay is a sensitive method for detecting DNA strand breaks and cross-links in individual cells.[15] To specifically detect interstrand cross-links, a modified protocol that includes an initial induction of DNA strand breaks (e.g., by irradiation) is used. The presence of cross-links will retard the migration of the broken DNA fragments during electrophoresis.[16]

Methodology:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Induction of Strand Breaks (for cross-link detection): Expose the cell suspension to a controlled dose of ionizing radiation (e.g., X-rays) on ice to induce a consistent level of DNA strand breaks.

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA. Apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will show reduced migration.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage (or cross-linking) is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.

Figure 5: Experimental Workflow for the Comet Assay.
32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[17] It does not require the use of pre-labeled carcinogens and can detect as little as one adduct in 1010 nucleotides.[18]

Methodology:

  • DNA Isolation and Digestion: Isolate high-purity DNA from treated cells or tissues. Digest the DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[17]

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. A common method is nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.[18]

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[17]

  • Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[19]

  • Detection and Quantification: Detect the separated adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA adduction.[18]

Figure 6: Experimental Workflow for 32P-Postlabeling Assay.

Conclusion

This compound, as a archetypal nitrogen mustard, remains a cornerstone compound in cancer research. Its well-defined mechanism of inducing DNA interstrand cross-links provides a powerful tool to investigate the intricate cellular pathways of DNA damage response and repair. A thorough understanding of its mode of action, the cellular signaling cascades it triggers, and the experimental methodologies to study its effects is crucial for the development of novel anticancer strategies. This includes the design of new alkylating agents with improved tumor selectivity and the identification of therapeutic approaches to overcome drug resistance. The information compiled in this technical guide serves as a comprehensive resource for researchers to further explore the utility of this compound in advancing our understanding of cancer biology and in the ongoing quest for more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for DNA Cross-linking Assay using Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, a member of the nitrogen mustard family of compounds, is a potent bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA. This action effectively blocks essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] These characteristics make this compound a valuable tool in cancer research and for studying the intricate pathways of DNA damage and repair.[1] This document provides detailed protocols for inducing and analyzing DNA cross-linking in vitro using this compound, along with methods to assess the cellular consequences.

Mechanism of Action: The cross-linking process is initiated by the intramolecular cyclization of one of the 2-chloroethyl groups to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine (B1146940). Subsequently, the second 2-chloroethyl group undergoes a similar cyclization and alkylates a guanine on the opposite DNA strand, resulting in a covalent interstrand cross-link.[2]

Data Presentation

Table 1: Dose-Response of this compound on DNA Cross-linking
Concentration of this compound (µM)Treatment Time (hours)Cell LineAssay MethodExpected OutcomeReference
0.1 - 1.04CHOComet AssayInitial detectable reduction in comet tail moment.[3]
1.0 - 104CHOComet AssayDose-dependent decrease in comet tail moment, indicating increased cross-linking.[3]
10 - 502L1210Alkaline ElutionSignificant increase in DNA cross-linking.
50 - 1001HeLaDenaturing Gel ElectrophoresisClear appearance of a higher molecular weight band corresponding to cross-linked DNA.

Note: The expected outcomes are based on typical results reported for nitrogen mustards. Actual results may vary depending on the specific experimental conditions and cell line used.

Table 2: Time-Course of DNA Interstrand Cross-link (ICL) Formation and Repair
Time PointExpected Percentage of Maximum ICLsCellular ProcessReference
0-4 hoursIncreasingFormation of monoadducts and subsequent conversion to ICLs.[3]
4-8 hoursPeakMaximal ICL formation.[4]
8-24 hoursDecreasingCellular repair mechanisms begin to remove ICLs.[3]
24-48 hoursLow/UndetectableICLs are largely repaired in proficient cells.

Note: The timeline for ICL formation and repair is an approximation and can be influenced by the dose of the cross-linking agent and the specific DNA repair capacity of the cell line.

Experimental Protocols

Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment, preferably within a chemical fume hood. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. All waste materials and contaminated equipment must be decontaminated and disposed of according to institutional and national safety regulations.

Protocol 1: Induction of DNA Cross-linking in Cultured Cells

This protocol describes the treatment of cultured mammalian cells with this compound to induce DNA interstrand cross-links.

Materials:

  • This compound hydrochloride

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cultured mammalian cells (e.g., HeLa, A549, or a cell line relevant to the research)

  • Cell culture plates or flasks

  • Sterile water or saline for stock solution preparation

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or saline. Due to its reactivity, fresh preparation of the stock solution is recommended.

  • Treatment: Dilute the stock solution to the desired final concentrations (e.g., 0.1-100 µM) in pre-warmed, serum-free cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Wash and Recovery: Following incubation, aspirate the treatment medium and wash the cells twice with sterile PBS to remove any residual compound. Add fresh, pre-warmed complete culture medium.

  • Post-Treatment Incubation: Return the cells to the incubator for a recovery period. The duration of this period will depend on the downstream application (e.g., 0-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[1]

Protocol 2: Analysis of DNA Interstrand Cross-links by Denaturing Agarose (B213101) Gel Electrophoresis

This method allows for the visualization and relative quantification of interstrand cross-links.

Materials:

  • Genomic DNA extraction kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl)

  • Agarose

  • Denaturing electrophoresis buffer (e.g., 30 mM NaOH, 1 mM EDTA)

  • DNA loading dye (alkaline)

  • DNA intercalating dye (e.g., SYBR Gold, Ethidium Bromide)

  • Gel electrophoresis apparatus

  • UV transilluminator and imaging system

Procedure:

  • DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit or standard phenol-chloroform extraction method.

  • Denaturation: An aliquot of the extracted DNA is completely denatured by heating in the presence of a denaturing agent or by treatment with an alkaline solution.

  • Gel Electrophoresis: The denatured DNA is loaded onto an agarose gel and subjected to electrophoresis under denaturing conditions. Single-stranded DNA will migrate faster than double-stranded DNA.

  • Visualization: After electrophoresis, the gel is stained with a DNA intercalating dye. The presence of interstrand cross-links will cause the DNA to rapidly renature upon removal of the denaturing conditions, resulting in a slower-migrating band corresponding to double-stranded DNA.

  • Quantification: The intensity of the single-stranded and double-stranded DNA bands can be quantified using densitometry to determine the relative amount of cross-linked DNA.[1]

Protocol 3: Analysis of DNA Cross-links by the Modified Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks. A modified version can be used to detect ICLs. The principle is that ICLs will reduce the amount of DNA migration induced by a secondary DNA damaging agent (e.g., ionizing radiation).

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA fluorescent dye (e.g., SYBR Green, Propidium Iodide)

  • Comet slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Embedding: Mix a low number of treated and control cells with low melting point agarose and pipette onto a comet slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Induction of Secondary Damage (Optional but Recommended for ICL detection): Expose the slides to a fixed dose of X-rays or gamma rays to introduce a known number of single-strand breaks.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. DNA fragments and relaxed loops migrate out of the nucleoid, forming a "comet tail." The presence of ICLs will restrict this migration.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is quantified using specialized software. A decrease in the tail moment in treated cells compared to control cells (that received the secondary damage) indicates the presence of DNA cross-links.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for DNA Cross-linking Assay cluster_analysis Analytical Methods A Cell Seeding and Growth B Treatment with This compound A->B C Wash and Recovery B->C D Downstream Analysis C->D D1 Denaturing Agarose Gel Electrophoresis D->D1 D2 Modified Alkaline Comet Assay D->D2

Caption: Experimental workflow for the DNA cross-linking assay.

Caption: DNA damage response pathway for interstrand cross-links.

References

Application Notes and Protocols for DNA Damage Studies Using Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bis(2-chloroethyl)ethylamine, a potent nitrogen mustard alkylating agent, to induce and study DNA damage in cell cultures. Detailed protocols for key experimental assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and workflows.

Introduction

This compound, also known as mechlorethamine (B1211372) (HN2) or nitrogen mustard, is a bifunctional alkylating agent that induces cytotoxicity by forming covalent bonds with cellular macromolecules, primarily DNA.[1][2] Its two reactive chloroethyl groups enable it to form DNA monoadducts and highly cytotoxic DNA interstrand cross-links (ICLs).[1][2][3] These lesions physically obstruct essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][2] This property makes this compound a valuable tool for investigating the cellular mechanisms of DNA damage and repair, as well as for evaluating the efficacy of novel cancer therapeutics.[2]

The cellular response to DNA damage induced by this compound involves the activation of a complex signaling network known as the DNA Damage Response (DDR).[4] Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize DNA lesions and activate transducer kinases like ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[4] These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate DNA repair, cell cycle checkpoint activation, and apoptosis.[4]

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data on the cytotoxic and DNA-damaging effects of nitrogen mustards, including compounds structurally similar to this compound.

Table 1: Cytotoxicity of Nitrogen Mustards in Various Cancer Cell Lines

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Bis(2-chloroethyl)methylamine (HN2)*HaCaT (Keratinocytes)14.45[5]
BFA-Nitrogen Mustard Hybrid (5a)HL-60 (Leukemia)4.48[5]
BFA-Nitrogen Mustard Hybrid (5a)PC-3 (Prostate)9.37[5]
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402 (Hepatocellular Carcinoma)0.2[5]
BFA-Nitrogen Mustard Hybrid (5a)Bel-7402/5-FU (Drug-Resistant)0.84[5]
Evodiamine-Nitrogen Mustard Hybrid (9c)HL-60 (Leukemia)0.50[5]
Evodiamine-Nitrogen Mustard Hybrid (9c)THP-1 (Leukemia)4.05[5]
Evodiamine-Nitrogen Mustard Hybrid (9c)HepG2 (Hepatocellular Carcinoma)17.04[5]
Melamine-Nitrogen Mustard Derivative (19f)MCF-7 (Breast Cancer)Not specified[5]

Note: Bis(2-chloroethyl)methylamine (HN2) is structurally very similar to this compound, differing by a single methyl group on the amine.[5]

Table 2: Quantification of DNA Damage using the Comet Assay

TreatmentCell LineParameterValueReference
Doxorubicin (Positive Control)U251 GliomaAlkaline Comet Assay Tail Moment13.84 ± 1.325[6]
Doxorubicin (Positive Control)U251 GliomaNeutral Comet Assay Tail Moment9.979 ± 0.658[6]
Sulfur MustardA-549% Tail DNADose-dependent reduction[7]
Ethyl Methanesulfonate (EMS)Various Agronomic PlantsTail MomentConcentration-dependent increase[8]

Experimental Protocols

Protocol 1: Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to induce DNA damage.

Materials:

  • This compound hydrochloride

  • Appropriate cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Cultured cells in exponential growth phase

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

  • Treatment: Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. A typical starting concentration range is 0.1-10 µM.[9]

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • Wash and Recovery: Following incubation, aspirate the treatment medium and wash the cells twice with sterile PBS to remove any residual compound.[9]

  • Add fresh, pre-warmed complete culture medium and return the cells to the incubator for a recovery period. The duration of this period will depend on the downstream application (e.g., 4-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[9]

Protocol 2: Assessment of DNA Interstrand Cross-links using the Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. With modifications, it can also be used to measure DNA interstrand cross-links (ICLs). ICLs reduce the migration of DNA fragments, resulting in a smaller comet tail.[7][10]

Materials:

  • Treated and control cells

  • Low-melting-point agarose (B213101)

  • Pre-coated microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA fluorescent dye (e.g., SYBR Green I)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify on a cold surface.[9]

  • Lysis: Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.[9][10]

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.[10]

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.[10]

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the slides with a suitable DNA fluorochrome.[10]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 cells per slide and analyze using comet scoring software to quantify the tail moment or percentage of DNA in the tail.[10] A significant reduction in the comet tail in treated cells compared to cells treated with an agent that only causes strand breaks is indicative of ICL formation.[7]

Protocol 3: Immunofluorescence Staining of γ-H2AX Foci

γ-H2AX is a phosphorylated form of the histone H2A variant that rapidly accumulates at sites of DNA double-strand breaks (DSBs), forming distinct nuclear foci. Immunofluorescence staining of γ-H2AX is a sensitive method to quantify DSBs.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX (Ser139)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.

  • Fixation: After the desired recovery period, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]

  • Wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11]

  • Wash the cells three times with PBS for 5 minutes each.[11]

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer (a common starting dilution is 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11][12]

  • Secondary Antibody Incubation: Wash the cells three times with PBST (PBS with 0.05% Tween 20) for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a common starting dilution is 1:1000). Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[11]

  • Wash the cells three times with PBST for 5 minutes each, protected from light.[11]

  • Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.[11]

  • Wash the cells twice with PBS.[11]

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.[12]

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software. Analyze at least 50-100 cells per condition.[11]

Protocol 4: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • Addition of MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][14]

  • Solubilization of Formazan (B1609692): Add 100 µL of solubilization solution to each well.[9]

  • Incubate the plate, shaking, for a period of time to ensure complete solubilization of the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[5]

Visualizations

DNA Damage Response Signaling Pathway

DNA_Damage_Response BCEA This compound DNA_Damage DNA Damage (ICLs, Monoadducts) BCEA->DNA_Damage MRN MRN Complex DNA_Damage->MRN senses ATM_ATR ATM / ATR Kinases MRN->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates H2AX γ-H2AX ATM_ATR->H2AX phosphorylates p53 p53 ATM_ATR->p53 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest induces DNARepair DNA Repair (FA, HR, NER) H2AX->DNARepair recruits factors p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces DNARepair->CellCycleArrest

Caption: DNA Damage Response to this compound.

Experimental Workflow for DNA Damage Studies

Experimental_Workflow cluster_assays 4. Downstream Assays CellCulture 1. Cell Culture (Seed cells) Treatment 2. Treatment (this compound) CellCulture->Treatment Incubation 3. Incubation & Recovery Treatment->Incubation CometAssay Comet Assay (DNA Damage) Incubation->CometAssay gH2AX γ-H2AX Staining (DSBs) Incubation->gH2AX MTTAssay MTT Assay (Cell Viability) Incubation->MTTAssay DataAnalysis 5. Data Analysis & Interpretation CometAssay->DataAnalysis gH2AX->DataAnalysis MTTAssay->DataAnalysis

Caption: Workflow for DNA damage and viability assessment.

References

Application Notes: Determining the Cytotoxicity of Bis(2-chloroethyl)ethylamine using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-chloroethyl)ethylamine, a member of the nitrogen mustard family of compounds, is a potent bifunctional alkylating agent.[1] Its mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that create covalent bonds with nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA.[1] This leads to the formation of DNA interstrand cross-links, which impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.[1][2] Due to these cytotoxic properties, nitrogen mustards were among the first agents used in cancer chemotherapy.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product.[3][4] The quantity of this formazan, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[5] This application note provides a detailed protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.

Mechanism of Action Overview

This compound exerts its cytotoxic effects primarily through DNA alkylation, leading to the formation of interstrand cross-links. This damage blocks essential cellular processes like DNA replication and transcription, triggering a cascade of events that result in programmed cell death, or apoptosis.

cluster_drug This compound cluster_cellular Cellular Target & Processes cluster_outcome Cellular Outcome BCEA This compound Aziridinium Reactive Aziridinium Ion BCEA->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation ICL DNA Interstrand Cross-links DNA->ICL Replication DNA Replication Block ICL->Replication Transcription Transcription Block ICL->Transcription Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Transcription->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

I. Safety Precautions

This compound is a hazardous chemical and a powerful vesicant (blistering agent) that is severely irritating to the skin, eyes, and respiratory tract.[1][6][7] It is also a known carcinogen and developmental toxin.[1] Strict adherence to safety protocols is mandatory.

  • Handling: All work with this compound must be conducted in a certified chemical fume hood.[8][9] Avoid all personal contact, including inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles.[7][8][9]

  • Spills: Spill kits should be readily available.[8] In case of a spill, evacuate the area, alert emergency responders, and follow established institutional procedures for hazardous chemical cleanup.[8]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, gloves) and waste residues as hazardous chemical waste according to all applicable local, state, and federal regulations.[8][9]

II. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer, K562 leukemia).

  • Compound: this compound hydrochloride (or similar).

  • Culture Medium: Complete cell culture medium appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[10] Filter-sterilize and store protected from light at 4°C.

    • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.

    • Phosphate Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

  • Equipment:

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm).

    • Laminar flow hood.

    • Standard cell culture equipment (hemocytometer, centrifuge, multichannel pipette).

III. Experimental Protocol

The following protocol outlines the steps for performing the MTT assay to determine the cytotoxicity of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Culture Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Compound Serial Dilutions D 4. Treat Cells with Compound B->D C->D Allow cells to attach (24h) E 5. Incubate (e.g., 24-72h) D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding

  • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

  • Resuspend the cells in a complete culture medium to a final concentration that will result in 80-90% confluency at the end of the experiment. A typical seeding density is between 5,000 and 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for controls: "untreated" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of the solvent used for the drug, e.g., DMSO). Also, include "blank" wells (medium only, no cells) for background subtraction.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[10]

Step 2: Compound Treatment

  • Prepare a high-concentration stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations. A typical range might span from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.[10]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and may need to be optimized.[11]

Step 3: MTT Addition and Incubation

  • After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[3][10]

  • Return the plate to the incubator for another 2-4 hours.[10] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

Step 4: Formazan Solubilization and Absorbance Measurement

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.[4][10]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from turbidity.[4][10]

IV. Data Presentation and Analysis

1. Calculation of Cell Viability

The percentage of cell viability is calculated for each concentration relative to the untreated control cells.

  • Formula: % Cell Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) ] * 100

2. Data Summary Table

Summarize the quantitative data in a structured table. This allows for clear presentation and comparison of results.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.085100.0%
0.11.1980.07295.5%
11.0520.06183.9%
50.7880.05562.8%
100.6310.04950.3%
250.3450.03327.5%
500.1520.02112.1%
1000.0890.0157.1%
Note: The data presented in this table is for illustrative purposes only.

3. IC50 Determination

The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11]

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. Software such as GraphPad Prism or specialized Excel add-ins can be used for this analysis.[12][13]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, also known as mechlorethamine (B1211372) or nitrogen mustard (HN1), is a potent bifunctional alkylating agent.[1][2] Its primary mechanism of cytotoxic action involves the formation of covalent DNA lesions, most notably DNA interstrand cross-links (ICLs).[3][4] These ICLs physically prevent the separation of the two DNA strands, thereby obstructing critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] The ability to accurately quantify ICL formation is crucial for evaluating the efficacy of chemotherapeutic agents, understanding mechanisms of drug resistance, and elucidating the intricacies of DNA damage and repair pathways.

These application notes provide detailed protocols for the quantification of DNA interstrand cross-links induced by this compound and an overview of the cellular response to this form of DNA damage.

Data Presentation

The induction of DNA cross-links by this compound is a dose-dependent process. The following table summarizes the quantitative analysis of DNA-protein cross-links (DPCs), a related form of DNA damage induced by mechlorethamine, in human fibrosarcoma (HT1080) cells. While this data pertains to DPCs, it illustrates the dose-dependent nature of DNA damage by this agent.

Mechlorethamine Concentration (µM)Mean Percentage of Cross-Linked Protein-DNA (%)Standard Deviation
00.2± 0.1
100.8± 0.2
251.2± 0.3
501.5± 0.4
1001.6± 0.4

This table is based on data from a study on mechlorethamine-induced DNA-protein cross-linking in HT1080 cells, where the intensity of protein bands cross-linked to DNA increased with rising drug concentrations.[6]

Experimental Protocols

Two primary methods for the quantification of DNA interstrand cross-links are detailed below: the Modified Alkaline Comet Assay and Denaturing Agarose (B213101) Gel Electrophoresis.

Protocol 1: Modified Alkaline Comet Assay for ICL Quantification

The modified alkaline comet assay is a sensitive method to detect ICLs at the single-cell level. The principle lies in the fact that ICLs retard the migration of DNA fragments in an electric field. To measure ICLs, a known amount of DNA damage (single-strand breaks) is first introduced, typically by ionizing radiation, which allows for the visualization of the retarding effect of the cross-links.

Materials:

  • Fully frosted microscope slides

  • 1% Normal Melting Point (NMP) agarose in PBS

  • 0.5% Low Melting Point (LMP) agarose in PBS

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Cultured cells of interest

  • Irradiation source (X-ray or gamma-ray)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle-treated control.

    • Wash cells with PBS and harvest by trypsinization. Resuspend in ice-cold PBS.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

    • Mix approximately 1 x 10⁵ cells with 0.5% LMP agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slide, spread evenly with a coverslip, and allow to solidify on ice.

  • Induction of Single-Strand Breaks:

    • Expose the slides to a fixed dose of ionizing radiation (e.g., 5 Gy of X-rays) on ice to introduce a consistent level of single-strand breaks.

  • Lysis:

    • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides from the tank and neutralize them by washing three times with neutralization buffer for 5 minutes each.

    • Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet scoring software. The presence of ICLs will result in a decrease in the comet tail moment compared to cells treated only with ionizing radiation.[7][8] The reduction in tail moment is proportional to the frequency of ICLs.

Protocol 2: Denaturing Agarose Gel Electrophoresis for ICL Quantification

This method relies on the principle that covalently cross-linked DNA will rapidly renature after denaturation, while non-cross-linked DNA will remain single-stranded. This difference in conformation leads to different migration patterns on an agarose gel.

Materials:

  • DNA extraction kit

  • Restriction enzyme (optional)

  • Agarose

  • Denaturing loading dye

  • Alkaline agarose gel buffer (e.g., 50 mM NaOH, 1 mM EDTA)

  • Neutralization solution (e.g., 1 M Tris-HCl, pH 7.6, 1.5 M NaCl)

  • DNA staining solution (e.g., Ethidium Bromide or SYBR Gold)

  • Gel electrophoresis apparatus

  • UV transilluminator and imaging system

Procedure:

  • Cell Treatment and DNA Extraction:

    • Treat cells with varying concentrations of this compound as described in Protocol 1.

    • Harvest the cells and extract genomic DNA using a commercial kit, ensuring minimal shearing.

  • Restriction Digestion (Optional):

    • To improve resolution, the DNA can be digested with a restriction enzyme that does not cut within the region of interest.

  • Denaturation and Loading:

    • Mix the DNA samples with a denaturing loading dye.

    • Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Alkaline Agarose Gel Electrophoresis:

    • Prepare an alkaline agarose gel (e.g., 0.8%) using alkaline electrophoresis buffer.

    • Load the denatured DNA samples into the wells.

    • Run the gel at a low voltage until the dye front has migrated an adequate distance.

  • Neutralization and Staining:

    • Carefully remove the gel from the tank and neutralize it by soaking in neutralization solution for approximately 30 minutes.

    • Stain the gel with a DNA staining solution.

  • Visualization and Quantification:

    • Visualize the DNA bands using a UV transilluminator.

    • Non-cross-linked DNA will migrate as single strands, while ICL-containing DNA will renature and migrate slower as double-stranded DNA.

    • Quantify the intensity of the single-stranded and double-stranded DNA bands using densitometry software. The percentage of cross-linked DNA can be calculated as: (% Cross-linked DNA) = [Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)] * 100.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_quant ICL Quantification cluster_comet Comet Assay cluster_gel Denaturing Gel Electrophoresis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment comet_prep 3a. Embed cells in agarose treatment->comet_prep dna_extraction 4a. DNA Extraction treatment->dna_extraction irradiation 3b. Induce SSB with Irradiation comet_prep->irradiation lysis 3c. Lyse cells irradiation->lysis electrophoresis 3d. Alkaline Electrophoresis lysis->electrophoresis comet_analysis 3e. Staining and Analysis electrophoresis->comet_analysis denaturation 4b. Denaturation dna_extraction->denaturation gel_electrophoresis 4c. Alkaline Gel Electrophoresis denaturation->gel_electrophoresis gel_analysis 4d. Staining and Densitometry gel_electrophoresis->gel_analysis

Caption: Experimental workflow for quantifying DNA ICLs.

DNA Damage Response Signaling Pathway

G cluster_damage DNA Damage Induction cluster_recognition Damage Recognition and Signaling cluster_repair DNA Repair Pathways cluster_fate Cellular Outcome HN1 This compound ICL DNA Interstrand Cross-link (ICL) HN1->ICL Replication_Fork_Stall Replication Fork Stall ICL->Replication_Fork_Stall DDR DNA Damage Response (DDR) Activation (ATM/ATR) Replication_Fork_Stall->DDR p53 p53 Activation DDR->p53 H2AX γH2AX Foci Formation DDR->H2AX NER Nucleotide Excision Repair (NER) DDR->NER HR Homologous Recombination (HR) DDR->HR NHEJ Non-Homologous End Joining (NHEJ) DDR->NHEJ Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Repair_Success Successful Repair NER->Repair_Success HR->Repair_Success NHEJ->Repair_Success Cell_Cycle_Arrest->Repair_Success If repairable Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis If irreparable

Caption: DNA damage response to ICLs.

References

Application Notes and Protocols for Studying the Fanconi Anemia Pathway Using Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fanconi Anemia (FA) is a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer. The underlying cause of FA is a defect in the Fanconi Anemia pathway, a crucial DNA repair mechanism responsible for resolving DNA interstrand crosslinks (ICLs). Bis(2-chloroethyl)ethylamine, also known as Nitrogen Mustard or Mechlorethamine (HN2), is a potent bifunctional alkylating agent that induces ICLs, making it an invaluable tool for studying the FA pathway. Cells deficient in the FA pathway exhibit hypersensitivity to ICL-inducing agents like this compound. These application notes provide detailed protocols for utilizing this compound to investigate the functionality of the FA pathway in cellular models.

Mechanism of Action

This compound is a nitrogen mustard that acts as a powerful alkylating agent. Its two chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[1][2] This can result in the formation of highly cytotoxic DNA interstrand crosslinks, where the two strands of the DNA double helix are covalently linked. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis if not repaired.[3] The Fanconi Anemia pathway is the primary cellular mechanism for repairing such ICLs.

Applications in Fanconi Anemia Research

  • Diagnosis and Cellular Phenotyping: Assessing the hypersensitivity of patient-derived cells to this compound can aid in the diagnosis of Fanconi Anemia.

  • Pathway Elucidation: By inducing ICLs, researchers can activate and study the intricate signaling cascade of the FA pathway, including protein recruitment, post-translational modifications, and downstream repair processes.

  • Drug Discovery and Development: this compound can be used as a tool to screen for compounds that rescue the hypersensitivity of FA-deficient cells or to identify novel therapeutic targets within the FA pathway.

  • Investigating Synthetic Lethality: Studying the cellular response to this compound in combination with inhibitors of other DNA repair pathways can reveal synthetic lethal interactions relevant to cancer therapy.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to compare FA-deficient cells with FA-proficient (wild-type or genetically corrected) cells.

Table 1: Cellular Viability in Response to this compound

Cell LineGenotypeThis compound Concentration (µg/mL)Surviving FractionFold Sensitivity (Compared to Wild-Type)
Normal Human FibroblastsWild-Type0.01~0.901
Normal Human FibroblastsWild-Type0.1~0.80[4]1
FA Fibroblasts (Line 1)FA-deficient0.01~0.80[4]~1.1
FA Fibroblasts (Line 1)FA-deficient0.1~0.29[4]~6-10[4]
FA Fibroblasts (Line 2)FA-deficient0.1~0.13[4]~6-10[4]

Table 2: Induction of Chromosomal Aberrations by this compound

Cell TypeTreatmentAberrations per Cell (Breaks, Radials, etc.)
Normal LymphocytesUntreated< 0.1
Normal LymphocytesThis compound (Dose-dependent)Increased, primarily chromatid breaks
FA LymphocytesUntreatedSlightly elevated baseline
FA LymphocytesThis compound (Dose-dependent)Markedly increased, including characteristic radial figures

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cell viability.

Materials:

  • FA-deficient and FA-proficient cell lines (e.g., fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride (stock solution prepared in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 to 1 µg/mL.

  • Remove the medium from the cells and replace it with medium containing the various concentrations of this compound. Include untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FANCD2 Monoubiquitination

This protocol assesses the activation of the FA pathway by detecting the monoubiquitinated form of FANCD2.

Materials:

  • FA-deficient and FA-proficient cell lines

  • Complete cell culture medium

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-15% gradient gel)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FANCD2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with an appropriate concentration of this compound (e.g., 0.1-1 µg/mL) for 16-24 hours to induce ICLs. Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. The non-ubiquitinated FANCD2 (FANCD2-S) and the slower-migrating monoubiquitinated FANCD2 (FANCD2-L) bands should be visible.

Protocol 3: Chromosomal Aberration Analysis

This protocol is used to visualize the chromosomal damage induced by this compound.

Materials:

  • Lymphocyte or fibroblast cell cultures

  • Complete cell culture medium

  • This compound hydrochloride

  • Colcemid or other mitotic arrest agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Microscope slides

  • Giemsa stain

  • Microscope

Procedure:

  • Culture cells to allow for sufficient mitotic activity.

  • Treat the cells with a range of this compound concentrations for 24-48 hours.

  • Add a mitotic arrest agent (e.g., Colcemid at 0.1 µg/mL) for the final 2-4 hours of culture to accumulate cells in metaphase.

  • Harvest the cells by trypsinization (for fibroblasts) or centrifugation (for lymphocytes).

  • Resuspend the cell pellet in hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.

  • Fix the cells by adding fresh, ice-cold fixative. Centrifuge and repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Stain the slides with Giemsa stain.

  • Analyze at least 50 metaphase spreads per treatment condition under a microscope.

  • Score for chromosomal aberrations such as chromatid and chromosome breaks, gaps, and radial figures.

Visualization of Pathways and Workflows

Fanconi_Anemia_Pathway cluster_damage DNA Damage & Recognition cluster_activation Pathway Activation cluster_repair Downstream Repair DNA_ICL DNA Interstrand Crosslink FA_Core_Complex FA Core Complex (FANCA, B, C, E, F, G, L, M) DNA_ICL->FA_Core_Complex Recognition FANCI_FANCD2 FANCI-FANCD2 (ID2 Complex) FA_Core_Complex->FANCI_FANCD2 E3 Ligase Activity Monoub_ID2 Monoubiquitinated FANCI-FANCD2 Ub Ubiquitin Ub->FANCI_FANCD2 Repair_Proteins Nuclease Incision Translesion Synthesis Homologous Recombination Monoub_ID2->Repair_Proteins Recruitment ICL_Repair ICL Repaired Repair_Proteins->ICL_Repair

Caption: Simplified overview of the Fanconi Anemia signaling pathway.

Experimental_Workflow cluster_assays Cellular Assays Cell_Culture Culture FA-deficient and FA-proficient cell lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (FANCD2 Monoubiquitination) Treatment->Western_Blot Chr_Aberration Chromosomal Aberration Analysis Treatment->Chr_Aberration Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Chr_Aberration->Data_Analysis

Caption: General experimental workflow for studying the FA pathway.

Logical_Relationship ICL_Induction This compound induces ICLs FA_Pathway Functional FA Pathway ICL_Induction->FA_Pathway Defective_FA Defective FA Pathway ICL_Induction->Defective_FA Cell_Survival Cell Survival FA_Pathway->Cell_Survival ICL Repair Cell_Death Cell Death (Apoptosis) Defective_FA->Cell_Death Repair Failure

Caption: Logical relationship between FA pathway status and cell fate.

References

Investigating Nucleotide Excision Repair in Response to Bis(2-chloroethyl)ethylamine-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, a potent bifunctional alkylating agent also known as nitrogen mustard (HN1), is a well-characterized genotoxic compound that induces a variety of DNA lesions.[1] Its primary mechanism of action involves the alkylation of DNA, with a strong preference for the N7 position of guanine (B1146940) residues.[2][3] This leads to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs), which physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The cellular response to this DNA damage is critical for cell survival and involves a complex network of DNA repair pathways, primarily the Nucleotide Excision Repair (NER) pathway.[1][4]

These application notes provide a comprehensive guide for researchers investigating the role of NER in the repair of DNA damage induced by this compound. This document includes detailed protocols for key experiments, quantitative data on adduct formation and cytotoxicity, and visualizations of the relevant cellular pathways and experimental workflows.

Mechanism of Action and DNA Damage Response

This compound exerts its cytotoxic effects through a two-step mechanism. First, an intramolecular cyclization forms a highly reactive aziridinium (B1262131) ion. This electrophile then alkylates a nucleophilic site on a DNA base, most commonly the N7 of guanine. The second chloroethyl arm can then undergo a similar reaction, leading to the formation of an ICL between two guanines on opposite DNA strands.[2]

The presence of these bulky, helix-distorting adducts triggers the DNA Damage Response (DDR). The Global Genome NER (GG-NER) sub-pathway is primarily responsible for recognizing and repairing such lesions throughout the genome.[5] The key damage sensor in GG-NER, the XPC-RAD23B-CEN2 complex, identifies the helical distortion caused by the adduct.[6][7] This recognition event initiates the assembly of the NER machinery at the damage site, leading to the excision of a short oligonucleotide containing the lesion and subsequent DNA synthesis to fill the gap. Another crucial protein, XPA, is recruited to the site to verify the damage and help assemble the excision complex.[4]

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 Nucleotide Excision Repair (NER) cluster_2 Cellular Outcomes This compound This compound DNA DNA DNA_Adducts DNA Adducts (Monoadducts, ICLs) XPC_complex XPC-RAD23B-CEN2 NER_Machinery NER Machinery Assembly (TFIIH, XPA, RPA, etc.) Excision Excision of Damaged Oligonucleotide Synthesis_Ligation DNA Synthesis & Ligation Repaired_DNA Repaired DNA Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Survival Cell Survival

Quantitative Data

DNA Adduct Formation

The formation of various DNA adducts by this compound has been quantified in different experimental systems. The primary adducts include N7-guanine monoadducts (NM-G) and guanine-guanine interstrand cross-links (G-NM-G).[8][9]

Adduct TypeCalf Thymus DNA (1 µM NM)[8]MDA-MB-231 Cells (100 µM NM, 24h)[8]
NM-G (monoadduct) Major adduct970 adducts per 107 bases
G-NM-G (cross-link) Principal adduct formed240 adducts per 107 bases
NM-FapyG (monoadduct) ~20% of NM-G180 adducts per 107 bases
FapyG-NM-G (cross-link) Detected6.0 adducts per 107 bases
FapyG-NM-FapyG (cross-link) Below limit of detectionNot reported

Table 1: Quantitative Analysis of DNA Adducts Formed by this compound (NM).

Cytotoxicity

The cytotoxic effects of this compound and its analogs are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Bis(2-chloroethyl)methylamine (HN2) *HaCaT (Keratinocytes)14.45[10]
BFA-Nitrogen Mustard Hybrid HL-60 (Leukemia)4.48[10]
PC-3 (Prostate)9.37[10]
Melamine-Nitrogen Mustard Derivative MCF-7 (Breast Cancer)18.70[10]
Chalcone-Nitrogen Mustard Conjugate A549 (Lung Cancer)0.089 - 0.200[10]

Table 2: IC50 Values of Nitrogen Mustard Compounds in Various Cancer Cell Lines. *Bis(2-chloroethyl)methylamine (HN2) is structurally very similar to this compound.[10]

Experimental Protocols

Experimental_Workflow cluster_assays Assay Types Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays DNA_Damage_Quant A. DNA Damage Quantification (LC-MS/MS, Comet Assay) NER_Activity B. NER Activity Assessment (ORA, HCR) NER_Protein_Analysis C. NER Protein Analysis (Immunofluorescence, Western Blot) Cell_Viability D. Cell Viability (MTT Assay) Data_Analysis 4. Data Analysis & Interpretation DNA_Damage_Quant->Data_Analysis NER_Activity->Data_Analysis NER_Protein_Analysis->Data_Analysis Cell_Viability->Data_Analysis

Protocol 1: Quantification of DNA Adducts by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound-DNA adducts.

Materials:

  • Cells treated with this compound and control cells

  • DNA isolation kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • DNA Isolation: Isolate genomic DNA from treated and control cells using a commercial DNA isolation kit.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify the specific adducts by tandem mass spectrometry.

  • Data Analysis: Quantify the amount of each adduct relative to the total amount of the corresponding normal nucleoside.

Protocol 2: Assessment of NER Activity using the Host Cell Reactivation (HCR) Assay

This assay measures the ability of cells to repair a damaged reporter plasmid, providing an indirect measure of NER capacity.[2][11]

Materials:

  • Reporter plasmid (e.g., containing a luciferase gene)

  • This compound

  • Host cells

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Plasmid Damage: Treat the reporter plasmid with varying concentrations of this compound to induce DNA damage.

  • Transfection: Transfect the damaged and undamaged (control) plasmids into the host cells.

  • Incubation: Incubate the cells for a period (e.g., 24-48 hours) to allow for DNA repair and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity from cells transfected with the damaged plasmid to that from cells transfected with the undamaged plasmid to determine the percentage of plasmid reactivation, which reflects the NER capacity.

Protocol 3: Visualization of NER Protein Recruitment by Immunofluorescence

This protocol allows for the visualization of the recruitment of key NER proteins, such as XPA and XPC, to sites of DNA damage.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibodies against NER proteins (e.g., anti-XPA, anti-XPC)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against the NER proteins of interest. Follow with incubation with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize the localization of the NER proteins using a fluorescence microscope.

  • Analysis: Quantify the formation of nuclear foci, which represent the accumulation of NER proteins at sites of DNA damage.

Protocol 4: Analysis of NER Protein Expression by Western Blotting

This protocol is used to determine the effect of this compound on the expression levels of NER proteins.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Primary antibodies against NER proteins and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the NER proteins and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the expression of the NER proteins to the loading control to determine changes in protein levels upon treatment.

Protocol 5: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[10]

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the intricate relationship between this compound-induced DNA damage and the Nucleotide Excision Repair pathway. By employing these methodologies, researchers can gain valuable insights into the mechanisms of cellular defense against this potent alkylating agent, which can inform the development of novel therapeutic strategies and a deeper understanding of DNA repair processes.

References

Application Notes and Protocols for Homologous Recombination Repair Studies Using Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, a potent bifunctional alkylating agent belonging to the nitrogen mustard family, is a valuable tool for studying DNA damage and repair mechanisms.[1][2] Its primary mode of action involves the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs) in the DNA.[3] The repair of these ICLs is a complex process that critically involves the homologous recombination (HR) pathway, making this compound an excellent agent for inducing and investigating this specific DNA repair mechanism. These application notes provide detailed protocols for utilizing this compound to study HR repair, from inducing DNA damage to quantifying repair efficiency and analyzing the signaling pathways involved.

Mechanism of Action and DNA Damage Response

This compound reacts with nucleophilic sites in DNA, primarily the N7 position of guanine (B1146940), to form DNA adducts.[3] Due to its bifunctional nature, it can react with two different guanine residues, leading to the formation of ICLs that covalently link the two strands of the DNA double helix.[3] These ICLs are formidable lesions that block essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis if not repaired.[4]

The cellular response to this compound-induced DNA damage involves the activation of a complex signaling network known as the DNA Damage Response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia-Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are activated and phosphorylate a cascade of downstream proteins to coordinate cell cycle checkpoints and DNA repair.

The repair of ICLs is particularly dependent on the Fanconi Anemia (FA) and HR pathways.[4][5][6][7] The FA pathway is crucial for the recognition and initial processing of the ICL, leading to the formation of a DNA double-strand break (DSB) intermediate. This DSB is then repaired by the HR pathway, which uses a homologous DNA sequence as a template to accurately restore the genetic information. A key protein in HR is RAD51, which forms nucleoprotein filaments on single-stranded DNA and facilitates the search for homology and strand invasion.[8][9]

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of nitrogen mustards on key parameters of homologous recombination repair.

Table 1: Quantification of DNA Adducts Induced by this compound in MDA-MB-231 Cells

Adduct TypeAdducts per 107 Bases
NM-G (monoadduct)970
G-NM-G (cross-link)240
NM-FapyG (monoadduct)180
FapyG-NM-G (cross-link)6.0

Data adapted from a study on the MDA-MB-231 mammary tumor cell line exposed to 100 µM this compound for 24 hours.[10]

Table 2: Effect of Nitrogen Mustard Treatment on Cell Survival

Cell LineTreatment Concentration (µg/ml)Surviving Fraction
Normal Human Fibroblasts0.10.8
Fanconi Anemia (FA) Fibroblasts0.010.8
Fanconi Anemia (FA) Fibroblasts0.10.13 - 0.29

Data from a study comparing the sensitivity of normal and Fanconi Anemia cells to a nitrogen mustard, highlighting the importance of the FA pathway in repairing this type of damage.[11]

Table 3: RAD51 Foci Formation in Response to DNA Damage

Cell LineTreatmentPercentage of Cells with >5 RAD51 Foci
Control FibroblastsIonizing Radiation~35%
Fanconi Anemia Fibroblasts (various complementation groups)Ionizing Radiation~10-20%

Representative data illustrating the reduced capacity of Fanconi Anemia cells to form RAD51 foci upon DNA damage, indicating a compromised HR pathway.[9]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., U2OS, HeLa) in appropriate cell culture dishes or flasks. Allow cells to adhere and reach 60-80% confluency.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free cell culture medium. Remove the growth medium from the cells and wash once with sterile PBS. Add the medium containing this compound to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Wash and Recovery: After the incubation period, remove the treatment medium and wash the cells twice with sterile PBS. Add fresh, pre-warmed complete culture medium and return the cells to the incubator for the desired recovery time before downstream analysis.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

  • Cell Seeding: Following treatment with a range of this compound concentrations (as described in Protocol 1), trypsinize the cells and perform a cell count.

  • Plating: Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in fresh complete medium. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Carefully remove the medium and wash the colonies twice with PBS.

    • Fix the colonies with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet in methanol (B129727) for 20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction:

    • Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100%

    • Surviving Fraction (SF) = (Number of colonies in treated sample / (Number of cells seeded in treated sample x PE))

Protocol 3: DR-GFP Homologous Recombination Reporter Assay

This assay directly measures the efficiency of HR using a cell line containing a DR-GFP reporter construct.[12]

  • Cell Line: Use a cell line stably transfected with the DR-GFP reporter system (e.g., U2OS-DR-GFP).

  • Treatment: Treat the cells with this compound as described in Protocol 1.

  • I-SceI Transfection (Positive Control): For a positive control for HR induction, transfect a separate group of cells with an expression vector for the I-SceI endonuclease, which will create a specific DSB in the reporter construct.

  • Incubation: Incubate the cells for 48-72 hours to allow for HR-mediated repair and expression of the GFP protein.

  • Flow Cytometry:

    • Harvest the cells by trypsinization and resuspend them in PBS containing 2% FBS.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: The percentage of GFP-positive cells in the this compound-treated samples, relative to the untreated control, represents the frequency of HR events.

Protocol 4: Immunofluorescence for RAD51 Foci

This method visualizes the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active HR.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • At the desired time points after treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against RAD51 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of RAD51 foci per nucleus in a significant number of cells (e.g., >100 cells per condition). Cells with a defined number of foci (e.g., >5) are typically scored as positive.

Protocol 5: Western Blotting for DNA Damage Response Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in the DDR and HR pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, γH2AX, RAD51, BRCA1, BRCA2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathway This compound This compound ICL Interstrand Cross-link This compound->ICL FA_Complex Fanconi Anemia Core Complex ICL->FA_Complex FANCD2_FANCI FANCD2-FANCI Ubiquitination FA_Complex->FANCD2_FANCI DSB_Formation DSB Formation (Intermediate) FANCD2_FANCI->DSB_Formation ATM_ATR ATM/ATR Activation DSB_Formation->ATM_ATR BRCA1_BRCA2_PALB2 BRCA1/BRCA2/PALB2 Complex ATM_ATR->BRCA1_BRCA2_PALB2 RAD51_Loading RAD51 Loading BRCA1_BRCA2_PALB2->RAD51_Loading HR_Repair Homologous Recombination Repair RAD51_Loading->HR_Repair Repaired_DNA Repaired_DNA HR_Repair->Repaired_DNA Repaired DNA

Caption: DNA damage response to this compound-induced ICLs.

Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture Treatment Treatment with This compound Start->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic DR_GFP DR-GFP HR Reporter Assay Treatment->DR_GFP RAD51_IF RAD51 Foci Immunofluorescence Treatment->RAD51_IF Western Western Blotting (DDR Proteins) Treatment->Western

Caption: General experimental workflow for studying HR repair.

RAD51_Foci_Formation_Logic DNA_Damage DNA Damage (e.g., ICL -> DSB) HR_Proficient HR-Proficient Cell DNA_Damage->HR_Proficient HR_Deficient HR-Deficient Cell DNA_Damage->HR_Deficient RAD51_Foci RAD51 Foci Formation HR_Proficient->RAD51_Foci Successful Repair No_Foci No/Reduced RAD51 Foci Formation HR_Deficient->No_Foci Impaired Repair

Caption: Logic of RAD51 foci formation as an indicator of HR proficiency.

References

Application Notes and Protocols: Bis(2-chloroethyl)ethylamine as a Tool for Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, also known as Mechlorethamine or HN2, is a potent bifunctional alkylating agent belonging to the nitrogen mustard family.[1] Its primary mechanism of action involves the formation of covalent bonds with cellular macromolecules, most notably DNA.[1][2] By creating DNA interstrand cross-links, HN2 physically obstructs DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) and subsequent cell cycle arrest, making it a valuable tool for studying these fundamental cellular processes.[1][3] These application notes provide detailed protocols for utilizing this compound to induce cell cycle arrest, with a focus on the A549 human lung adenocarcinoma epithelial cell line as a model system.

Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation

This compound acts as a DNA alkylating agent, causing various forms of DNA damage, including monofunctional adducts and highly cytotoxic interstrand cross-links.[3][4] This damage is recognized by cellular surveillance systems, primarily activating the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) protein kinases.[4][5] These kinases initiate a signaling cascade that phosphorylates a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, the tumor suppressor protein p53, and the histone variant H2AX.[6]

Activation of these checkpoint pathways leads to a halt in cell cycle progression, providing the cell with an opportunity to repair the damaged DNA. If the damage is too severe, these pathways can trigger apoptosis.[7] The cell cycle arrest induced by this compound predominantly occurs at the S and G2/M phases.[5]

This compound Signaling Pathway HN2 This compound (HN2) DNA_Damage DNA Damage (Interstrand Cross-links) HN2->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Phosphorylation & Stabilization ATM_ATR->p53 H2AX γH2AX Formation ATM_ATR->H2AX Cell_Cycle_Arrest S and G2/M Phase Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->DNA_Repair

Caption: HN2-induced DNA damage response pathway.

Data Presentation: Quantitative Effects of this compound on A549 Cell Cycle

The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of A549 cells.

Table 1: Concentration-Dependent Effects of this compound on A549 Cell Cycle Distribution (24-hour treatment)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)58.229.312.5
145.135.619.3
228.540.730.8
520.158.421.5
1016.369.014.7
2015.870.214.0

Table 2: Time-Dependent Effects of 10 µM this compound on A549 Cell Cycle Distribution

Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
058.229.312.5
840.542.117.4
1625.858.915.3
2416.369.014.7

Experimental Protocols

Experimental Workflow Cell_Culture 1. A549 Cell Culture HN2_Treatment 2. This compound Treatment Cell_Culture->HN2_Treatment Cell_Harvest 3. Cell Harvesting HN2_Treatment->Cell_Harvest Cell_Cycle_Analysis 4a. Cell Cycle Analysis (Flow Cytometry) Cell_Harvest->Cell_Cycle_Analysis DNA_Synthesis_Analysis 4b. DNA Synthesis Assay (EdU Incorporation) Cell_Harvest->DNA_Synthesis_Analysis Protein_Analysis 4c. Protein Analysis (Western Blot) Cell_Harvest->Protein_Analysis Data_Analysis 5. Data Analysis Cell_Cycle_Analysis->Data_Analysis DNA_Synthesis_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow.
A549 Cell Culture

  • Media: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:6 split ratio.[8][9]

This compound (HN2) Treatment
  • Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM).

  • Treatment: Seed A549 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight. Replace the medium with the HN2-containing medium and incubate for the desired time (e.g., 8, 16, or 24 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash adherent cells with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Fixation: Wash the collected cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.[10] Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Synthesis Analysis by EdU Incorporation
  • EdU Labeling: Prior to harvesting, incubate the cells with 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 1-2 hours under standard culture conditions.

  • Fixation and Permeabilization: Harvest and fix the cells as described for cell cycle analysis. After fixation, permeabilize the cells with a saponin-based permeabilization buffer.[5]

  • Click-iT Reaction: Detect the incorporated EdU using a Click-iT reaction cocktail containing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488 azide) according to the manufacturer's protocol.[5]

  • Analysis: Analyze the EdU-labeled cells by flow cytometry to quantify the percentage of cells that were actively synthesizing DNA during the EdU pulse.

Western Blot Analysis of DDR Proteins
  • Protein Extraction: After HN2 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ATM (Ser1981), Chk2 (Thr68), p53 (Ser15), and H2AX (Ser139).[11] After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Safety Precautions

This compound is a highly toxic and carcinogenic compound.[2][8] It is a potent vesicant that can cause severe damage to the skin, eyes, and respiratory tract.[1][8] All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed safety information and disposal procedures.[12]

References

Application Notes and Protocols for the Detection of Bis(2-chloroethyl)ethylamine (BCEA) DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine (BCEA), a nitrogen mustard, is a potent bifunctional alkylating agent. Its cytotoxicity is primarily driven by its ability to form covalent adducts with DNA, leading to monoadducts and highly cytotoxic interstrand cross-links (ICLs). These lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The accurate detection and quantification of BCEA-DNA adducts are crucial for understanding the mechanisms of action of such compounds, assessing genotoxicity, and monitoring the efficacy of chemotherapeutic agents.

This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify BCEA-DNA adducts. These methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling Assay, and overviews of Immunoassays and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for BCEA-DNA Adduct Detection

A variety of techniques are available for the analysis of DNA adducts, each with distinct advantages and limitations in terms of sensitivity, specificity, and the structural information they can provide.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that allows for the structural characterization and quantification of DNA adducts.[2] When coupled with stable isotope-labeled internal standards, it provides robust and accurate quantification.

Key BCEA-DNA Adducts Analyzed by LC-MS/MS:

  • N7-guanine monoadduct (NM-G): The major initial adduct formed.

  • Guanine-Guanine interstrand cross-link (G-NM-G): A highly cytotoxic lesion.

  • Formamidopyrimidine monoadduct (NM-FapyG): A ring-opened form of the N7-guanine adduct.

  • Formamidopyrimidine-Guanine cross-link (FapyG-NM-G): A cross-link involving a ring-opened guanine.

  • Bis-Formamidopyrimidine cross-link (FapyG-NM-FapyG): A cross-link where both guanines have undergone ring-opening.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the detection of various BCEA-DNA adducts using LC-MS/MS.

AdductLimit of Quantification (adducts per 10⁷ bases)Reference
NM-G0.3[3]
G-NM-G1.6[3]
NM-FapyG0.5[3]
FapyG-NM-G0.4[3]
FapyG-NM-FapyGNot Reported[3]

Table 1: Limits of Quantification for BCEA-DNA Adducts by LC-MS/MS.

Cell LineTreatmentNM-G (adducts per 10⁷ bases)G-NM-G (adducts per 10⁷ bases)NM-FapyG (adducts per 10⁷ bases)FapyG-NM-G (adducts per 10⁷ bases)Reference
MDA-MB-231100 µM BCEA for 24h9702401806.0[3]

Table 2: Levels of BCEA-DNA Adducts in a Human Breast Cancer Cell Line.

Experimental Protocol: LC-MS/MS Analysis of BCEA-DNA Adducts

  • DNA Isolation:

    • Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

    • Ensure high purity of the DNA, with an A260/A280 ratio of approximately 1.8.[2]

  • DNA Hydrolysis:

    • To release the adducted bases, a two-stage neutral thermal hydrolysis is recommended to minimize the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[3]

      • Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[2]

      • Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[2]

    • Alternative: Enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual deoxynucleosides.[4]

  • Adduct Enrichment:

    • Utilize solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances. A C18 column is commonly used for this purpose.[2]

  • LC-MS/MS Analysis:

    • Chromatography: Employ reversed-phase liquid chromatography (RPLC) for the separation of the different adducts. A C18 column is typically used.

      • The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, with both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.[2]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for the sensitive and specific detection of the target adducts.

    • Quantification: For accurate quantification, spike the samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA hydrolysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Isolation DNA Isolation Hydrolysis DNA Hydrolysis (Neutral Thermal or Enzymatic) DNA_Isolation->Hydrolysis Enrichment Adduct Enrichment (SPE) Hydrolysis->Enrichment LC_Separation LC Separation (C18 Column) Enrichment->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow for BCEA-DNA Adducts.
³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, with detection limits as low as one adduct in 10⁹ to 10¹⁰ nucleotides.[5][6] However, it does not provide structural information about the adducts.

Experimental Protocol: ³²P-Postlabeling Assay for BCEA-DNA Adducts

  • DNA Digestion:

    • Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[7]

  • Adduct Enrichment:

    • Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.[7]

  • Radiolabeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[7][8]

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[8][9]

  • Detection and Quantification:

    • Detect the labeled adducts by autoradiography and quantify the amount of radioactivity using a phosphorimager or by scintillation counting.

P32_Postlabeling_Workflow cluster_prep Sample Preparation cluster_labeling_separation Labeling and Separation cluster_detection Detection and Quantification DNA_Digestion DNA Digestion to 3'-monophosphates Adduct_Enrichment Adduct Enrichment (e.g., Nuclease P1) DNA_Digestion->Adduct_Enrichment Radiolabeling 5'-Radiolabeling with [γ-³²P]ATP Adduct_Enrichment->Radiolabeling Chromatography Chromatographic Separation (TLC or HPLC) Radiolabeling->Chromatography Autoradiography Autoradiography Chromatography->Autoradiography Quantification Quantification (Phosphorimaging/Scintillation) Autoradiography->Quantification

³²P-Postlabeling Assay Experimental Workflow.
Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that specifically recognize and bind to DNA adducts. These methods can be highly sensitive and suitable for high-throughput screening. However, the development of specific monoclonal or polyclonal antibodies for each BCEA adduct is a prerequisite.[10] While specific immunoassays for BCEA-DNA adducts are not widely reported in the reviewed literature, the general principle involves immobilizing the adducted DNA and using a labeled secondary antibody for detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of DNA adducts, though it is less common for non-volatile and thermally labile molecules like DNA adducts without derivatization.[11] The protocol would typically involve the hydrolysis of DNA to release the adducted bases, followed by chemical derivatization to increase their volatility and thermal stability for GC analysis.

Cellular Response to BCEA-Induced DNA Damage

The formation of BCEA-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage, and if the damage is too extensive, to induce apoptosis. The key signaling pathways involve the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2]

DNA_Damage_Response BCEA This compound (BCEA) DNA_Adducts DNA Adducts (Monoadducts, ICLs) BCEA->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR p53 p53 Phosphorylation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway to BCEA.

Conclusion

The choice of analytical method for detecting BCEA-DNA adducts depends on the specific research question. LC-MS/MS offers the most comprehensive data, providing both structural information and accurate quantification. The ³²P-postlabeling assay is an extremely sensitive tool for detecting the presence of DNA damage, even at very low levels. While less commonly reported for BCEA, immunoassays and GC-MS represent alternative approaches that may be suitable for specific applications. Understanding the formation and cellular response to these adducts is fundamental for the development of more effective and less toxic chemotherapeutic strategies.

References

Application Note: Determination of Purity for Bis(2-chloroethyl)ethylamine Hydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Bis(2-chloroethyl)ethylamine hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based alkylating agents used in chemotherapy.[1] Given its high reactivity, ensuring the purity of this compound hydrochloride is essential for the quality and safety of the final drug product. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines.

Introduction

This compound hydrochloride is a highly reactive organic compound used as a precursor in the synthesis of chemotherapeutic agents.[2] Its reactivity, stemming from the two chloroethyl groups, makes it susceptible to degradation, primarily through hydrolysis, leading to the formation of impurities such as hydroxyethyl (B10761427) byproducts.[3] Therefore, a robust analytical method is necessary to assess its purity and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[2] This application note outlines a validated isocratic HPLC method for the purity analysis of this compound hydrochloride.

Experimental Protocol

This protocol provides a detailed procedure for the HPLC analysis of this compound hydrochloride.

2.1. Instrumentation and Materials

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[4]

  • Column: Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm.[1]

  • Chemicals:

    • This compound hydrochloride reference standard

    • Acetonitrile (HPLC grade)[4]

    • Potassium phosphate (B84403) dibasic (K₂HPO₄)

    • Water (HPLC grade)[4]

2.2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A: 10 mM K₂HPO₄ aqueous solution (pH 8.0) B: Acetonitrile[1]
Elution Mode Isocratic: 40:60 (A:B)[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 30°C[1]
Detector Wavelength 195 nm[1]
Injection Volume 20 µL[1]
Diluent Water[1]

2.3. Preparation of Solutions

  • Mobile Phase A (10 mM K₂HPO₄, pH 8.0): Dissolve an appropriate amount of K₂HPO₄ in HPLC grade water to make a 10 mM solution. Adjust the pH to 8.0 with a suitable acid or base. Filter and degas the solution before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.[1]

  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the diluent (water) to obtain a final concentration of 1.0 mg/mL.[1][5]

  • Test Sample Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of the this compound hydrochloride sample in the diluent (water) to obtain a final concentration of 1.0 mg/mL.[1][5]

2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the test sample solution.[1]

  • Record the chromatograms for all injections.[1]

Data Presentation

3.1. System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections of the standard

3.2. Purity Calculation

The purity of the this compound hydrochloride sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak corresponding to an impurity should be identified and quantified. Common impurities include mono- and di-hydroxyethyl species resulting from hydrolysis.[3]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (K2HPO4 & Acetonitrile) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (1.0 mg/mL) sst_injection Inject Standard for System Suitability prep_standard->sst_injection prep_sample Prepare Test Sample Solution (1.0 mg/mL) sample_injection Inject Test Sample prep_sample->sample_injection blank_injection Inject Blank (Diluent) system_equilibration->blank_injection blank_injection->sst_injection sst_injection->sample_injection record_chromatograms Record Chromatograms sample_injection->record_chromatograms check_sst Check System Suitability (Tailing, Plates, RSD) record_chromatograms->check_sst calculate_purity Calculate Purity (% Area) check_sst->calculate_purity

Caption: Workflow for the HPLC analysis of this compound hydrochloride purity.

Formation of Hydrolysis Impurities

Hydrolysis_Pathway BCEA This compound H2O H2O (Hydrolysis) BCEA->H2O Mono_OH Mono-hydroxyethyl Impurity H2O->Mono_OH Step 1 Di_OH Di-hydroxyethyl Impurity H2O->Di_OH Step 2 Mono_OH->H2O

Caption: Hydrolysis degradation pathway of this compound.

References

Application Note: Structural Confirmation of Bis(2-chloroethyl)ethylamine Hydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural confirmation of Bis(2-chloroethyl)amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive procedures for sample preparation, data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR, and data analysis. The characteristic chemical shifts, multiplicities, and coupling constants are presented in a clear tabular format to facilitate structural verification. This guide is intended to assist researchers in the unambiguous identification and purity assessment of this important chemical intermediate.

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard, and its hydrochloride salt are important precursors and intermediates in the synthesis of various pharmaceutical compounds, particularly alkylating agents used in chemotherapy.[1] Accurate structural confirmation is a critical step in the quality control and drug development process to ensure the identity and purity of the synthesized compound. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized methodology for the structural elucidation of Bis(2-chloroethyl)amine hydrochloride using ¹H and ¹³C NMR spectroscopy.

Chemical Structure

Chemical structure of Bis(2-chloroethyl)amine hydrochloride

Figure 1. Chemical structure of Bis(2-chloroethyl)amine hydrochloride.

Predicted NMR Spectral Data

The symmetry of the Bis(2-chloroethyl)amine hydrochloride molecule results in a simplified NMR spectrum. The two ethyl chains are chemically equivalent, leading to two distinct signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the two methylene (B1212753) groups of each ethyl chain are expected to appear as triplets, due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show two signals, corresponding to the two chemically non-equivalent carbon atoms in the ethyl chains.

Quantitative NMR Data

The following tables summarize the expected chemical shifts and multiplicities for Bis(2-chloroethyl)amine hydrochloride in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[2]

Table 1: ¹H NMR Spectral Data for Bis(2-chloroethyl)amine Hydrochloride in DMSO-d6 [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1Broad Singlet2HNH₂⁺
~3.95Triplet (t)4H-CH₂-Cl
~3.45Triplet (t)4H-CH₂-N

Table 2: ¹³C NMR Spectral Data for Bis(2-chloroethyl)amine Hydrochloride in DMSO-d6 [2]

Chemical Shift (δ) ppmAssignment
~49.0-CH₂-N
~38.5-CH₂-Cl

Experimental Protocols

This section provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of Bis(2-chloroethyl)amine hydrochloride.

Sample Preparation
  • Accurately weigh 5-10 mg of Bis(2-chloroethyl)amine hydrochloride.[2]

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.[2]

  • If necessary, filter the sample to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[2] Instrument parameters may need to be adjusted for optimal results on different spectrometers.

¹H NMR Acquisition: [2]

  • Spectrometer: 400 MHz

  • Experiment: Standard single-pulse experiment

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Temperature: 25°C (298 K)

¹³C NMR Acquisition: [2]

  • Spectrometer: 100 MHz (for a 400 MHz ¹H frequency)

  • Experiment: Proton-decoupled single-pulse experiment

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2 seconds

  • Temperature: 25°C (298 K)

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[2]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons. The expected multiplicity for the methylene groups is a triplet, indicating two neighboring protons. The typical vicinal coupling constant (³JHH) for protons in an acyclic ethyl fragment is in the range of 6-8 Hz.[3]

  • Compare the obtained chemical shifts, integrations, and multiplicities with the reference data in Tables 1 and 2 to confirm the structure of Bis(2-chloroethyl)amine hydrochloride.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for NMR analysis and the structural relationships within the Bis(2-chloroethyl)amine hydrochloride molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction calibration Chemical Shift Calibration correction->calibration analysis Integration & Multiplicity Analysis calibration->analysis compare Compare with Reference Data analysis->compare confirm Structure Confirmed compare->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

molecular_structure cluster_mol Bis(2-chloroethyl)amine Hydrochloride cluster_chain1 Ethyl Chain 1 cluster_chain2 Ethyl Chain 2 N ⁺NH₂ C1a CH₂ N->C1a C1b CH₂ N->C1b C2a CH₂ C1a->C2a J-coupling Cl1 Cl C2a->Cl1 C2b CH₂ C1b->C2b J-coupling Cl2 Cl C2b->Cl2

Caption: Signaling pathways and proton relationships.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of Bis(2-chloroethyl)amine hydrochloride. By following the detailed protocols outlined in this application note and comparing the acquired data with the provided reference values, researchers can confidently verify the chemical structure and purity of their synthesized compound. The characteristic triplet signals in the ¹H NMR spectrum and the two distinct signals in the ¹³C NMR spectrum serve as a definitive fingerprint for this molecule.

References

Application Note: Experimental Workflow for Determining the IC50 of Bis(2-chloroethyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis(2-chloroethyl)ethylamine derivatives, a class of nitrogen mustards, are potent bifunctional alkylating agents.[1] Historically used in chemical warfare, their ability to induce cytotoxicity has led to their development as chemotherapeutic agents.[1][2] These compounds exert their effect by forming covalent bonds with biological macromolecules, most notably DNA. The primary cytotoxic lesion is the formation of DNA interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of these compounds. It represents the concentration required to inhibit a biological process, such as cell growth or viability, by 50%.[3] This document provides a detailed experimental workflow and protocols for determining the IC50 of this compound derivatives in cancer cell lines using a common cell viability assay.

Mechanism of Action & Cellular Response

Nitrogen mustards react through an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.[1][2] This electrophilic intermediate then alkylates a nucleophilic site on a DNA base, typically the N7 position of guanine.[1][4] Because the parent compound is bifunctional, this process can repeat, leading to the formation of an ICL that covalently links the two strands of the DNA helix. This severe DNA damage activates complex cellular DNA damage response (DDR) and repair pathways, including the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways.[1] If the damage is too extensive to be repaired, the cell cycle is arrested, and programmed cell death (apoptosis) is initiated.

compound This compound Derivative cyclization Intramolecular Cyclization compound->cyclization aziridinium Aziridinium Ion (Highly Reactive) cyclization->aziridinium mono_adduct Mono-alkylated Guanine Adduct aziridinium->mono_adduct Alkylation dna DNA (Guanine N7) dna->mono_adduct icl DNA Interstrand Cross-link (ICL) mono_adduct->icl Second Alkylation

Caption: Mechanism of DNA interstrand cross-link formation by nitrogen mustards.

icl DNA Interstrand Cross-links ddr DNA Damage Response (DDR) (e.g., Fanconi Anemia, HR) icl->ddr arrest Cell Cycle Arrest ddr->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Experimental Workflow Overview

The determination of IC50 values involves a systematic process beginning with cell culture preparation, followed by treatment with a range of derivative concentrations, and concluding with a viability assay and data analysis.

start Start step1 1. Cell Culture & Seeding start->step1 step2 2. Compound Dilution & Treatment step1->step2 step3 3. Incubation (e.g., 48-72h) step2->step3 step4 4. Cell Viability Assay (e.g., MTT) step3->step4 step5 5. Data Acquisition (Absorbance Reading) step4->step5 step6 6. Data Analysis (Dose-Response Curve) step5->step6 step7 7. IC50 Value Determination step6->step7 end End step7->end

Caption: General experimental workflow for IC50 determination.

Detailed Experimental Protocols

Safety Precaution: this compound derivatives are potent alkylating agents and are considered hazardous. They are vesicants, irritants, and potential carcinogens.[1][5] All handling must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Protocol 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach them using a trypsin-EDTA solution.

  • Cell Counting: Neutralize the trypsin with a complete growth medium and collect the cell suspension. Determine the cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, to be optimized for each cell line) in a 96-well flat-bottom plate.[6] Add 100 µL of the cell suspension to each well.

  • Adherence: Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.[7]

Protocol 2: IC50 Determination using MTT Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light at 4°C.

    • Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) of each this compound derivative in a suitable solvent like DMSO.

  • Compound Treatment:

    • Perform serial dilutions of the compound stock solutions in a complete growth medium to achieve the desired final concentrations. A common approach is a 10-point, two-fold or three-fold dilution series.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).

    • After the 24-hour cell adherence incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the treated plates for a predetermined period, typically 48 to 72 hours, depending on the cell line's doubling time and the compound's mechanism of action.[9]

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

Data Presentation and Analysis

  • Data Normalization:

    • Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:[8] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve:

    • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[10]

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve.[11] This can be performed using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[3][12]

  • IC50 Calculation: The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve. The analysis software will automatically calculate this value along with its 95% confidence interval.

Quantitative Data Summary

The final IC50 values should be summarized in a clear and organized table for easy comparison.

Cell LineDerivative CompoundAssay TypeIncubation Time (h)IC50 (µM)95% Confidence Interval
Example: A549Derivative AMTT72[Experimental Value][Experimental Value]
Example: A549Derivative BMTT72[Experimental Value][Experimental Value]
Example: MCF-7Derivative AMTT72[Experimental Value][Experimental Value]
Example: MCF-7Derivative BMTT72[Experimental Value][Experimental Value]
Example: HeLaDerivative AMTT72[Experimental Value][Experimental Value]
Example: HeLaDerivative BMTT72[Experimental Value][Experimental Value]

References

Troubleshooting & Optimization

Troubleshooting low yield in Bis(2-chloroethyl)ethylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-chloroethyl)ethylamine Hydrochloride Synthesis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound hydrochloride?

The most prevalent laboratory synthesis involves the reaction of diethanolamine (B148213) with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in a suitable solvent like 1,2-dichloroethane.[1][2][3] This method is often favored for its efficiency.[3]

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields can stem from several factors:

  • Poor Quality of Reagents: Decomposed or impure thionyl chloride and diethanolamine can halt the reaction or lead to side products.[4] Moisture is particularly detrimental as thionyl chloride reacts with water.[3][4]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can prevent the full conversion of starting materials.[4]

  • Side Reactions: The formation of byproducts, such as piperazine (B1678402) derivatives or esters, consumes starting materials and complicates purification.[4]

  • Suboptimal Reaction Conditions: The reaction is highly exothermic, and poor temperature control can promote side reactions and product degradation.[3]

  • Losses During Workup: The product is a water-soluble salt, and improper handling during extraction or washing steps can lead to significant loss.[4]

Q3: The reaction mixture turned dark brown or black. What does this indicate?

A dark coloration often points to decomposition or side reactions caused by excessive temperatures.[4] This can happen if the exothermic reaction is not controlled, especially during the addition of thionyl chloride.[3]

Q4: What is the purpose of quenching the reaction with methanol?

Methanol is added at the end of the reaction to neutralize any remaining excess thionyl chloride.[4] It reacts to form gaseous byproducts (methyl chloride and sulfur dioxide) that are easily removed from the reaction mixture.[1][4]

Q5: My final product is oily and difficult to crystallize. What should I do?

An oily product suggests the presence of impurities that interfere with crystallization.[4] The hygroscopic nature of the product can also contribute to this issue. Purification by recrystallization, typically from an ethanol/diethyl ether solvent system, is the recommended solution.[4][5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to low yield.

Logical Troubleshooting Flow

The following diagram outlines a step-by-step process for troubleshooting low yield issues.

TroubleshootingFlow start Problem: Low Yield reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Review Reaction Conditions sub_reagents1 Use fresh, anhydrous thionyl chloride? reagents->sub_reagents1 Anhydrous conditions critical workup Step 3: Analyze Workup & Purification sub_conditions1 Was temperature controlled during addition? conditions->sub_conditions1 Exothermic reaction control is key end Resolution: Optimized Yield sub_workup1 Was aqueous workup avoided or minimized? workup->sub_workup1 Product is water-soluble sub_reagents2 Check purity of diethanolamine? sub_reagents1->sub_reagents2 sub_reagents2->conditions sub_conditions2 Was reaction time and temp sufficient? sub_conditions1->sub_conditions2 sub_conditions2->workup sub_workup2 Is recrystallization needed? sub_workup1->sub_workup2 sub_workup2->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

Data on Common Issues and Solutions

The table below summarizes potential causes for low yield and their corresponding solutions.

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Poor Reagent Quality: Thionyl chloride has decomposed due to moisture; diethanolamine is impure.[4]1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[4] Ensure all glassware is thoroughly dried.
2. Incomplete Reaction: Insufficient reaction time or temperature.[4]2. Ensure the reaction is refluxed for the recommended time (e.g., 3 hours) and temperature is maintained.[1][4] Monitor reaction progress via TLC or HPLC.[4]
3. Product Loss During Workup: The hydrochloride salt is water-soluble.[4]3. Avoid excessive use of aqueous solutions during workup. Maintain acidic conditions to ensure the stability of the salt.[3][4]
Dark Reaction Mixture High Reaction Temperature: Uncontrolled exotherm during thionyl chloride addition.[3][4]Add thionyl chloride slowly and use an ice bath to maintain the internal temperature within the optimal range.[3]
Product is Oily / Fails to Crystallize 1. Presence of Impurities: Side products are inhibiting crystallization.[4]1. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[4][5]
2. Hygroscopic Nature: The product has absorbed moisture from the air.2. Dry the purified crystals under a high vacuum to remove all traces of solvent and moisture.[5] Handle the product under an inert atmosphere if possible.

Experimental Protocols

Standard Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound hydrochloride from diethanolamine and thionyl chloride.[1]

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, add diethanolamine and 1,2-dichloroethane.

  • Slowly add thionyl chloride to the mixture. An immediate solid suspension may form. Control the temperature with a water bath as the addition is exothermic.[3]

  • After the addition is complete, heat the mixture to reflux (approximately 50°C).[1] During reflux, the initial suspension may dissolve, followed by the appearance of a crystalline solid.[1]

  • Maintain reflux with stirring for 3 hours to ensure the reaction goes to completion.[1]

  • After cooling the reaction mixture, carefully quench any excess thionyl chloride by the slow addition of methanol.[1]

  • Remove the solvents under reduced pressure to obtain the crude white crystalline product.[1]

Workflow for Synthesis and Purification

SynthesisWorkflow A 1. Reagent Setup (Diethanolamine in 1,2-Dichloroethane) B 2. SOCl₂ Addition (Controlled Temp) A->B C 3. Reflux (3 hours @ 50°C) B->C D 4. Quench (Add Methanol) C->D E 5. Solvent Removal (Vacuum) D->E F 6. Crude Product Isolation E->F G 7. Recrystallization (Ethanol/Diethyl Ether) F->G H 8. Final Product (Dried under Vacuum) G->H

Caption: Standard experimental workflow from reagents to purified product.

Protocol for Purification by Recrystallization

This protocol describes a standard procedure for purifying crude this compound hydrochloride.[5]

Materials:

  • Crude this compound hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal volume of hot ethanol. Gentle warming may be required.[5]

  • Crystallization: Allow the solution to cool to room temperature. Slowly add diethyl ether dropwise while swirling until the solution becomes persistently turbid.[5]

  • Crystal Formation: Cover the flask and allow it to stand undisturbed. For maximum yield, subsequently cool the flask in an ice bath.[5]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove residual soluble impurities.[5]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[5]

Reaction Pathway and Potential Side Reactions

The primary reaction involves the conversion of the two hydroxyl groups of diethanolamine into chlorides. However, side reactions can occur, leading to impurities and reduced yield.

ReactionPathway DEA Diethanolamine Product This compound HCl (Desired Product) DEA->Product Main Reaction Path (Reflux, 3h) SideProduct1 Piperazine Byproduct DEA->SideProduct1 High Temp / Long Time SideProduct2 Ester Intermediates DEA->SideProduct2 Incomplete Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product Decomposition Decomposition Products (e.g., via HCl elimination) Product->Decomposition Excessive Heat

Caption: The main synthesis pathway and common side reactions.

References

Preventing degradation of Bis(2-chloroethyl)ethylamine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling, storage, and use of Bis(2-chloroethyl)ethylamine and its hydrochloride salt to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges in preventing the degradation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

To ensure the long-term stability of solid this compound hydrochloride, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] It is also advisable to protect the compound from light.[1]

Q2: How should I prepare and store stock solutions of this compound?

Due to its inherent instability in the presence of nucleophiles, especially water, it is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is unavoidable, solutions should be maintained at 2-8°C and used within 24 hours. For longer-term storage, it is best practice to prepare stock solutions in anhydrous aprotic solvents like DMSO, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -20°C for up to one month or at -80°C for up to six months.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is then attacked by water or other nucleophiles.[1] This reaction is pH-dependent, as the protonated amine is less likely to cyclize.[2] The rate of hydrolysis increases significantly in neutral to alkaline conditions.[3] The compound is also sensitive to heat and light, which can promote polymerization and other degradation reactions.[4]

Q4: In which solvents is this compound most stable?

While comprehensive quantitative data is limited, this compound is expected to be most stable in anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane. Protic solvents like ethanol (B145695) and methanol (B129727) can participate in solvolysis, leading to the degradation of the compound. Aqueous solutions are the least stable due to hydrolysis.

Q5: Are there any chemical stabilizers that can be added to stock solutions?

Maintaining a slightly acidic pH can help to stabilize aqueous solutions by keeping the amine protonated, which inhibits the initial cyclization step required for degradation.[2] However, the addition of other chemical stabilizers is not a common practice and could interfere with downstream experiments. The most effective strategy for maintaining the integrity of the compound is to use anhydrous solvents and proper storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of the this compound stock solution.Prepare a fresh stock solution from solid material before each experiment. Verify the purity of the solid compound if it has been stored for an extended period or under suboptimal conditions.
Precipitate forms in a refrigerated or frozen stock solution. The solubility of the compound has decreased at lower temperatures.Before use, allow the vial to warm to room temperature and vortex or sonicate gently to ensure the precipitate has fully redissolved. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.
The solid this compound hydrochloride appears discolored or clumped. The compound may have absorbed moisture, leading to degradation.Discard the vial and use a fresh, unopened container to ensure the purity and potency of the compound.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound in various solvents is not extensively published, the following table provides a general overview of its stability based on available information for related nitrogen mustards and general chemical principles.

Table 1: Relative Stability of this compound in Common Solvents

Solvent Relative Stability Primary Degradation Pathway Notes
Anhydrous DMSOHighMinimalRecommended for long-term storage of stock solutions at low temperatures.
Anhydrous DichloromethaneHighMinimalSuitable for short-term handling and reaction setup.
Anhydrous Ethanol/MethanolModerateSolvolysisCan be used for experiments, but solutions should be prepared fresh.
Aqueous Buffer (pH < 5)LowHydrolysisAcidic pH slows down the degradation rate.
Aqueous Buffer (pH 7-8)Very LowHydrolysisRapid degradation occurs in neutral to slightly alkaline conditions.
Aqueous Buffer (pH > 8)Extremely LowHydrolysisThe degradation rate is significantly accelerated in alkaline conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, weigh the required amount of the solid compound using a calibrated analytical balance.

  • Transfer the solid to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • HPLC vials

Procedure:

  • Prepare the this compound solution to be tested in the desired solvent and concentration.

  • Immediately after preparation (t=0), dilute an aliquot of the solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Store the remaining stock solution under the desired storage conditions (e.g., 4°C, room temperature, -20°C).

  • At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution, dilute it in the same manner as the t=0 sample, and inject it into the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent this compound peak at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area to determine the degradation rate.

Visualizations

degradation_pathway BCEA This compound Aziridinium Aziridinium Ion (Reactive Intermediate) BCEA->Aziridinium Intramolecular Cyclization (pH dependent) Polymerization Polymerization Products BCEA->Polymerization Heat, Light Hydrolysis Hydrolysis Product (Diol) Aziridinium->Hydrolysis Attack by H2O

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_stability Stability Assessment weigh Weigh Solid Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store hplc_t0 HPLC Analysis (t=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (t=x) store->hplc_tx compare Compare Peak Areas hplc_t0->compare hplc_tx->compare

Caption: Experimental workflow for stock solution preparation and stability assessment.

References

Side reactions in the synthesis of Bis(2-chloroethyl)ethylamine with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bis(2-chloroethyl)ethylamine hydrochloride using thionyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions to improve yield, purity, and safety.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality Reagents: Thionyl chloride may have decomposed due to moisture. Diethanolamine (B148213) may be impure. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions can lead to loss.1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine. Ensure all glassware is thoroughly dried. 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained.[1][2] Monitor reaction progress using TLC or HPLC.[2] 3. Minimize the use of aqueous solutions during workup. Maintain acidic conditions to ensure the stability of the hydrochloride salt.[2]
Dark Brown or Black Reaction Mixture 1. High Reaction Temperature: Uncontrolled exothermic reaction during the initial addition of thionyl chloride. 2. Impurities: Impurities in reagents or solvents can catalyze decomposition and side reactions.1. Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to control the initial exotherm.[2] 2. Use high-purity, anhydrous reagents and solvents.
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Side products can act as an oiling agent and interfere with crystallization. 2. Hygroscopic Nature: The hydrochloride salt can absorb atmospheric moisture.1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol (B129727)/ether or ethanol (B145695)/ether.[3][4] 2. Perform filtration and drying under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.
High Levels of Hydroxyethyl Byproducts Hydrolysis: Presence of water in the reaction mixture, leading to the hydrolysis of the chloroethyl groups.1. Solvent Choice: Employ anhydrous aprotic solvents like dichloroethane or chloroform.[5] 2. Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Workup: Utilize an anhydrous workup procedure where possible.
Presence of N,N'-bis(2-chloroethyl)piperazine Intermolecular Cyclization: Two molecules of the product or an intermediate react to form the piperazine (B1678402) dimer, which is favored by higher temperatures and prolonged reaction times.[2]1. Temperature Control: Maintain strict temperature control throughout the reaction. 2. Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and quench it once the starting material is consumed.
Formation of Polymeric Byproducts Over-alkylation: Occurs at elevated temperatures and high reactant concentrations.1. Temperature: Maintain low to moderate reaction temperatures. 2. Concentration: Use a lower concentration of reactants (higher solvent volume) to reduce the likelihood of intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Bis(2-chloroethyl)amine hydrochloride with thionyl chloride?

A1: The most common laboratory and industrial method is the reaction of diethanolamine with thionyl chloride (SOCl₂), typically in a chlorinated solvent like dichloroethane. This reaction substitutes the hydroxyl groups of diethanolamine with chlorine atoms.[2][5]

Q2: What are the most common impurities in this synthesis?

A2: The most prevalent impurities include:

  • Hydroxyethyl byproducts: Formed from the hydrolysis of the chloroethyl groups.

  • Over-alkylated products and polymers: Can form if the reaction temperature is not well-controlled.

  • Piperazine derivatives: Formed through intramolecular and intermolecular cyclization.[2]

Q3: What is the role of the aziridinium (B1262131) ion in the formation of side products?

A3: The lone pair of electrons on the nitrogen atom can attack a β-chloroethyl group, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This intermediate is a key player in the biological activity of nitrogen mustards and can also be attacked by other molecules, leading to impurities like piperazine derivatives. This process is accelerated by heat and basic conditions.[6][7]

Q4: How does pH affect the stability and synthesis of Bis(2-chloroethyl)amine hydrochloride?

A4: The pH is critical. Nitrogen mustards are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions. Acidic conditions suppress hydrolysis but can promote other side reactions. It is generally recommended to maintain a slightly acidic pH during workup and purification to enhance stability.[7]

Q5: What are the key safety precautions for this synthesis?

A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] All manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The product, a nitrogen mustard, is a powerful vesicant and alkylating agent and should be handled with extreme caution.[6]

Q6: What is the purpose of quenching the reaction with methanol?

A6: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride. Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed under vacuum.[1][2]

Data Presentation

Table 1: Illustrative Effect of Temperature on Product Distribution

Reaction TemperatureMain Product Yield (Illustrative)N,N'-bis(2-chloroethyl)piperazine Formation (Illustrative)Polymeric Byproducts (Illustrative)
40-50°CHighLowLow
60-70°C (Reflux)OptimalModerateModerate
> 80°CDecreasedHighHigh

Table 2: Illustrative Effect of Reaction Time at Reflux on Purity

Reaction TimeMain Product Purity (Illustrative)Impurity Levels (Illustrative)
1-2 hours~90% (incomplete reaction)High level of starting material
3 hours>95%Optimal, low level of impurities
> 4 hoursDecreasingIncreasing levels of piperazine and polymeric byproducts

Experimental Protocols

1. Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol describes a standard laboratory procedure for the synthesis of Bis(2-chloroethyl)amine hydrochloride.

  • Materials:

    • Diethanolamine (0.30 mol)

    • Thionyl chloride (0.66 mol)

    • 1,2-Dichloroethane (300 mL, anhydrous)

    • Methanol (20 mL)

  • Procedure:

    • In a 1 L round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add diethanolamine and 1,2-dichloroethane.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.

    • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.[1]

    • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[1]

    • Cool the reaction mixture to room temperature.

    • Carefully add methanol to quench any excess thionyl chloride.[1]

    • Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude product as a white crystalline solid. A quantitative yield is typically reported under these conditions.[1]

2. Purification by Recrystallization

This protocol is for the purification of the crude Bis(2-chloroethyl)amine hydrochloride.

  • Materials:

    • Crude Bis(2-chloroethyl)amine hydrochloride

    • Ethanol (anhydrous)

    • Diethyl ether (anhydrous)

    • Activated charcoal (optional)

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.

    • If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution to remove the charcoal.

    • Allow the clear ethanolic solution to cool to room temperature.

    • Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.[3]

    • Allow the flask to stand undisturbed at room temperature to allow for slow crystal growth. Subsequently, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[3]

    • Dry the purified crystals under a high vacuum.

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows associated with the synthesis and troubleshooting of this compound hydrochloride.

Synthesis_Pathway Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ Intermediate Intermediate (Unstable) Diethanolamine->Intermediate + 2 SOCl₂ - 2 HCl ThionylChloride Thionyl Chloride (SOCl₂) Product This compound HCl (ClCH₂CH₂)₂NH·HCl Intermediate->Product Chlorination Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Main synthesis pathway of Bis(2-chloroethyl)amine HCl.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Product This compound Aziridinium Aziridinium Ion (Reactive Intermediate) Product->Aziridinium Intramolecular Cyclization Hydrolysis Hydroxyethyl Byproduct Product->Hydrolysis + H₂O Polymer Polymeric Byproducts Product->Polymer High Temp/ Concentration Piperazine N,N'-bis(2-chloroethyl)piperazine Aziridinium->Piperazine + Another Molecule

Caption: Key side reaction pathways in the synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Bis(2-chloroethyl)ethylamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Bis(2-chloroethyl)ethylamine hydrochloride via recrystallization. It includes frequently asked questions, a troubleshooting guide for common experimental issues, a detailed experimental protocol, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of this compound hydrochloride? A1: An ethanol-diethyl ether system is a commonly recommended and effective solvent system for recrystallizing chloroethylamine hydrochloride salts like this compound hydrochloride.[1][2] Methanol/ether has also been reported as a suitable alternative.[1] The principle is to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol) in which it is highly soluble, and then induce crystallization by slowly adding a "poor" solvent (like diethyl ether) in which it is much less soluble.[1][2]

Q2: What are the most common impurities to be aware of during synthesis and purification? A2: The most prevalent impurities include:

  • Hydroxyethyl byproducts: These form from the hydrolysis of the chloroethyl groups, a reaction accelerated by the presence of water.[3]

  • Piperazine (B1678402) derivatives: These can form through intramolecular cyclization, especially under basic conditions or at elevated temperatures.[2][3]

  • Over-alkylated products and polymers: These may form if the reaction temperature is not properly controlled.[3]

  • N-Nitroso Bis(2-chloroethyl)amine (NBCEA): A potential genotoxic impurity that can form during synthesis and storage.[3]

Q3: Why is it important to handle this compound as its hydrochloride salt? A3: The free base form of this compound is unstable.[2] As a hydrochloride salt, the nitrogen atom is protonated, making it less nucleophilic. This significantly reduces the rate of intramolecular cyclization to form undesirable piperazine derivatives.[2] It is crucial to maintain acidic conditions (pH 2-3) during any aqueous workup steps to ensure stability.[2]

Q4: What safety precautions should be taken when handling this compound hydrochloride? A4: this compound hydrochloride is a potent alkylating agent and should be handled with extreme care under controlled conditions.[4] It is a suspected carcinogen and is toxic. When heated to decomposition, it emits very toxic fumes of hydrogen chloride and nitrogen oxides.[5][6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

Q5: What is the expected appearance of the purified product? A5: Pure this compound hydrochloride is a white to light beige crystalline powder.[4][6][8]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound hydrochloride.

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals) 1. The solution is too supersaturated. 2. The cooling rate is too rapid. 3. Significant impurities are present, depressing the melting point. 4. Incorrect solvent ratio.1. Reheat the solution and add a small amount of the primary hot solvent (e.g., ethanol) to dissolve the oil, then cool slowly.[1] 2. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[1] 3. If the oil persists, redissolve it, add a small amount of activated charcoal, heat briefly, and filter while hot before proceeding with crystallization.[1] 4. Adjust the solvent ratio by adding more of the primary solvent to dissolve the oil, then slowly add the anti-solvent (e.g., diethyl ether).[1]
Low or No Crystal Yield 1. Too much solvent was used during dissolution. 2. Incomplete precipitation due to insufficient cooling. 3. Crystals are too soluble in the washing solvent.1. Concentrate the mother liquor by carefully evaporating some solvent under reduced pressure and attempt to recrystallize again.[1][9] 2. Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize crystal formation.[1][2] 3. Use a minimal amount of ice-cold anti-solvent (e.g., diethyl ether) to wash the crystals.[1][2]
Colored Crystals 1. Presence of colored impurities in the crude material.1. Dissolve the crystals in a minimal amount of hot ethanol (B145695). 2. Add a small amount of activated charcoal to the hot solution and heat the mixture briefly. 3. Filter the hot solution through a pad of celite to remove the charcoal. 4. Allow the clear filtrate to cool and crystallize.[1][2]
No Crystal Formation Upon Cooling 1. The solution is not saturated (too much solvent was used). 2. Lack of nucleation sites for crystal growth.1. Evaporate some of the solvent to increase the concentration of the compound.[1] 2. Try to induce nucleation by:     a. Scratching the inside of the flask with a glass rod at the solution's surface.[1][9]     b. Adding a seed crystal of the pure compound.[1][9]

Experimental Protocol: Recrystallization

This protocol details the purification of crude this compound hydrochloride using an ethanol/diethyl ether solvent system.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Activated charcoal (optional, for colored impurities)

  • Celite (optional)

  • Erlenmeyer flask

  • Heating source (e.g., water bath, hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound hydrochloride in a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol and gently heat the mixture in a water bath to completely dissolve the solid.[1][2] Avoid overheating.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and heat it briefly. To remove the charcoal, filter the hot solution through a pre-warmed funnel containing a small pad of celite.[1][2]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise while gently swirling until the solution becomes persistently turbid.[1][2]

  • Crystal Growth: Loosely cover the flask and allow it to stand undisturbed at room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]

  • Maximizing Yield: Once a significant amount of crystals has formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.[1][2]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of residual solvents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 821-48-7[4][8]
Molecular Formula C₄H₁₀Cl₃N[4]
Molecular Weight 178.49 g/mol [6]
Appearance White to light beige crystalline powder[4][6][8]
Melting Point 212-214 °C (lit.)[10][11]
Solubility Soluble in water.[4][6][8]
Stability Stable under recommended storage conditions.[12] Susceptible to hydrolysis and intramolecular cyclization, especially as a free base or at elevated temperatures.[2][3]

Visual Workflow

G Troubleshooting Workflow for Recrystallization cluster_issues Common Issues start Start Recrystallization: Dissolve Crude Product in Minimal Hot Ethanol cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form success Pure Crystals Formed crystals_form->success Yes no_crystals No crystals_form->no_crystals No isolate Isolate, Wash with Cold Ether, and Dry success->isolate no_crystals_node No Crystals Form oiling_out Oil Forms Instead of Crystals solve_oiling Reheat, Add More Hot Ethanol, Cool Slower oiling_out->solve_oiling Troubleshoot colored_crystals Crystals are Colored solve_color Redissolve, Treat with Activated Charcoal, Hot Filter colored_crystals->solve_color Troubleshoot low_yield Low Yield solve_low_yield Concentrate Mother Liquor and Recrystallize low_yield->solve_low_yield Troubleshoot solve_no_crystals Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Some Solvent solve_no_crystals->cool Retry solve_oiling->cool Retry solve_color->cool Retry solve_low_yield->cool Retry no_crystals_node->solve_no_crystals Troubleshoot

Caption: Troubleshooting workflow for the recrystallization of this compound hydrochloride.

References

Managing exothermic reaction during Bis(2-chloroethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of Bis(2-chloroethyl)ethylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black Uncontrolled exothermic reaction during the addition of thionyl chloride.[1]Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (B148213) (e.g., in an ice bath) to effectively control the initial exotherm.[1]
Impurities in reagents or solvent.[1]Use high-purity, anhydrous reagents and solvents to prevent side reactions and decomposition.[1]
Reaction with the solvent at elevated temperatures.[1]Employ a stable chlorinated solvent such as dichloroethane or chloroform.[1][2][3]
Low or no product yield Incomplete reaction due to insufficient temperature or time.Ensure the reaction mixture is brought to reflux and maintained for the recommended duration (typically 3 hours) to drive the reaction to completion.[1][4]
Poor quality or decomposed reagents (e.g., thionyl chloride exposed to moisture).[1]Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1]
Loss of product during workup.The hydrochloride salt of the product is water-soluble; therefore, avoid the use of excessive aqueous solutions during the workup phase.[1]
Formation of N,N'-bis(2-chloroethyl)piperazine byproduct Intermolecular cyclization of the product or an intermediate.This side reaction is favored by higher temperatures and prolonged reaction times. Maintain strict temperature control throughout the process and monitor the reaction's progress to avoid unnecessarily long reaction times.[1]
Product is oily and difficult to crystallize Presence of impurities or byproducts that interfere with crystallization.[1]Purify the crude product by recrystallization from a suitable solvent system, such as methanol (B129727)/ether.[1]
The product is hygroscopic and has absorbed atmospheric moisture.[1]Handle the product under anhydrous conditions and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the synthesis of this compound?

A1: The reaction between diethanolamine and thionyl chloride is highly exothermic.[2] Without proper temperature control, the rapid increase in temperature can lead to a number of issues, including the formation of undesirable byproducts, decomposition of the product, and a darkened reaction mixture, all of which contribute to a lower yield and purification difficulties.[1]

Q2: What is the recommended method for adding thionyl chloride to the reaction mixture?

A2: Thionyl chloride should be added slowly and dropwise to a cooled solution of diethanolamine.[1][3] This is typically done in a flask placed in an ice bath to dissipate the heat generated during the addition and maintain a controlled temperature.[1][3]

Q3: What are the optimal temperature ranges for the different stages of the synthesis?

A3: While specific temperatures can vary based on the exact protocol, a general guideline is to cool the initial mixture of diethanolamine and solvent in an ice bath (approximately 0-5°C) before and during the dropwise addition of thionyl chloride.[1][3] After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the reaction goes to completion.[1][2][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By tracking the disappearance of the diethanolamine starting material and the appearance of the this compound product, you can determine the endpoint of the reaction.[1]

Q5: What is the purpose of quenching the reaction with methanol?

A5: Methanol is added at the end of the reaction to neutralize any excess, unreacted thionyl chloride.[1] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide) that are easily removed from the reaction mixture.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a common laboratory-scale synthesis of this compound hydrochloride from diethanolamine and thionyl chloride.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 1,2-Dichloroethane (or chloroform)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve diethanolamine in an appropriate volume of 1,2-dichloroethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add thionyl chloride dropwise to the cooled solution via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and keep the temperature from rising significantly.

  • After the addition of thionyl chloride is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain it for approximately 3 hours with stirring. A crystalline solid of the product may precipitate during this time.[1][4]

  • After the reflux period, cool the reaction mixture back to room temperature.

  • Carefully and slowly add methanol to the mixture to quench any remaining unreacted thionyl chloride.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diethanolamine in Dichloroethane B Cool Mixture in Ice Bath A->B C Slowly Add Thionyl Chloride B->C Exothermic Step (Critical Temperature Control) D Warm to Room Temperature C->D E Reflux for 3 Hours D->E F Cool to Room Temperature E->F G Quench with Methanol F->G H Remove Solvent (Reduced Pressure) G->H I Recrystallize (Methanol/Ether) H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship for Troubleshooting Exothermic Reaction Issues

G A Uncontrolled Exothermic Reaction B Dark Brown/Black Mixture A->B leads to C Side Product Formation A->C leads to D Low Product Yield B->D contributes to C->D contributes to E Slow, Dropwise Addition of SOCl2 E->A prevents F Cooling with Ice Bath F->A prevents G High-Purity Reagents G->A prevents

Caption: A diagram showing the causes and preventive measures for an uncontrolled exothermic reaction.

References

Technical Support Center: Challenges in Scaling Up Bis(2-chloroethyl)ethylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of Bis(2-chloroethyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of this compound hydrochloride?

The primary challenges in scaling up this synthesis include managing the highly exothermic reaction between diethanolamine (B148213) and thionyl chloride, ensuring efficient mixing in large reactors to avoid localized temperature gradients, and controlling the impurity profile.[1] Handling large quantities of corrosive and toxic materials also presents significant safety and engineering challenges.[1]

Q2: What are the common impurities encountered during the production of this compound hydrochloride?

Common impurities include:

  • Piperazine (B1678402) derivatives: Formed through intramolecular cyclization, especially at elevated temperatures or prolonged reaction times.[1]

  • Hydroxyethyl (B10761427) byproducts: Resulting from the hydrolysis of the chloroethyl groups due to the presence of moisture.[2]

  • Polymeric byproducts: Can form at high reactant concentrations and elevated temperatures.[2]

  • Unreacted starting materials and intermediates: Often due to poor mixing or incorrect stoichiometry.[1]

Q3: Why is this compound produced and stored as a hydrochloride salt?

The free base of Bis(2-chloroethyl)amine is unstable and prone to intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion that leads to degradation and byproduct formation.[3] The hydrochloride salt is more stable because the protonated nitrogen atom is less nucleophilic, which significantly inhibits this degradation pathway.[3]

Q4: What are the critical safety precautions for handling this compound and its precursors on a large scale?

This compound is a potent alkylating agent and is considered a hazardous substance that can cause severe skin burns, eye damage, and is suspected of causing genetic defects.[1] Thionyl chloride is also highly corrosive and toxic.[4] Therefore, large-scale production requires:

  • Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[4]

  • Robust containment strategies and specialized handling equipment.[1]

  • Performing all operations in a well-ventilated area, preferably within a fume hood.[4]

  • Emergency preparedness plans.[1]

Q5: Which analytical methods are recommended for quality control?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the preferred methods for assessing the purity of Bis(2-chloroethyl)amine hydrochloride and quantifying potential genotoxic impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analyzing volatile impurities.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

  • Question: We are experiencing a significant drop in yield after scaling up our synthesis. What are the likely causes and solutions?

  • Answer:

    • Poor Temperature Control: The exothermic reaction may be causing localized overheating, leading to side reactions.

      • Solution: Ensure the reactor's cooling system is adequate for the larger volume. Consider a slower, controlled addition of thionyl chloride to manage heat evolution and implement real-time temperature monitoring at multiple points within the reactor.[1]

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

      • Solution: Monitor the reaction progress using TLC or HPLC to ensure completion. Ensure the reaction is maintained at the appropriate temperature for the recommended duration (e.g., reflux for 3 hours).[4]

    • Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions can lead to losses.

      • Solution: Minimize the use of aqueous solutions during workup. Maintain acidic conditions to ensure the stability of the hydrochloride salt.[4] Optimize filtration and washing procedures to reduce product loss in the mother liquor.[1]

Issue 2: High Levels of Impurities

  • Question: Our final product is contaminated with significant levels of piperazine derivatives and hydroxyethyl byproducts. How can we minimize these?

  • Answer:

    • Formation of Piperazine Derivatives: This is often due to prolonged reaction times or elevated temperatures.

      • Solution: Optimize the reaction time using in-process controls like TLC or HPLC to stop the reaction once the starting material is consumed. Maintain strict temperature control throughout the reaction.[1][4]

    • Presence of Hydroxyethyl Byproducts: This indicates hydrolysis of the chloroethyl groups by water.

      • Solution: Use anhydrous solvents and reagents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen blanket) to prevent moisture contamination.[2]

    • Degradation of Product: The product is sensitive to heat and basic conditions.

      • Solution: Avoid excessive temperatures during reaction, work-up, and drying. Maintain acidic conditions (pH 2-3) during any aqueous work-up to stabilize the hydrochloride salt.[1][3]

Issue 3: Product is Oily or Difficult to Crystallize

  • Question: We are having trouble obtaining a crystalline product; it often oils out or is difficult to crystallize. What can we do?

  • Answer:

    • Presence of Impurities: Byproducts can interfere with crystallization.

      • Solution: Purify the crude product by recrystallization. A common solvent system is ethanol/diethyl ether.[2]

    • Hygroscopic Nature of the Product: The hydrochloride salt can absorb atmospheric moisture.

      • Solution: Perform filtration and drying under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.[4]

Data Presentation

Table 1: Illustrative Impact of Scaling Up on this compound Hydrochloride Production

ParameterLaboratory Scale (e.g., <100 g)Pilot/Industrial Scale (e.g., >10 kg)Key Considerations for Scale-Up
Typical Yield Quantitative to high (often >90%)Generally lower (e.g., 70-85%)Heat and mass transfer limitations, increased potential for side reactions, and losses during workup and isolation can reduce yield.
Purity (before purification) High (e.g., >95%)Variable (can be lower, e.g., 85-95%)Inefficient mixing and temperature control can lead to a higher percentage of impurities.
Common Impurity Profile (Illustrative) - Piperazine derivatives: <1% - Hydroxyethyl byproducts: <2%- Piperazine derivatives: 1-5% - Hydroxyethyl byproducts: 2-7%Impurity formation is more pronounced at larger scales if reaction conditions are not carefully controlled.
Reaction Time Typically 3 hours at refluxMay need to be adjusted based on in-process controlsReaction kinetics can change with scale.
Heat Management Easily managed with standard lab equipmentCritical; requires efficient reactor cooling systemsThe highly exothermic reaction can lead to runaway conditions if not properly controlled.

Note: The values in this table are illustrative and can vary significantly depending on the specific equipment and process parameters used.

Experimental Protocols

1. Laboratory-Scale Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is based on the reaction of diethanolamine with thionyl chloride.[2][5]

  • Materials:

    • Diethanolamine (0.30 mole)

    • Thionyl chloride (0.66 mole)

    • 1,2-Dichloroethane (300 mL)

    • Methanol (B129727) (20 mL)

  • Procedure:

    • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine and 1,2-dichloroethane.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.[5]

    • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.[5]

    • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. During reflux, the solid will dissolve, and then a crystalline solid will reappear.[2][5]

    • After 3 hours, cool the reaction mixture.

    • Carefully quench the reaction by the slow addition of methanol to neutralize any excess thionyl chloride.[4][5]

    • Remove the solvents under reduced pressure to obtain the crude Bis(2-chloroethyl)amine hydrochloride as a white crystalline material. A quantitative yield is expected at this scale.[5]

2. Purification by Recrystallization

  • Materials:

    • Crude Bis(2-chloroethyl)amine hydrochloride

    • Ethanol (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add diethyl ether to the warm solution until it becomes turbid.

    • Allow the solution to cool slowly to room temperature to promote crystal formation.

    • Cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities.

    • Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Pathway Diethanolamine Diethanolamine Intermediate Chlorosulfite Ester Intermediate Diethanolamine->Intermediate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate Solvent 1,2-Dichloroethane (Solvent) Solvent->Intermediate Product Bis(2-chloroethyl)amine HCl Intermediate->Product Reflux, 3h Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Synthesis pathway of Bis(2-chloroethyl)amine HCl.

Degradation_Pathway FreeBase Bis(2-chloroethyl)amine (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization HydrolysisProduct Hydroxyethyl Byproduct FreeBase->HydrolysisProduct + H₂O (Hydrolysis) Piperazine Piperazine Derivative Aziridinium->Piperazine Further Reaction

Caption: Degradation pathways of Bis(2-chloroethyl)amine.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue CheckTemp Review Temperature Control? Start->CheckTemp CheckMixing Assess Mixing Efficiency? CheckTemp->CheckMixing No ImproveCooling Improve Cooling/ Slow Reagent Addition CheckTemp->ImproveCooling Yes CheckMoisture Check for Moisture Contamination? CheckMixing->CheckMoisture No ImproveAgitation Improve Agitation/ Baffles CheckMixing->ImproveAgitation Yes CheckTime Optimize Reaction Time? CheckMoisture->CheckTime No UseAnhydrous Use Anhydrous Reagents/Inert Atm. CheckMoisture->UseAnhydrous Yes MonitorReaction Use In-Process Controls (TLC/HPLC) CheckTime->MonitorReaction Yes

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Handling the Hygroscopic Nature of Bis(2-chloroethyl)ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Bis(2-chloroethyl)ethylamine hydrochloride, a compound known for its hygroscopic nature. Adherence to these protocols is critical to ensure the compound's stability, purity, and the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound hydrochloride is hygroscopic?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] When exposed to air, this compound hydrochloride will absorb water vapor, which can lead to physical changes and chemical degradation.

Q2: What are the visible signs of moisture absorption or degradation?

A2: Visual inspection can often reveal moisture-related issues. Key signs include:

  • Clumping: The fine powder will begin to form lumps or aggregates.[2]

  • Change in Physical State: In cases of significant moisture absorption, the crystalline powder may become damp, pasty, or even liquefy.

  • Discoloration: The powder, which is typically white to beige, may turn yellow or brown upon degradation.[2]

Q3: How does moisture affect the stability of this compound hydrochloride?

A3: Moisture initiates the primary degradation pathway for this compound hydrochloride, which is hydrolysis. In the presence of water, the two chloroethyl groups can be converted to hydroxyethyl (B10761427) groups.[2] This chemical change alters the molecule's structure and renders it impure, which can significantly impact experimental outcomes. This hydrolysis process can be accelerated by elevated temperatures and non-neutral pH.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2]

Q5: I need to prepare a stock solution. How should I store it?

A5: For short-term storage (less than 24 hours), aqueous stock solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, it is best to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound hydrochloride.

Problem Possible Cause Recommended Action
Inaccurate weighing of the compound. The compound is absorbing atmospheric moisture during the weighing process, leading to a continuously increasing mass reading.1. Work quickly to minimize exposure to air. 2. Use a weighing bottle with a ground-glass stopper. 3. For highly sensitive experiments, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[3]
Inconsistent or irreproducible experimental results. The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active substance.1. Visually inspect the compound for signs of moisture absorption (clumping, discoloration).[2] 2. If degradation is suspected, use a fresh, unopened container of the compound. 3. Verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.[4]
The solid has turned into a sticky or clumpy mass. Significant moisture absorption has occurred.The compound is likely degraded and should be discarded according to proper safety protocols. Using this material will lead to inaccurate results.

Data Presentation

Table 1: Hygroscopicity Classification according to the European Pharmacopoeia [4]

Classification Weight Increase after 24h at 80% RH and 25°C
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic> 0.12% and < 2.0% w/w
Hygroscopic≥ 2.0% and < 15.0% w/w
Very hygroscopic≥ 15.0% w/w
DeliquescentSufficient water is absorbed to form a liquid

Experimental Protocols

Protocol 1: Weighing this compound hydrochloride on the Benchtop

This protocol is suitable for less sensitive applications where minimal exposure to the atmosphere can be tolerated.

  • Preparation:

    • Ensure the balance is clean and calibrated.

    • Have a clean, dry weighing vessel (e.g., a vial with a screw cap or a weighing boat) ready.

    • Minimize drafts in the weighing area.

  • Procedure:

    • Briefly open the main container of this compound hydrochloride.

    • Quickly transfer an approximate amount of the powder to the weighing vessel.

    • Immediately and securely close the main container.

    • Place the weighing vessel on the balance and record the mass.

    • If adding or removing powder, do so quickly and away from the balance to avoid spills.

    • Once the desired mass is obtained, promptly use the compound in your experiment.

Protocol 2: Handling and Weighing in a Glove Box

This protocol is recommended for experiments requiring high accuracy and for the long-term handling of the compound.

  • Glove Box Preparation:

    • Ensure the glove box is purged with an inert gas (e.g., nitrogen or argon) and that the humidity level is low (typically <10% RH).[5]

    • Transfer all necessary equipment (balance, spatulas, weighing vessels, sample container) into the glove box via the antechamber.

    • Allow the items in the antechamber to be purged with the inert gas for a sufficient amount of time to remove atmospheric moisture.

  • Procedure:

    • Once inside the glove box, allow the compound container to equilibrate to the glove box atmosphere before opening.

    • Perform the weighing on the balance inside the glove box. The mass reading should be stable due to the controlled atmosphere.

    • Securely seal the weighing vessel and the main container before removing them from the glove box.

Visualizations

Hydrolysis_Pathway Degradation Pathway of this compound hydrochloride cluster_0 Hygroscopic Nature cluster_1 Degradation Process Bis(2-chloroethyl)ethylamine_hydrochloride This compound hydrochloride (Solid) Moisture_Absorption Moisture Absorption (from atmosphere) Bis(2-chloroethyl)ethylamine_hydrochloride->Moisture_Absorption Exposure to Air Hydrolysis Hydrolysis Reaction Moisture_Absorption->Hydrolysis Degraded_Product Bis(2-hydroxyethyl)ethylamine hydrochloride (Impurity) Hydrolysis->Degraded_Product

Caption: Hydrolysis degradation pathway.

Experimental_Workflow Recommended Weighing Workflow Start Start Weighing Assess_Sensitivity High Accuracy Required? Start->Assess_Sensitivity Glove_Box Use Glove Box Protocol Assess_Sensitivity->Glove_Box Yes Benchtop Use Benchtop Protocol Assess_Sensitivity->Benchtop No Proceed Proceed with Experiment Glove_Box->Proceed Benchtop->Proceed

Caption: Decision workflow for weighing.

References

Technical Support Center: In-Process Controls for Bis(2-chloroethyl)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on monitoring the synthesis of Bis(2-chloroethyl)ethylamine hydrochloride. It includes frequently asked questions, troubleshooting advice, and detailed protocols for in-process controls.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for Bis(2-chloroethyl)amine hydrochloride?

A1: The most prevalent method is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂), typically conducted in a chlorinated solvent such as 1,2-dichloroethane.[1][2][3] This process involves a nucleophilic substitution where thionyl chloride converts the hydroxyl groups of diethanolamine into chlorides, releasing sulfur dioxide and hydrogen chloride as byproducts.[3]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Careful control of reaction parameters is crucial for both safety and product yield. Key parameters include:

  • Temperature Control: The initial addition of thionyl chloride to diethanolamine is highly exothermic and must be controlled, often by slow, dropwise addition into a cooled solution.[1]

  • Reaction Time: The mixture is typically refluxed for a set duration, commonly 3 hours, to ensure the reaction goes to completion.[1][2][4]

  • Reagent Purity: The use of high-purity, anhydrous reagents and solvents is recommended to prevent side reactions and decomposition.[1]

Q3: How can the progress of the reaction be monitored?

A3: While direct in-process monitoring can be challenging due to the reactive nature of the intermediates, reaction completion is typically determined by monitoring the consumption of the starting material, diethanolamine. Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed on quenched aliquots of the reaction mixture to track the disappearance of the starting material.

Q4: What are the common impurities and how can they be minimized?

A4: A common byproduct is N,N'-bis(2-chloroethyl)piperazine, which forms from the intermolecular cyclization of two molecules of the product or an intermediate.[1] The formation of this and other impurities can be minimized by maintaining strict temperature control and avoiding unnecessarily long reaction times.[1] Purification of the final product by recrystallization is often necessary to remove these byproducts.[1][2]

Q5: What analytical methods are used to characterize the final product?

A5: A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of Bis(2-chloroethyl)amine hydrochloride.[2] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[2]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS): These methods are highly effective for determining purity and quantifying the compound, especially when it is a genotoxic impurity in other drug substances.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another common technique for the identification and analysis of the compound.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Dark Brown or Black Reaction Mixture Uncontrolled exothermic reaction during the addition of thionyl chloride, leading to decomposition.[1]Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to manage the initial heat generation.[1]
Low Product Yield or Incomplete Reaction 1. Insufficient reflux time or temperature.[1]2. Excessive use of aqueous solutions during workup, leading to hydrolysis.[1]1. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained.[1]2. Maintain acidic conditions during workup to ensure the stability of the hydrochloride salt.[1]
Product is Oily or Fails to Crystallize 1. Presence of impurities or byproducts interfering with crystallization.[1]2. The product is hygroscopic and has absorbed atmospheric moisture.[1]1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol (B129727)/ether.[1][2]2. Handle the product under anhydrous conditions and store it in a desiccator.
Presence of N,N'-bis(2-chloroethyl)piperazine Byproduct Intermolecular cyclization of two molecules of the product or an intermediate.[1]This is a known side reaction. While difficult to eliminate completely, its prevalence can be minimized by controlling reaction conditions. The primary method for removal is through purification of the final product via recrystallization.[1]

Data Presentation

Table 1: Representative Reaction Parameters [3]

ParameterValue/Condition
Starting Material Diethanolamine
Chlorinating Agent Thionyl Chloride
Solvent 1,2-dichloroethane
Temperature Initially 50°C, then reflux
Reaction Time 3 hours at reflux
Product Form Hydrochloride salt
Reported Yield Quantitative

Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is based on established laboratory methods.[2][4]

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous 1,2-dichloroethane.

  • While stirring the solution, slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately.

  • Warm the mixture to 50°C. The solid should dissolve.

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid of the product will precipitate during this time.[2][4]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 20 mL of methanol to destroy any excess thionyl chloride.[2][4]

  • Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product. A quantitative yield is expected.[2][4]

  • The crude product can be further purified by recrystallization from a methanol/ether solvent system.[2]

Protocol 2: UHPLC-MS/MS for Purity Analysis

This is a representative method for quantifying Bis(2-chloroethyl)amine as a genotoxic impurity.[5]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

  • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).

  • Mobile Phase: An isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).

Protocol 3: NMR Analysis for Structural Confirmation

This protocol is for verifying the chemical structure of the final product.[2]

  • Sample Preparation: Dissolve a small amount of the purified Bis(2-chloroethyl)amine hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analysis: Analyze the resulting spectra to confirm the presence of characteristic peaks corresponding to the protons and carbons in the molecule, verifying its structure.

Visualizations

SynthesisWorkflow cluster_reagents Reagents & Setup cluster_process Reaction Process cluster_workup Workup & Purification reagent1 Diethanolamine in 1,2-Dichloroethane add 1. Slow Addition & Stirring (Cooled) reagent1->add reagent2 Thionyl Chloride reagent2->add warm 2. Warm to 50°C (Dissolution) add->warm reflux 3. Reflux for 3 hours (Precipitation) warm->reflux quench 4. Cool & Quench (Methanol) reflux->quench evap 5. Solvent Removal (Rotary Evaporator) quench->evap crude Crude Product (White Crystalline Solid) evap->crude recryst 6. Recrystallization (Methanol/Ether) crude->recryst final Purified Bis(2-chloroethyl)amine HCl recryst->final

Caption: Experimental workflow for the synthesis of Bis(2-chloroethyl)amine HCl.

TroubleshootingLogic start Problem Encountered p1 Dark Reaction Mixture start->p1 p2 Low Yield start->p2 p3 Oily Product / No Crystals start->p3 c1 Cause: Uncontrolled Exotherm p1->c1 c2 Cause: Incomplete Reaction p2->c2 c3 Cause: Impurities / Moisture p3->c3 s1 Solution: Slow SOCl₂ Addition + Cooling (Ice Bath) c1->s1 s2 Solution: Verify Reflux Time (3h) & Temperature c2->s2 s3 Solution: Recrystallize (MeOH/Ether) & Use Anhydrous Conditions c3->s3

Caption: Troubleshooting decision tree for common synthesis issues.

References

Minimizing impurity formation in large-scale Bis(2-chloroethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the large-scale synthesis of Bis(2-chloroethyl)ethylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, offering potential causes and recommended solutions to ensure high product purity and yield.

Issue 1: Presence of Hydroxyethyl Impurities in the Final Product

The detection of mono- and di-hydroxyethyl species indicates hydrolysis of the chloroethyl groups.[1] This is a common issue that can be mitigated by rigorously excluding water from the reaction.

ParameterProbable CauseRecommended SolutionBenefit
Solvent Use of protic solvents (e.g., ethanol, water).[1]Employ anhydrous aprotic solvents such as dichloromethane (B109758) or dichloroethane.[1]Reduces the likelihood of chloroethyl group hydrolysis.[1]
Reagents Use of non-anhydrous diethanolamine (B148213) or thionyl chloride.[2]Ensure all reagents are fresh and anhydrous.[2]Prevents the introduction of water that can lead to hydrolysis.[2]
Atmosphere Reaction performed open to the atmosphere.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]Prevents atmospheric moisture from entering the reaction vessel.[1]
Work-up Aqueous work-up procedures.[1]Utilize an anhydrous work-up, such as quenching excess thionyl chloride with methanol (B129727) followed by filtration.[1][4]Minimizes the product's contact with water.[1]

Issue 2: Formation of N,N'-bis(2-chloroethyl)piperazine and Other Polymeric Byproducts

The formation of piperazine (B1678402) derivatives and other polymers can occur through intermolecular reactions, often accelerated by elevated temperatures and prolonged reaction times.[2][3]

ParameterProbable CauseRecommended SolutionBenefit
Temperature High reaction temperatures or localized "hot spots" due to poor mixing.[2][3]Maintain strict temperature control throughout the reaction and ensure efficient mixing, especially during the exothermic addition of thionyl chloride.[2][3]Reduces the rate of intermolecular side reactions.[3]
Reaction Time Excessively long reaction times.[2]Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.[2]Minimizes the opportunity for byproduct formation.[2]
Concentration High concentration of reactants.While not explicitly stated in the search results, operating at a lower concentration can sometimes reduce the rate of intermolecular reactions.May decrease the probability of intermolecular collisions leading to piperazine formation.

Issue 3: Low or No Product Yield

Several factors can contribute to a poor overall yield of the desired product.

ParameterProbable CauseRecommended SolutionBenefit
Reagent Quality Decomposed thionyl chloride (due to moisture) or impure diethanolamine.[2]Use fresh, high-purity, and anhydrous reagents.[2]Ensures the primary reaction proceeds efficiently.[2]
Reaction Conditions Insufficient reaction time or temperature.[2]Ensure the reaction is refluxed for the recommended duration (typically 3 hours) and that the temperature is maintained.[2]Drives the reaction to completion.[2]
Work-up Losses Product loss during aqueous work-up due to the water-solubility of the hydrochloride salt.[2]Avoid excessive use of aqueous solutions and maintain acidic conditions to ensure the stability of the hydrochloride salt.[2]Maximizes the recovery of the final product.[2]

Issue 4: Dark Brown or Black Reaction Mixture

A dark-colored reaction mixture often indicates decomposition or undesirable side reactions.

ParameterProbable CauseRecommended SolutionBenefit
Temperature Uncontrolled exothermic reaction during the addition of thionyl chloride.[2]Add thionyl chloride slowly and with efficient cooling and stirring to manage the exotherm.[5]Prevents thermal decomposition and side reactions.[2]
Reagent/Solvent Impurities Impurities in reagents or solvent that catalyze side reactions.[2]Use high-purity reagents and solvents.[2]Minimizes pathways for decomposition.[2]
Solvent Reactivity Reaction of the solvent with thionyl chloride at elevated temperatures.[2]Choose a stable and inert solvent like dichloroethane.[4]Ensures the solvent does not participate in unwanted side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Bis(2-chloroethyl)amine hydrochloride?

A1: The most prevalent method for both laboratory and industrial scale synthesis is the reaction of diethanolamine with thionyl chloride (SOCl₂), typically in a chlorinated solvent like dichloroethane.[2][3] This reaction effectively substitutes the hydroxyl groups of diethanolamine with chlorine atoms.[2]

Q2: What are the critical safety precautions for this synthesis?

A2: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] Therefore, all manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware.[2] The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] The final product, a nitrogen mustard, is a powerful vesicant and alkylating agent, requiring careful handling.[6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For TLC, the disappearance of the diethanolamine spot and the appearance of the product spot can be tracked.[2] HPLC provides a more quantitative analysis of the reaction mixture.[2]

Q4: What is the purpose of quenching the reaction with methanol?

A4: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride.[2][4] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed from the reaction mixture.[2]

Q5: My final product is oily and difficult to crystallize. What could be the cause?

A5: An oily product that is difficult to crystallize is often due to the presence of impurities that interfere with the crystal lattice formation.[2] The hygroscopic nature of the hydrochloride salt, which can absorb atmospheric moisture, can also contribute to this issue.[2] Purification by recrystallization from a suitable solvent system, such as methanol/ether, can help to obtain a crystalline solid.[2]

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is based on a common laboratory-scale synthesis.[4]

  • Materials: Diethanolamine, thionyl chloride, dichloroethane, methanol.[1][4]

  • Procedure:

    • In a 1 L flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[4]

    • Slowly add 51.0 mL of thionyl chloride to the stirred mixture. A solid suspension will form immediately.[4]

    • Warm the mixture to 50°C to dissolve the suspension.[4]

    • Heat the mixture to reflux and maintain with stirring for 3 hours. During reflux, the solid may dissolve and then reappear as a crystalline solid.[2][4]

    • Cool the reaction mixture to room temperature.[2]

    • Carefully quench the reaction by adding 20 mL of methanol to neutralize excess thionyl chloride.[4]

    • Remove the solvents under vacuum to obtain the crude white crystalline product.[4]

    • The product can be further purified by recrystallization from a suitable solvent system like methanol/ether.[2]

Analytical Method for Impurity Profiling: UHPLC-MS/MS

This method is suitable for the identification and quantification of Bis(2-chloroethyl)amine and related impurities at trace levels.[7]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[7]

  • Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 2 µL.[7]

  • Detection: Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).[7]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Diethanolamine, Thionyl Chloride, Dichloroethane) reaction_setup 2. Reaction Setup (Inert Atmosphere) reagents->reaction_setup socl2_addition 3. Slow Addition of SOCl₂ (Controlled Temperature) reaction_setup->socl2_addition reflux 4. Reflux (3 hours, with stirring) socl2_addition->reflux cooling 5. Cooling to Room Temperature reflux->cooling quenching 6. Quenching (Methanol Addition) cooling->quenching solvent_removal 7. Solvent Removal (Vacuum) quenching->solvent_removal purification 8. Purification (Recrystallization) solvent_removal->purification analysis 9. Product Analysis (HPLC, NMR, MS) purification->analysis troubleshooting_logic cluster_issue1 Issue: High Impurity Levels cluster_solutions Troubleshooting Paths start High Impurity Detected impurity_type Identify Impurity Type (e.g., Hydroxyethyl, Piperazine) start->impurity_type hydroxyethyl Hydroxyethyl Impurity impurity_type->hydroxyethyl Hydrolysis piperazine Piperazine Impurity impurity_type->piperazine Dimerization check_moisture Check for Moisture Sources: - Anhydrous Reagents? - Inert Atmosphere? - Anhydrous Work-up? hydroxyethyl->check_moisture check_conditions Review Reaction Conditions: - Temperature Control? - Reaction Time? - Mixing Efficiency? piperazine->check_conditions

References

Proper quenching of thionyl chloride in Bis(2-chloroethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the synthesis of Bis(2-chloroethyl)ethylamine, with a specific focus on the critical step of quenching excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is the proper quenching of excess thionyl chloride a critical step in this synthesis?

A1: Proper quenching of thionyl chloride (SOCl₂) is crucial for both safety and product purity. Thionyl chloride is a hazardous and corrosive reagent that reacts violently and exothermically with water and other protic solvents, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3][4] An uncontrolled quench can lead to a dangerous runaway reaction. Furthermore, improper quenching can lead to the hydrolysis of the desired Bis(2-chloroethyl)amine product, significantly reducing the overall yield.[5]

Q2: What are the recommended methods for quenching thionyl chloride in this specific synthesis?

A2: The two primary recommended methods are quenching with an alcohol or a cold aqueous basic solution.

  • Methanol (B129727) Quench: A common and controlled method involves the slow addition of methanol to the cooled reaction mixture.[5][6] This reaction is less vigorous than with water.

  • Aqueous Base Quench: Alternatively, the entire reaction mixture can be added slowly and dropwise to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).[7][8] This method neutralizes the excess thionyl chloride and the acidic byproducts simultaneously.

Q3: Can I quench the reaction mixture directly with water?

A3: Direct quenching with water is not recommended due to the violent and highly exothermic nature of the reaction between thionyl chloride and water.[1][2][7] This can cause dangerous splashing and the rapid evolution of corrosive HCl and SO₂ gases.[1] If water must be used, the reaction mixture should be added extremely slowly to a large volume of ice with vigorous stirring to manage the heat generated.[9]

Q4: Are there non-chemical methods to remove excess thionyl chloride before workup?

A4: Yes, excess thionyl chloride can be removed by physical means, which can be a safer alternative before introducing aqueous solutions.

  • Vacuum Distillation: As thionyl chloride is volatile (boiling point ~75°C), it can be removed under reduced pressure.[4][7][10] This should be done with a cold trap to capture the SOCl₂ and protect the vacuum pump from corrosive vapors.[7][9]

  • Azeotropic Distillation: Adding a dry, inert solvent like toluene (B28343) and distilling the mixture can effectively remove residual thionyl chloride as a lower-boiling azeotrope.[7][10][11] This process can be repeated to ensure complete removal.[10]

Q5: My final product is impure, showing the presence of N,N'-bis(2-chloroethyl)piperazine. What causes this?

A5: The formation of the N,N'-bis(2-chloroethyl)piperazine byproduct is typically caused by an intermolecular cyclization reaction between two molecules of the product or an intermediate. This side reaction is favored by higher temperatures and prolonged reaction times.[5] While not directly a quenching issue, it is a common problem in the overall synthesis.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Violent, Uncontrolled Reaction During Quench The reaction of thionyl chloride with the quenching agent is highly exothermic.[1][7]Perform the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., cold methanol or ice-cold aqueous NaHCO₃ solution).[7][8]
Low Product Yield After Workup 1. Product Hydrolysis: The Bis(2-chloroethyl)amine product may be hydrolyzed by water during an aqueous quench or workup.[5]2. Incomplete Reaction: The initial reaction may not have gone to completion.1. Use a non-aqueous quench with methanol before proceeding to an aqueous workup.[5][6] Ensure all quenching and workup steps are performed at low temperatures.2. Ensure the reaction has been refluxed for the appropriate time (e.g., 3 hours) and monitor by a suitable method like TLC if possible.[5]
Acrid, Pungent Odor Remains After Solvent Removal Incomplete Removal/Quenching: Residual thionyl chloride remains in the product.[8]1. During a chemical quench, ensure an adequate amount of quenching agent is used and allow the mixture to stir for a sufficient time (e.g., at least 30 minutes) after addition to ensure the reaction is complete.[7]2. If using distillation, ensure the process is continued until all volatile SOCl₂ is removed.[10]
Corrosion of Rotary Evaporator Tubing Acidic vapors (HCl and SO₂) produced from the reaction of thionyl chloride with moisture are corroding the equipment.[7]Use a base trap (e.g., containing potassium hydroxide (B78521) pellets or a NaOH solution) between your apparatus and the vacuum source to neutralize acidic vapors.[8][9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Bis(2-chloroethyl)amine hydrochloride from diethanolamine (B148213).

Reagent / SolventRoleExample Molar Ratio (to Diethanolamine)Example Scale
Diethanolamine Starting Material1.031.5 g (0.30 mol)[6]
Thionyl Chloride (SOCl₂) Chlorinating Agent~2.2 - 2.379.7 g (0.67 mol)[5]
1,2-Dichloroethane (B1671644) SolventN/A300 mL[5][6]
Methanol Quenching AgentN/A20 mL[5][6]

Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine (0.30 mol) and 1,2-dichloroethane (300 mL).[5]

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (0.66 mol) dropwise to the stirred solution. A solid suspension will form immediately.[5]

  • After the addition is complete, remove the ice bath and warm the mixture to approximately 50°C. The suspension should dissolve.[5][6]

  • Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring. The crystalline hydrochloride salt of the product will precipitate during this time.[5][6]

  • After the reflux period, cool the reaction mixture to room temperature.

Protocol 2: Quenching of Excess Thionyl Chloride with Methanol

  • Ensure the reaction mixture from Protocol 1 is cooled to room temperature, or further cool it in an ice bath to 0-5°C for maximum safety.

  • Carefully and slowly add methanol (20 mL) to the stirred, cooled reaction mixture.[5][6]

  • Continue to stir the mixture for at least 30 minutes at room temperature to ensure all excess thionyl chloride has been quenched.

  • The solvents can then be removed under vacuum to yield the crude white crystalline product.[6] The product can be further purified by recrystallization, for example, from a methanol/ether solvent system.[5][12]

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Diethanolamine and Dichloroethane B Cool Mixture in Ice Bath A->B C Slowly Add Thionyl Chloride B->C D Warm to 50°C C->D E Reflux for 3 Hours D->E F Cool to Room Temperature E->F G Quench with Methanol F->G H Remove Solvents Under Vacuum G->H I Recrystallize Product H->I J Obtain Pure Bis(2-chloroethyl)amine HCl I->J

Caption: Experimental workflow for the synthesis and quenching process.

References

Ensuring anhydrous conditions for Bis(2-chloroethyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-chloroethyl)ethylamine and its hydrochloride salt. The following resources are designed to address common challenges, particularly the critical requirement for maintaining anhydrous conditions throughout the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to moisture contamination.

IssuePotential CauseRecommended Solution
Low or No Product Yield Moisture Contamination: Thionyl chloride, a key reagent, violently reacts with water, leading to its decomposition and reducing the amount available for the reaction.[1] The final product is also susceptible to hydrolysis.[2]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle reagents in a dry environment.[2]
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is maintained at the recommended temperature for the specified duration.[3]
Product is Oily or Difficult to Crystallize Presence of Impurities: Hydroxyethyl (B10761427) byproducts, resulting from the hydrolysis of the chloroethyl groups, can interfere with crystallization.[2]Minimize water content by employing an anhydrous work-up. Purification by recrystallization from a suitable solvent system, such as ethanol (B145695) and diethyl ether, can help remove these impurities.[4]
Dark Brown or Black Reaction Mixture Decomposition: High reaction temperatures or the presence of impurities can cause the decomposition of the nitrogen mustard product.[5]Maintain strict temperature control throughout the addition of thionyl chloride and during the reaction. Use high-purity, fresh reagents.
Formation of Polymeric Byproducts Intermolecular Reactions: The presence of reactive intermediates, which can be exacerbated by moisture, may lead to polymerization.[2]Conduct the reaction at a lower concentration of reactants (higher solvent volume) and avoid prolonged reaction times after the completion of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Anhydrous conditions are paramount for two primary reasons. Firstly, the key chlorinating agent, thionyl chloride (SOCl₂), reacts exothermically and violently with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, rendering it inactive for the desired reaction.[1] Secondly, the this compound product itself is susceptible to hydrolysis, where the chloroethyl groups can be converted to hydroxyethyl groups, leading to impurities and a lower yield of the desired product.[2]

Q2: How can I ensure my solvents and reagents are sufficiently dry?

A2: Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent). For the starting material, diethanolamine (B148213), ensure it is free of water. Thionyl chloride should be fresh and clear; a yellowish color may indicate decomposition due to moisture.[6] It is good practice to work under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[2]

Q3: What are the primary impurities I should be aware of, and how can I minimize them?

A3: The most common impurities are hydroxyethyl byproducts from hydrolysis and polymeric byproducts.[2] Hydrolysis is minimized by maintaining strict anhydrous conditions. The formation of polymeric substances can be reduced by controlling the reaction temperature, using a suitable solvent, and avoiding excessively long reaction times.[2] Intramolecular cyclization to form a reactive aziridinium (B1262131) ion can also lead to side products; this is often mitigated by keeping the reaction mixture acidic.[2]

Q4: What is the purpose of quenching the reaction with methanol (B129727)?

A4: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride.[5] Thionyl chloride reacts with methanol to form gaseous byproducts (methyl chloride and sulfur dioxide), which are easily removed under vacuum.[5]

Q5: How does pH affect the stability of this compound?

A5: The stability of nitrogen mustards like this compound is pH-dependent. They are more susceptible to hydrolysis under neutral or alkaline conditions.[2] Maintaining a slightly acidic pH, especially during work-up and purification, can enhance the stability of the hydrochloride salt.[2]

Quantitative Data Summary

ParameterAnhydrous ConditionsNon-Anhydrous (Hydrous) Conditions
Expected Yield High to quantitative[7]Low to very low
Product Purity HighLow, with significant hydroxyethyl and polymeric impurities[2]
Reaction Profile Controlled reaction, clean product formationVigorous, potentially hazardous reaction with gas evolution (SO₂, HCl)[1], formation of side products
Reproducibility HighLow

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of Bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.[7][8]

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Apparatus for vacuum filtration (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of anhydrous 1,2-dichloroethane. The entire apparatus should be under a positive pressure of an inert gas (nitrogen or argon) to exclude atmospheric moisture.

  • Addition of Thionyl Chloride: Slowly add 51.0 mL of thionyl chloride to the stirred solution via the dropping funnel. An immediate formation of a solid suspension is expected.

  • Reaction: After the addition is complete, warm the mixture to 50°C. The solid suspension will dissolve. Then, heat the mixture to reflux with continuous stirring for 3 hours. During reflux, a crystalline solid of the product will reappear.[8]

  • Quenching: After 3 hours of reflux, cool the reaction mixture to room temperature. Carefully and slowly add 20 mL of methanol to quench any unreacted thionyl chloride.[5]

  • Isolation: Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude Bis(2-chloroethyl)amine hydrochloride as a white crystalline material.[8]

  • Purification (Optional): The product can be further purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool to room temperature, and then slowly add diethyl ether until the solution becomes turbid. Cool the mixture in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dry Glassware under Inert Atmosphere reagents Add Diethanolamine and Anhydrous Dichloroethane start->reagents add_socl2 Slowly Add Thionyl Chloride reagents->add_socl2 reflux Heat to Reflux for 3 hours add_socl2->reflux quench Cool and Quench with Methanol reflux->quench isolate Isolate Crude Product via Rotary Evaporation quench->isolate purify Optional: Purify by Recrystallization isolate->purify end End: Dry, Pure Product isolate->end If purification is not required purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways Reaction Pathways in this compound Synthesis cluster_main Desired Synthesis Pathway (Anhydrous) cluster_side Side Reactions (Presence of Water) diethanolamine Diethanolamine product Bis(2-chloroethyl)amine diethanolamine->product + 2 SOCl₂ - 2 SO₂ - 2 HCl h2o H₂O socl2 Thionyl Chloride decomposed_socl2 SO₂ + 2 HCl socl2->decomposed_socl2 + H₂O hydrolyzed_product Hydroxyethyl Impurities product_side Bis(2-chloroethyl)amine product_side->hydrolyzed_product + H₂O

Caption: Desired synthesis pathway and detrimental side reactions in the presence of water.

logical_relationship Logical Relationship for Ensuring Anhydrous Conditions goal Goal: High Yield and Purity anhydrous Maintain Anhydrous Conditions goal->anhydrous dry_glassware Oven-Dried Glassware anhydrous->dry_glassware inert_atm Inert Atmosphere (N₂/Ar) anhydrous->inert_atm anhydrous_solvents Use Anhydrous Solvents anhydrous->anhydrous_solvents fresh_reagents Fresh, High-Purity Reagents anhydrous->fresh_reagents outcome Outcome: Minimized Side Reactions dry_glassware->outcome inert_atm->outcome anhydrous_solvents->outcome fresh_reagents->outcome

Caption: Key experimental considerations to achieve anhydrous conditions for successful synthesis.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Bis(2-chloroethyl)ethylamine and Melphalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the cytotoxic properties of two nitrogen mustard alkylating agents: Bis(2-chloroethyl)ethylamine (also known as HN1) and melphalan (B128). By presenting experimental data, detailed methodologies, and illustrating the underlying molecular pathways, this document aims to provide a comprehensive resource for professionals in oncology and pharmacological research.

Introduction and Mechanism of Action

This compound and melphalan are bifunctional alkylating agents that represent a cornerstone in the history of cancer chemotherapy.[1] Their cytotoxic effects are primarily mediated by their ability to covalently attach alkyl groups to DNA, leading to the formation of DNA adducts and, most critically, interstrand cross-links (ICLs).[1][2] These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

The fundamental mechanism for both compounds involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine (B1146940) bases.[1] The bifunctional nature of these agents, possessing two chloroethyl groups, allows them to form a cross-link between two different guanine bases, which is a particularly lethal form of DNA damage.[1]

A key distinction between the two molecules lies in their chemical structure and cellular uptake. Melphalan is an L-phenylalanine derivative, which allows it to be actively transported into cells via neutral amino acid transporters like the L-type amino acid transporter 1 (LAT1).[1] In contrast, this compound does not possess this specific carrier-mediated uptake mechanism, which may influence its cellular accumulation and subsequent cytotoxicity.[1]

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes available IC50 values for melphalan and a closely related nitrogen mustard, Bis(2-chloroethyl)methylamine (HN2), in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

CompoundCell LineCancer TypeIC50 (µM)Reference
Melphalan RPMI8226Multiple Myeloma8.9[3]
HL60Promyelocytic Leukemia3.78[3]
THP1Acute Monocytic Leukemia6.26[3]
MDA-MB-468Triple-Negative Breast Cancer48.7[4]
Bis(2-chloroethyl)methylamine (HN2) *HaCaTKeratinocytes14.45[5]

A study directly comparing the in vitro cytotoxicity of several aniline (B41778) mustards in human colonic adenocarcinoma (LS174T) and leukaemic (K562) cell lines found the order of cytotoxicity to be melphalan > chlorambucil (B1668637) > 4-[bis(2-chloroethyl)amino] benzoic acid.[2] This suggests that melphalan is a highly potent cytotoxic agent among this class of compounds. The study also demonstrated a strong correlation between the cytotoxicity of these agents and their ability to form DNA interstrand cross-links.[2]

Signaling Pathways and Cellular Response

The DNA damage induced by this compound and melphalan activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.

DNA Damage Response Pathway

Upon the formation of DNA adducts and interstrand cross-links, sensor proteins such as the Fanconi Anemia (FA) pathway components and other proteins involved in nucleotide excision repair (NER) and homologous recombination (HR) are recruited to the site of damage.[6] This initiates a signaling cascade that leads to the activation of transducer kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53 and the checkpoint kinase Chk1.[7][8] The activation of these effectors leads to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. If the damage is too extensive and cannot be repaired, the apoptotic machinery is engaged.[6]

DNA_Damage_Response cluster_0 Cellular Exterior cluster_1 Cellular Interior Drug This compound or Melphalan Drug_inside Drug Drug->Drug_inside Uptake ICL Interstrand Cross-link Drug_inside->ICL Alkylation DNA DNA DDR_Sensors DDR Sensors (e.g., FA pathway, NER) ICL->DDR_Sensors Damage Recognition ATM_ATR ATM/ATR Kinases DDR_Sensors->ATM_ATR Activation p53_Chk1 p53 / Chk1 ATM_ATR->p53_Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53_Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Chk1->Apoptosis

Figure 1: Simplified DNA Damage Response Pathway
Apoptosis Signaling Pathway

When DNA damage is irreparable, the cell commits to apoptosis. Nitrogen mustards primarily induce the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[2] The activation of p53 can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, including PARP (Poly [ADP-ribose] polymerase), which ultimately leads to the dismantling of the cell.[7]

Apoptosis_Pathway DNA_Damage Irreparable DNA Damage p53_act Activated p53 DNA_Damage->p53_act Bax_up ↑ Bax p53_act->Bax_up Bcl2_down ↓ Bcl-2 / Bcl-xL p53_act->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization Bax_up->MOMP Bcl2_down->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP_cleavage PARP Cleavage & Substrate Degradation Casp37->PARP_cleavage Apoptosis_final Apoptosis PARP_cleavage->Apoptosis_final

Figure 2: Intrinsic Apoptosis Pathway

Experimental Protocols

The following section details a standard methodology for assessing the in vitro cytotoxicity of this compound and melphalan using the MTT assay.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of a compound in a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., RPMI8226, HL60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or Melphalan

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or melphalan) in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include appropriate controls:

      • Vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

      • Untreated control (medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Logarithmic Phase) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 Incubate 24h (Cell Attachment) Seeding->Incubation1 Treatment Add Serial Dilutions of Compound & Controls Incubation1->Treatment Incubation2 Incubate (e.g., 48h) (Drug Exposure) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add DMSO to Dissolve Formazan Incubation3->Solubilization Read_Plate Measure Absorbance (570 nm) Solubilization->Read_Plate Data_Analysis Calculate % Viability & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for MTT Assay

Conclusion

Both this compound and melphalan are potent cytotoxic agents that induce cell death primarily through the formation of DNA interstrand cross-links. While their core mechanism of action is similar, differences in their chemical structure, particularly the presence of a phenylalanine moiety in melphalan, may influence their cellular uptake and contribute to variations in their cytotoxic potency. The available data suggests that melphalan is a highly effective cytotoxic agent against a range of cancer cell lines. A comprehensive understanding of their comparative cytotoxicity, supported by standardized experimental protocols and a clear elucidation of the molecular pathways they affect, is crucial for the continued development of effective cancer chemotherapeutics.

References

A Head-to-Head Comparison of DNA Damage Mechanisms: Bis(2-chloroethyl)ethylamine vs. Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, DNA alkylating agents and platinum-based compounds remain cornerstones of many treatment regimens. Their therapeutic efficacy is rooted in their ability to induce cytotoxic DNA lesions, leading to cell cycle arrest and apoptosis. This guide provides a detailed, objective comparison of the DNA damage mechanisms of two prototypic agents: bis(2-chloroethyl)ethylamine, a classical nitrogen mustard, and cisplatin (B142131), a platinum-based drug. By delving into the specifics of the DNA adducts they form, the cellular responses they trigger, and the experimental methods used to study these processes, this document aims to provide a valuable resource for researchers and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Nitrogen Mustard)Cisplatin
Activation Spontaneous intramolecular cyclization to a highly reactive aziridinium (B1262131) ion.Aquation (displacement of chloride ligands by water) intracellularly, where the chloride concentration is lower.[1]
Primary Target Sites on DNA Primarily the N7 position of guanine (B1146940), and to a lesser extent, the N3 position of adenine (B156593).[2][3]Predominantly the N7 position of purine (B94841) bases, particularly guanine.[1]
Major DNA Adducts Monofunctional adducts at guanine and adenine, and interstrand cross-links (ICLs) between two guanines in a 5'-GNC-3' sequence.[2]Primarily 1,2-intrastrand cross-links between adjacent guanines (d(GpG)) or an adjacent guanine and adenine (d(ApG)). Interstrand cross-links are a minor fraction.
DNA Helix Distortion ICLs cause significant distortion, preventing DNA strand separation.Intrastrand cross-links cause a localized bending and unwinding of the DNA helix.
Key DNA Repair Pathways Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[4]Primarily Nucleotide Excision Repair (NER) for the removal of bulky intrastrand adducts. The Mismatch Repair (MMR) system recognizes the damage and can mediate cytotoxicity.
Cellular Response Activation of DNA damage response (DDR) pathways involving ATM, ATR, and DNA-PK, leading to phosphorylation of H2AX and p53.[5]Activation of DDR pathways involving p53 and c-Abl, leading to the activation of JNK and p38 MAPK, and cell cycle arrest.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a comparative overview of the IC50 values for a nitrogen mustard analogue and cisplatin in various human cancer cell lines. It is important to note that direct IC50 data for this compound is limited in publicly available literature; therefore, data for the structurally similar bis(2-chloroethyl)methylamine (HN2) is presented as a proxy.[6]

Cell LineCancer TypeIC50 (µM) - Bis(2-chloroethyl)methylamine (HN2)IC50 (µM) - Cisplatin
A549Lung CarcinomaNot readily available26.00 ± 3.00[7]
SK-OV-3Ovarian CancerNot readily available10 ± 2.985[8]
HaCaTKeratinocytes14.45[6]Not readily available
HL-60Leukemia4.48[6]Not readily available
PC-3Prostate Cancer9.37[6]Not readily available
Bel-7402Hepatocellular Carcinoma0.2[6]Not readily available
MCF-7Breast CancerNot readily availableVaries significantly based on study

Signaling Pathways of DNA Damage Response

The cellular response to DNA damage is a complex signaling network aimed at either repairing the lesion or initiating programmed cell death. The diagrams below, generated using the DOT language, illustrate the key signaling pathways activated by this compound and cisplatin.

Nitrogen_Mustard_DDR cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Downstream Effectors DNA_Adducts Monoadducts & Interstrand Cross-links MRN_Complex MRN Complex DNA_Adducts->MRN_Complex Ku70_Ku80 Ku70/Ku80 DNA_Adducts->Ku70_Ku80 ATRIP ATRIP DNA_Adducts->ATRIP ATM ATM MRN_Complex->ATM DNA_PKcs DNA-PKcs Ku70_Ku80->DNA_PKcs ATR ATR ATRIP->ATR p53 p53 ATM->p53 H2AX γH2AX ATM->H2AX DNA_PKcs->p53 DNA_PKcs->H2AX ATR->p53 ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (BER, NER, HR, NHEJ) p53->DNA_Repair H2AX->DNA_Repair

Diagram 1. DNA damage response to this compound.

Cisplatin_DDR cluster_damage DNA Damage cluster_recognition Damage Recognition cluster_signaling Signaling Cascade cluster_outcomes Cellular Outcomes DNA_Adducts Intrastrand Cross-links MMR_Proteins Mismatch Repair (MMR) Proteins (e.g., MSH2) DNA_Adducts->MMR_Proteins NER_Proteins Nucleotide Excision Repair (NER) Proteins (e.g., XPC) DNA_Adducts->NER_Proteins c_Abl c-Abl MMR_Proteins->c_Abl p53 p53 NER_Proteins->p53 NER_Repair NER-mediated Repair NER_Proteins->NER_Repair JNK_p38 JNK / p38 MAPK c_Abl->JNK_p38 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis JNK_p38->Apoptosis

Diagram 2. DNA damage response to cisplatin.

Experimental Protocols and Workflows

The accurate quantification and characterization of DNA adducts are critical for understanding the mechanisms of action of these compounds. Below are detailed methodologies for key experiments.

Quantification of Nitrogen Mustard-DNA Adducts by LC-MS/MS

This method provides high specificity and structural information for various nitrogen mustard-induced DNA adducts.

1. DNA Isolation:

  • Treat cells or tissues with this compound.

  • Isolate genomic DNA using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity and integrity of the DNA.

2. DNA Hydrolysis:

  • To release the adducted bases, a two-stage neutral thermal hydrolysis is employed to minimize the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[9]

    • Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[9]

    • Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[9]

  • Alternative: Enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual nucleosides.[10]

3. Adduct Enrichment:

  • Utilize solid-phase extraction (SPE) with a cation-exchange column to enrich the positively charged adducts and remove unmodified nucleosides and other interfering substances.[10]

4. LC-MS/MS Analysis:

  • Chromatography: Employ reversed-phase liquid chromatography (e.g., C18 column) for the separation of different adducts. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid to facilitate ionization.[10]

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts.[10] Precursor and product ions for specific adducts (e.g., N7-guanine monoadduct, G-N-G cross-link) need to be determined using authentic standards.

5. Quantification:

  • For absolute quantification, create a calibration curve using known concentrations of synthesized adduct standards.

  • Spike samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA hydrolysis to account for variations in sample processing and instrument response.[10]

Adduct_Analysis_Workflow Cell_Treatment Cell/Tissue Treatment with This compound DNA_Isolation Genomic DNA Isolation Cell_Treatment->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (Thermal or Enzymatic) DNA_Isolation->DNA_Hydrolysis Adduct_Enrichment Solid-Phase Extraction (SPE) DNA_Hydrolysis->Adduct_Enrichment LC_MSMS LC-MS/MS Analysis Adduct_Enrichment->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Diagram 3. Experimental workflow for LC-MS/MS analysis of DNA adducts.
Quantification of Cisplatin-DNA Adducts by ³²P-Postlabeling Assay

This highly sensitive method is well-suited for detecting low levels of cisplatin-DNA adducts in clinical samples.

1. DNA Isolation and Digestion:

  • Isolate genomic DNA from cisplatin-treated cells or tissues.

  • Digest the DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment:

  • Isolate the cisplatin-adducted dinucleotides (e.g., Pt-GG, Pt-AG) using strong cation-exchange chromatography.

3. ³²P-Postlabeling:

  • Label the 5'-hydroxyl end of the adducted dinucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. Chromatographic Separation:

  • Separate the ³²P-labeled adducts using high-performance liquid chromatography (HPLC) with an on-line radioisotope detector.[5]

5. Quantification:

  • Quantify the amount of each adduct by comparing the radioactivity of the adduct peaks to a calibration curve generated with known amounts of adduct standards.[5] The results are typically expressed as fmol of adduct per µg of DNA.[5]

Conclusion

This compound and cisplatin, while both potent inducers of DNA damage, operate through distinct chemical mechanisms that result in different spectra of DNA lesions and engage different cellular repair and response pathways. Nitrogen mustards are classic alkylating agents that primarily form monoadducts and highly cytotoxic interstrand cross-links, triggering a broad DNA damage response. Cisplatin, on the other hand, predominantly forms intrastrand cross-links that cause significant DNA distortion, with the NER pathway playing a central role in their repair. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of novel chemotherapeutic agents and the development of more effective combination therapies that can exploit specific DNA repair deficiencies in cancer cells.

References

Validating DNA Damage by Bis(2-chloroethyl)ethylamine: A Comparative Guide to the Comet Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying DNA damage is paramount in understanding the genotoxicity of compounds like Bis(2-chloroethyl)ethylamine, a potent bifunctional alkylating agent. This guide provides an objective comparison of the comet assay with the γH2AX foci formation assay for the validation of DNA damage induced by this nitrogen mustard, supported by representative experimental data and detailed protocols.

This compound, also known as HN1, primarily induces DNA interstrand cross-links (ICLs), a highly cytotoxic lesion that blocks DNA replication and transcription.[1] The robust detection and quantification of this and other forms of DNA damage are crucial for mechanistic studies and drug development. The single-cell gel electrophoresis, or comet assay, is a widely used, sensitive method for detecting a variety of DNA lesions.[2][3] This guide will delve into the validation of this compound-induced DNA damage using the comet assay and compare its performance with the γH2AX assay, a sensitive indicator of DNA double-strand breaks (DSBs).[4][5]

Comparative Analysis of DNA Damage Detection Methods

The choice of assay for detecting DNA damage depends on the specific type of lesion and the desired endpoint. While the comet assay provides a measure of DNA strand breaks and alkali-labile sites, the γH2AX assay specifically detects the formation of DSBs, which can be a secondary consequence of ICL repair.[4][5]

AssayPrincipleAdvantagesLimitationsRepresentative Data (Illustrative)
Alkaline Comet Assay Single-cell electrophoresis where fragmented DNA migrates out of the nucleoid, forming a "comet tail". The intensity and length of the tail are proportional to the amount of DNA damage (single-strand breaks, double-strand breaks, and alkali-labile sites).[2][6]- Sensitive detection of a broad range of DNA damage. - Relatively inexpensive and technically straightforward.[3] - Provides data at the single-cell level.- Does not differentiate between single- and double-strand breaks. - Can be influenced by factors such as apoptosis and necrosis. - Less specific for ICLs, which are detected indirectly through repair intermediates.This compound (10 µM, 4h) - % Tail DNA: 35 ± 5% - Olive Tail Moment: 12 ± 2
γH2AX Foci Formation Assay Immunofluorescent detection of phosphorylated histone H2AX (γH2AX), which rapidly accumulates at the sites of DNA double-strand breaks (DSBs), forming distinct nuclear foci.[7]- Highly sensitive and specific for DSBs.[4] - Allows for visualization and quantification of individual DNA damage sites. - Can be automated for high-throughput screening.- Primarily detects DSBs, not the initial ICLs directly. - Foci formation can be influenced by cell cycle phase and chromatin structure.[8]This compound (10 µM, 4h) - Average Foci per Cell: 25 ± 4

Note: The data presented in this table is illustrative and based on typical results observed with alkylating agents. Actual values will vary depending on the cell line, treatment conditions, and experimental setup.

Experimental Protocols

Alkaline Comet Assay Protocol

This protocol is adapted from established methods for detecting DNA damage in cultured cells.[6]

  • Cell Treatment: Plate cells at a suitable density and treat with a range of this compound concentrations (e.g., 0.1-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvest and Embedding:

    • Trypsinize and resuspend cells in ice-cold PBS to obtain a single-cell suspension.

    • Mix approximately 1 x 10^5 cells with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C.

    • Immediately pipette the cell/agarose mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).

    • Cover with a coverslip and allow to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and neutralize by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per sample using specialized comet scoring software to determine parameters such as % Tail DNA and Olive Tail Moment.[2]

γH2AX Foci Formation Assay Protocol

This protocol is based on standard immunofluorescence techniques for detecting γH2AX.

  • Cell Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the comet assay.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software. Analyze at least 100 cells per sample.

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying biological response, the following diagrams are provided.

CometAssayWorkflow A Cell Treatment with This compound B Cell Harvest & Embedding in Agarose A->B C Lysis (High Salt + Detergent) B->C D Alkaline Unwinding & Electrophoresis C->D E Neutralization & DNA Staining D->E F Fluorescence Microscopy & Image Analysis E->F G Quantification of % Tail DNA & Tail Moment F->G DNADamageResponse cluster_0 DNA Damage Induction cluster_1 Damage Recognition & Signaling cluster_2 DNA Repair Pathways cluster_3 Cellular Outcomes A This compound B DNA Interstrand Cross-links (ICLs) A->B C Replication Fork Stalling B->C D ATR Activation C->D F H2AX Phosphorylation (γH2AX) D->F G Fanconi Anemia (FA) Pathway D->G L Cell Cycle Arrest D->L E ATM Activation (at DSBs) E->F E->L H Homologous Recombination (HR) G->H I Nucleotide Excision Repair (NER) G->I J Translesion Synthesis (TLS) G->J H->E K DNA Repair H->K I->K J->K L->K M Apoptosis L->M

References

Overcoming Drug Resistance: A Comparative Analysis of Bis(2-chloroethyl)ethylamine Derivatives in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical obstacle in cancer therapy. Bis(2-chloroethyl)ethylamine derivatives, a class of nitrogen mustards, are being investigated for their potential to overcome this challenge. This guide provides a comparative analysis of the efficacy of these derivatives in drug-resistant cell lines, supported by experimental data and detailed protocols.

The core cytotoxic action of this compound and its derivatives lies in their ability to act as potent DNA alkylating agents. This process involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which then covalently binds to DNA, leading to the formation of DNA adducts and interstrand cross-links.[1] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] A key advantage of some of these derivatives is their efficacy in tumors that have developed resistance to conventional chemotherapeutics.

Comparative Efficacy in Drug-Resistant Cell Lines

The development of novel this compound derivatives has shown promise in circumventing common resistance mechanisms. A notable example is their effectiveness in tumor cells with high expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which is a primary mechanism of resistance to temozolomide (B1682018) (TMZ), the standard-of-care alkylating agent for glioblastoma.[2]

One such derivative, QBS10072S , has demonstrated significant cytotoxic activity in TMZ-resistant glioblastoma (GBM) cell lines, irrespective of their MGMT status. This suggests that QBS10072S induces a form of DNA damage that is not readily repaired by MGMT, offering a potential therapeutic strategy for patients with MGMT-positive tumors.

Another area of investigation is the efficacy of these derivatives in cell lines resistant to other classes of chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), a commonly used antimetabolite. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of nitrogen mustard derivatives, including a this compound hybrid, in both sensitive and drug-resistant cancer cell lines.

Compound/DerivativeCancer Cell LineResistance ProfileIC50 (µM)Reference
BFA-Nitrogen Mustard Hybrid (5a) Bel-7402 (Hepatocellular Carcinoma)Sensitive0.2[3]
Bel-7402/5-FU 5-FU-Resistant 0.84 [3]
QBS10072S U87 (Glioblastoma)MGMT-low (TMZ-sensitive)Not specified[2]
U87-MGMT MGMT-high (TMZ-resistant) Similar to parental[2]
LN229 (Glioblastoma)MGMT-deficientNot specified[2]
U251 (Glioblastoma)MGMT-proficientNot specified[2]

Table 1: Comparative IC50 values of this compound derivatives and other nitrogen mustards in drug-sensitive and -resistant cancer cell lines.

Mechanism of Action in Resistant Cells: The DNA Damage Response

The efficacy of this compound derivatives in drug-resistant cells is intrinsically linked to the DNA Damage Response (DDR) pathway. Upon DNA alkylation by these agents, cells activate a complex signaling cascade to either repair the damage or initiate apoptosis.

In TMZ-resistant glioblastoma cells with high MGMT expression, MGMT directly repairs the O6-methylguanine adducts induced by TMZ, thus abrogating its cytotoxic effect. However, derivatives like QBS10072S appear to induce a broader range of DNA lesions that are not substrates for MGMT. This sustained DNA damage leads to the phosphorylation of the histone variant H2AX (forming γ-H2AX), a key marker of DNA double-strand breaks.[2] The accumulation of these irreparable DNA lesions triggers cell cycle arrest and ultimately leads to apoptotic cell death, even in the presence of MGMT.

DNA_Damage_Response cluster_0 Drug Action cluster_1 DNA Damage & Repair cluster_2 Cellular Response Bis_Derivative This compound Derivative (e.g., QBS10072S) DNA_Damage DNA Alkylation (Multiple Lesions) Bis_Derivative->DNA_Damage TMZ Temozolomide (TMZ) TMZ_Damage O6-methylguanine Adducts TMZ->TMZ_Damage DDR DNA Damage Response (DDR) (γ-H2AX formation) DNA_Damage->DDR MGMT MGMT Repair TMZ_Damage->MGMT TMZ_Damage->DDR If MGMT is absent or overwhelmed Cell_Survival Cell Survival MGMT->Cell_Survival Successful Repair Apoptosis Apoptosis DDR->Apoptosis Irreparable Damage

Mechanism of overcoming TMZ resistance.

Experimental Protocols

Accurate and reproducible assessment of the efficacy of these compounds is paramount. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. WST-1 Assay

The WST-1 assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used for background correction.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the WST-1 assay.

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Similar to the WST-1 assay, calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

DNA Damage Assessment

γ-H2AX Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with the this compound derivative at the desired concentrations and for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

    • Wash the cells with PBST.

    • Incubate the cells with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Visualization:

    • Wash the cells with PBST.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Mechanism of Action Seed_Cells Seed Drug-Sensitive & Resistant Cell Lines Treat_Cells Treat with this compound Derivatives (Dose-Response) Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assays (WST-1, CellTiter-Glo) Treat_Cells->Viability_Assay DNA_Damage_Assay γ-H2AX Immunofluorescence Assay Treat_Cells->DNA_Damage_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Quantify_Foci Quantify DNA Damage DNA_Damage_Assay->Quantify_Foci

General experimental workflow.

Conclusion

This compound derivatives represent a promising avenue of research for overcoming drug resistance in cancer. Their ability to induce DNA damage that bypasses certain repair mechanisms, such as MGMT-mediated repair, makes them attractive candidates for treating resistant tumors. The comparative data presented here, along with detailed experimental protocols, provide a foundation for further investigation into the therapeutic potential of this class of compounds. Future studies should focus on expanding the range of derivatives and resistant cell lines tested to build a more comprehensive understanding of their structure-activity relationships and mechanisms of action.

References

A Comparative Analysis of Bis(2-chloroethyl)ethylamine's Cross-linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(2-chloroethyl)ethylamine and Other DNA Cross-linking Agents

This compound, a potent nitrogen mustard, is a bifunctional alkylating agent widely utilized in research and historically in chemotherapy. Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA, a highly cytotoxic lesion that blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative analysis of the cross-linking efficiency of this compound against other commonly used cross-linking agents, supported by experimental data and detailed methodologies for key quantification assays.

Quantitative Comparison of Cross-linking Efficiency

The direct comparison of cross-linking efficiency between different agents can be challenging due to variations in experimental conditions, cell types, and quantification methods. However, the following table summarizes available quantitative data to provide a comparative overview.

Cross-linking AgentChemical ClassCross-linking Efficiency/PotencyCell Line/SystemMethod of QuantificationReference(s)
This compound (HN-1/HN2) Nitrogen MustardInduced ~13 times higher peak levels of DNA cross-links compared to melphalan (B128) at equal concentrations.Human melanoma cells (RPMI 8322)Alkaline Elution[2]
Melphalan Nitrogen MustardLower ICL yield compared to activated phenylboronic acid nitrogen mustards (4.9% at 1 mM). Cross-link formation is slower but more stable than with mechlorethamine.[3][4]In vitro with 32P-labeled 49-mer DNA duplexDenaturing PAGE[4]
Chlorambucil (B1668637) Nitrogen MustardLower ICL yield compared to activated phenylboronic acid nitrogen mustards (5.7% at 1 mM).[4] Conjugation to a hairpin polyamide significantly increases cross-linking efficiency.[5]In vitro with 32P-labeled 49-mer DNA duplexDenaturing PAGE[4][5]
Cyclophosphamide (B585) (activated form) Nitrogen MustardMedian concentrations of 2.19 to 8.45 G-NOR-G adducts/106 nucleotides observed in patients.[6] Hepatocyte-activated cyclophosphamide was 3 to 4 times more potent than phosphoramide (B1221513) mustard in inducing ICLs.[7]Human patients (in vivo); K562 human leukemia cellsHPLC-MS/MS; Alkaline Elution[6][7]
Cisplatin (B142131) Platinum CompoundApproximately 1 interstrand cross-link per 150 platinum reactions in vitro. ICLs represent less than 5% of total DNA platination.[1][8]In vitro with DNA; various cell linesNot specified in abstract[1][8]
Mitomycin C Antitumor AntibioticICLs typically constitute 5-10% of the total DNA lesions induced by this agent.General estimateNot specified[9]

Mechanism of Action and DNA Repair

Nitrogen mustards, including this compound, share a common mechanism of action involving an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is the primary alkylating species that reacts with nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being the most frequent target.[10] A second alkylation event by the bifunctional agent leads to the formation of an ICL.

The primary cellular defense against ICLs is the Fanconi Anemia (FA) pathway. This complex signaling network is crucial for the recognition and repair of these lesions, involving a series of proteins that coordinate to unhook the cross-link and repair the resulting DNA break, often through homologous recombination.[11]

Fanconi_Anemia_Pathway cluster_recognition ICL Recognition & FA Core Complex Assembly cluster_ubiquitination ID2 Complex Monoubiquitination cluster_repair ICL Unhooking & DNA Repair ICL Interstrand Cross-link ReplicationFork Stalled Replication Fork ICL->ReplicationFork stalls TLS Translesion Synthesis ICL->TLS lesion bypass FANCM_FAAP24 FANCM-FAAP24 Complex ReplicationFork->FANCM_FAAP24 recruits FA_Core FA Core Complex (FANCA, B, C, E, F, G, L) FANCM_FAAP24->FA_Core recruits FANCI_FANCD2 FANCI-FANCD2 (ID2) Complex FA_Core->FANCI_FANCD2 associates with Ub_FANCI_FANCD2 Ub-FANCI-FANCD2 Complex FANCI_FANCD2->Ub_FANCI_FANCD2 monoubiquitinates Nucleases Nucleases (XPF-ERCC1, SLX4, etc.) Ub_FANCI_FANCD2->Nucleases recruits FANCL FANCL (E3 Ligase) FANCL->Ub_FANCI_FANCD2 Nucleases->ICL unhooks HR Homologous Recombination (BRCA1, BRCA2/FANCD1, etc.) TLS->HR leads to Repaired_DNA Repaired DNA HR->Repaired_DNA completes repair

Caption: The Fanconi Anemia pathway for interstrand cross-link repair.

Experimental Protocols

Accurate quantification of ICLs is essential for evaluating the efficacy of cross-linking agents. Below are detailed methodologies for two common assays.

Denaturing Agarose (B213101) Gel Electrophoresis

This method separates cross-linked DNA from non-cross-linked DNA based on their differential mobility in a denaturing gel.

1. DNA Treatment:

  • Incubate purified DNA of a defined length (e.g., a linearized plasmid or a specific PCR product) with the cross-linking agent at various concentrations and for specific durations.

  • Include a negative control (untreated DNA).

2. Sample Preparation:

  • Stop the cross-linking reaction, for example, by ethanol (B145695) precipitation of the DNA.

  • Resuspend the DNA in a suitable buffer.

  • To each sample, add a denaturing loading buffer (containing, for example, formamide, EDTA, and tracking dyes).

  • Heat the samples at 95°C for 5-10 minutes to denature the DNA, then immediately place them on ice to prevent re-annealing.[12]

3. Gel Electrophoresis:

  • Prepare a standard agarose gel (0.8-1.5% depending on the DNA size) in an appropriate running buffer (e.g., TBE or TAE).

  • Submerge the gel in the electrophoresis chamber with the same running buffer.

  • Carefully load the denatured DNA samples and a DNA ladder into the wells.

  • Run the gel at a constant voltage until the dye front has migrated a sufficient distance.[12][13]

4. Visualization and Quantification:

  • Stain the gel with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the DNA bands using a UV transilluminator or a gel documentation system.

  • Non-cross-linked DNA will migrate as single strands, while interstrand cross-linked DNA will renature and migrate slower, appearing as a distinct band corresponding to the double-stranded DNA size.[14]

  • Quantify the intensity of the single-stranded and double-stranded DNA bands using densitometry software to determine the percentage of cross-linked DNA.

Denaturing_Gel_Workflow start Start: DNA + Cross-linking Agent incubation Incubation start->incubation denaturation Denaturation (Heat + Formamide) incubation->denaturation electrophoresis Agarose Gel Electrophoresis denaturation->electrophoresis staining Staining (e.g., SYBR Green) electrophoresis->staining visualization Visualization (UV Transilluminator) staining->visualization quantification Quantification (Densitometry) visualization->quantification end End: % Cross-linked DNA quantification->end

Caption: Workflow for quantifying ICLs by denaturing gel electrophoresis.

Alkaline Elution Assay

This sensitive technique measures the rate of elution of DNA from a filter under alkaline conditions. DNA containing ICLs is larger and elutes more slowly.[15]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency. For increased sensitivity, cells can be pre-labeled by growing them in media containing a radioactive tracer (e.g., [14C]thymidine).

  • Treat the cells with the cross-linking agent.

2. Cell Lysis and DNA Elution:

  • To distinguish ICLs from other DNA damage like single-strand breaks, it's common to irradiate the cells with a low dose of X-rays to introduce a known number of breaks.[15]

  • Layer the cells onto a filter (e.g., PVC or polycarbonate).

  • Lyse the cells directly on the filter using a lysis solution (e.g., containing SDS and proteinase K).

  • Elute the DNA from the filter with an alkaline buffer (pH 12.1-12.8) at a constant, slow flow rate.[15]

3. Fraction Collection and Quantification:

  • Collect fractions of the eluate at regular time intervals.

  • After the elution, recover the DNA remaining on the filter.

  • Quantify the amount of DNA in each fraction and on the filter. This can be done using fluorometry (with a DNA-binding dye) or by scintillation counting if a radiolabel was used.[15]

4. Data Analysis:

  • Plot the fraction of DNA remaining on the filter versus the elution time.

  • The rate of elution is inversely proportional to the number of ICLs. A slower elution rate compared to the control (irradiated but untreated cells) indicates the presence of cross-links.

  • The cross-linking frequency can be calculated and is often expressed in "rad-equivalents," which represents the dose of X-rays that would produce a similar decrease in elution rate.[15]

Alkaline_Elution_Workflow start Start: Cell Treatment irradiation X-ray Irradiation (optional) start->irradiation lysis Cell Lysis on Filter irradiation->lysis elution Alkaline Elution (pH >12) lysis->elution collection Fraction Collection elution->collection quantification DNA Quantification in Fractions & Filter collection->quantification analysis Data Analysis (Elution Rate) quantification->analysis end End: Cross-link Frequency analysis->end

References

Unveiling Cellular Entry: A Comparative Guide to Bis(2-chloroethyl)ethylamine and L-phenylalanine Mustard Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of how two nitrogen mustard alkylating agents, the structurally simple Bis(2-chloroethyl)ethylamine and the amino acid conjugate L-phenylalanine mustard (melphalan), gain entry into cells. This guide explores their distinct transport mechanisms, the implications for selective cytotoxicity, and the experimental methods used to elucidate these pathways.

The efficacy of nitrogen mustards, a foundational class of chemotherapeutic agents, is critically dependent on their ability to enter cancer cells and alkylate DNA[1][2][3]. While their ultimate mechanism of action involves inducing DNA damage and apoptosis, the initial step of cellular uptake dictates their concentration at the target site and, consequently, their therapeutic window[3]. This guide provides a comparative analysis of the cellular uptake mechanisms for two distinct nitrogen mustards: this compound (also known as HN-1) and L-phenylalanine mustard (melphalan).

The key difference lies in their structural design. This compound is a classic aliphatic nitrogen mustard, whereas melphalan (B128) is a conjugate of a nitrogen mustard and the amino acid L-phenylalanine. This structural modification is a deliberate "Trojan horse" strategy, designed to exploit the high metabolic activity and nutrient uptake machinery of cancer cells[4].

L-phenylalanine mustard (Melphalan): Hijacking Amino Acid Transporters

Melphalan's design as a phenylalanine derivative allows it to be recognized and transported by cellular amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1)[5][6][7]. LAT1 is a sodium-independent transporter responsible for the uptake of large, neutral amino acids, which are essential for protein synthesis and cell growth[6].

Several key points highlight the role of LAT1 in melphalan uptake:

  • Overexpression in Cancer: Many types of cancer cells overexpress LAT1 to meet their high demand for essential amino acids to fuel rapid proliferation[6][8]. This overexpression provides a mechanism for the selective accumulation of melphalan in tumor cells compared to normal tissues[4][9].

  • Multiple Transport Systems: Evidence suggests that melphalan is transported by at least two leucine-preferring carrier systems[10]. One is a sodium-independent L-system, sensitive to the inhibitor 2-aminobicyclo[5][5][10]heptane-2-carboxylic acid (BCH), and another is a sodium-dependent L-system that is less sensitive to BCH[10].

  • Correlation with Sensitivity: The level of L-system amino acid transporter activity in tumor cells has been shown to correlate with sensitivity to melphalan[6][9]. For instance, downregulation of LAT1 has been observed in melphalan-resistant myeloma cells, which also show reduced drug uptake[6]. Conversely, a higher overall response rate to melphalan-based treatment is seen in patients with high LAT1 expression[9].

The uptake of melphalan via these transporters is a carrier-mediated active transport process, allowing for its efficient accumulation within the cell.

This compound (HN-1): A Less Specific Entry

In contrast to the targeted approach of melphalan, the cellular uptake of this compound is less specific. As a more traditional nitrogen mustard, its entry into the cell is thought to be a carrier-mediated process, potentially utilizing transporters for other small molecules, such as the choline (B1196258) carrier[11].

The mechanism is less defined in the literature compared to melphalan, but it is understood that these simpler aliphatic mustards rely on existing transport systems without the specific targeting moiety of an amino acid[11][12]. This lack of specificity contributes to the systemic toxicity often associated with older nitrogen mustard drugs, as they do not preferentially accumulate in cancer cells to the same extent as agents like melphalan[4].

Comparative Uptake and Cytotoxicity Data

Direct comparative kinetic data for the uptake of this compound and melphalan is scarce. However, data on melphalan's interaction with its transporters and its resulting cytotoxicity are available.

ParameterL-phenylalanine mustard (Melphalan)This compound (HN-1)Reference
Primary Uptake Transporter(s) L-type amino acid transporter 1 (LAT1), System LCholine transporters (putative)[5][6][11]
Transport Mechanism Carrier-mediated, active transport (Na+-dependent and independent components)Carrier-mediated process[10][11]
Key Inhibitors Leucine, 2-aminobicyclo[5][5][10]heptane-2-carboxylic acid (BCH)Not well-defined[6][10]
Tumor Selectivity Basis Overexpression of LAT1 in cancer cellsGeneral cellular transport[6][9]
Reported Km for System L ~80 µMNot available[6]

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the transporter for the substrate.

Experimental Protocols

Elucidating the cellular uptake mechanisms of these drugs involves several key experimental techniques.

Protocol 1: Cellular Uptake Kinetics and Inhibition Assay

This protocol is designed to measure the rate of drug uptake and determine the involvement of specific transporters through competitive inhibition.

Objective: To quantify the uptake of radiolabeled melphalan in a cancer cell line (e.g., RPMI-8226 multiple myeloma cells) and assess inhibition by known transporter substrates.

Materials:

  • Cancer cell line (e.g., RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Radiolabeled drug (e.g., [14C]-melphalan)

  • Unlabeled melphalan

  • Inhibitors (e.g., L-leucine, BCH)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Microcentrifuge

Procedure:

  • Cell Preparation: Culture cells to a density of approximately 2.5 x 106 cells/mL. On the day of the experiment, harvest cells, wash with PBS, and resuspend in a pre-warmed, amino acid-free buffer to the same concentration.

  • Inhibition (for competition assay): Pre-incubate cell suspensions with a high concentration of a potential inhibitor (e.g., 1 mM L-leucine or BCH) for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [14C]-melphalan to the cell suspension to a final concentration (e.g., 10 µM).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a 1 mL aliquot of the cell suspension.

  • Stop Uptake: Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 1 minute to pellet the cells. Aspirate the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer or water.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to intracellular drug concentration. Plot concentration versus time to determine the initial uptake rate. Compare the uptake rate in the presence and absence of inhibitors to determine the percentage of inhibition.

Visualizing the Mechanisms

The distinct pathways for cellular entry can be visualized to better understand their fundamental differences.

Uptake Pathway Diagrams

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Melphalan Melphalan LAT1 LAT1 Transporter Melphalan->LAT1 Primary Pathway Other_AA_Tx Other Amino Acid Transporters Melphalan->Other_AA_Tx Secondary Pathway Leucine Leucine (Competitor) Leucine->LAT1 Competition Melphalan_in Intracellular Melphalan LAT1->Melphalan_in Other_AA_Tx->Melphalan_in DNA_damage DNA Alkylation & Apoptosis Melphalan_in->DNA_damage

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space HN1 This compound (HN-1) Choline_Tx Choline Transporter (Putative) HN1->Choline_Tx Carrier-Mediated Transport HN1_in Intracellular HN-1 Choline_Tx->HN1_in DNA_damage DNA Alkylation & Apoptosis HN1_in->DNA_damage

Experimental Workflow Diagram

G A 1. Prepare Cell Suspension (e.g., 2.5x10^6 cells/mL) B 2. Pre-incubate +/- Inhibitor (e.g., Leucine, BCH) A->B C 3. Add Radiolabeled Drug (e.g., [14C]-melphalan) B->C D 4. Sample at Time Points (0, 5, 15, 30... min) C->D E 5. Separate Cells from Media (Centrifugation) D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (Calculate uptake rate & % inhibition) G->H

Conclusion

The cellular uptake mechanisms of this compound and L-phenylalanine mustard are fundamentally different, a distinction driven by chemical structure. Melphalan leverages the high metabolic requirements of cancer cells by mimicking an essential amino acid to gain entry via specific transporters like LAT1. This "biomimicry" provides a basis for its selective accumulation in tumors. In contrast, this compound relies on less specific, more general transport pathways. Understanding these distinct entry mechanisms is crucial for drug development professionals, as it informs strategies for designing new alkylating agents with improved tumor targeting and reduced systemic toxicity, and helps researchers anticipate potential mechanisms of drug resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct mechanisms of DNA alkylation and interstrand cross-link formation by HN-1 and HN-2, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the DNA-damaging properties of two nitrogen mustards, HN-1 (2-chloro-N,N-dimethylethanamine) and HN-2 (mechlorethamine). A critical distinction between these two agents lies in their chemical structure and, consequently, their mechanism of action at the molecular level. HN-1 is a monofunctional alkylating agent, possessing a single reactive chloroethyl group, which limits its interaction with DNA to the formation of mono-adducts. In contrast, HN-2 is a bifunctional alkylating agent with two chloroethyl groups, enabling it to form not only mono-adducts but also highly cytotoxic interstrand cross-links (ICLs) within the DNA double helix. This fundamental difference dictates the nature of the DNA lesions they produce, the cellular repair pathways activated in response, and their overall cytotoxic potential.

Executive Summary of Comparative DNA Damage

FeatureHN-1 (Monofunctional)HN-2 (Bifunctional)
Mechanism of Action Forms a reactive aziridinium (B1262131) ion that alkylates a single nucleobase.Forms a reactive aziridinium ion from each of its two chloroethyl arms, allowing for sequential alkylation of two separate nucleobases.
Primary DNA Adducts Monoadducts, primarily at the N7 position of guanine (B1146940).[1]Monoadducts and interstrand cross-links (ICLs), with ICLs forming between guanines on opposite DNA strands.[1][2]
Interstrand Cross-link (ICL) Formation NoYes
Primary DNA Repair Pathways Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR).[3][4][5]Nucleotide Excision Repair (NER), Fanconi Anemia (FA) pathway, Homologous Recombination (HR).[4][6]
Relative Cytotoxicity Generally lower than bifunctional agents.Significantly higher due to the formation of highly toxic ICLs.

In-Depth Analysis of DNA Adduct Formation

HN-1: The Monofunctional Alkylator

HN-1, with its single reactive arm, covalently binds to a single nucleotide base in the DNA strand. The primary target for this alkylation is the N7 position of guanine.[1] This results in the formation of a mono-adduct, a lesion that can distort the DNA helix to a lesser extent than a cross-link. While less cytotoxic than ICLs, these mono-adducts can still interfere with DNA replication and transcription, leading to mutations if not repaired.[7]

HN-2: The Bifunctional Cross-linking Agent

HN-2's bifunctional nature allows for a two-step reaction with DNA. The first chloroethyl arm forms a mono-adduct, identical to the lesion caused by HN-1. However, the second chloroethyl arm can then react with another guanine base, typically on the opposite DNA strand, to form a covalent bridge known as an interstrand cross-link (ICL).[1][2] These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, a process essential for both replication and transcription.[8] While mono-adducts are the more frequent lesion, the formation of even a small number of ICLs is considered the primary driver of HN-2's potent cytotoxic effects.[3]

Comparative Cytotoxicity

While direct, side-by-side quantitative comparisons of the cytotoxicity of HN-1 and HN-2 are limited in publicly available literature, the established principles of DNA alkylating agents allow for a clear qualitative and semi-quantitative assessment. Bifunctional alkylating agents like HN-2 are consistently shown to be more cytotoxic than their monofunctional counterparts.[9] The inability of HN-1 to form ICLs, the most lethal type of DNA lesion for a cell, results in a lower cytotoxic potential compared to HN-2.

Table of Comparative Cytotoxicity (Illustrative)

AgentCell LineIC50 (µM)Reference
HN-2 (Mechlorethamine)Raji (human Burkitt's lymphoma)~7-fold more potent than a resistant cell line[10]
HN-1Data not directly comparable in available literature-

Note: The lack of directly comparable IC50 values for HN-1 and HN-2 in the same cell line under identical conditions in the reviewed literature prevents a direct quantitative comparison in this table. However, the significantly greater resistance developed against HN-2 in cell lines highlights its higher potency.

Experimental Protocols

Detection of DNA Damage by Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to infer the presence of ICLs.[11]

Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail. For detecting ICLs, a secondary challenge with an ionizing radiation source is introduced. Cells with ICLs will show a reduced tail moment compared to control cells, as the cross-links prevent the DNA from migrating freely.

Detailed Protocol:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Prepare 1% normal melting point agarose in water and coat microscope slides. Allow to dry completely.

  • Embedding Cells: Mix cell suspension with 1% low melting point agarose (at 37°C) in a 1:10 ratio (v/v). Immediately pipette 75 µL onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

  • Lysis: Gently remove the coverslip and immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Immerse slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes. Apply a voltage of 25V and adjust the current to ~300 mA for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization: Gently lift the slides from the tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the tail length, tail intensity, and tail moment.

  • ICL Detection Modification: To specifically assess ICLs, after the lysis step, slides are irradiated with a calibrated dose of X-rays (e.g., 5 Gy) to induce a known number of strand breaks. The subsequent reduction in the tail moment in drug-treated cells compared to irradiated control cells is indicative of the presence of ICLs.

Signaling Pathways and Experimental Workflows

The distinct DNA lesions induced by HN-1 and HN-2 trigger different cellular DNA damage response (DDR) and repair pathways.

HN-1 Induced DNA Damage and Repair

Monoadducts formed by HN-1 are primarily recognized and repaired by the Base Excision Repair (BER) pathway.[5] This involves a series of enzymes that recognize the damaged base, excise it, and replace it with the correct nucleotide. Larger, more helix-distorting adducts may be handled by the Nucleotide Excision Repair (NER) pathway.[3] If the replication machinery encounters an unrepaired monoadduct, it can lead to the activation of the Mismatch Repair (MMR) system.[4]

HN1_Pathway HN1 HN-1 DNA Cellular DNA HN1->DNA Alkylation Monoadduct N7-Guanine Monoadduct DNA->Monoadduct BER Base Excision Repair (BER) Monoadduct->BER Repair NER Nucleotide Excision Repair (NER) Monoadduct->NER Repair Replication DNA Replication Monoadduct->Replication BER->DNA Restoration NER->DNA Restoration MMR Mismatch Repair (MMR) (during replication) MMR->DNA Restoration Apoptosis Cell Cycle Arrest / Apoptosis MMR->Apoptosis If overwhelmed Replication->MMR Lesion Encounter

Caption: DNA damage and repair pathway for HN-1.

HN-2 Induced DNA Damage and Repair

The ICLs formed by HN-2 represent a more complex challenge for the cell. The primary pathway for the repair of ICLs is the Fanconi Anemia (FA) pathway, which coordinates with Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[4][6] This intricate process involves the recognition of the stalled replication fork at the ICL, incision of the DNA on one side of the cross-link, translesion synthesis to bypass the lesion, and finally, removal of the remaining adduct and restoration of the DNA sequence through homologous recombination.

HN2_Pathway HN2 HN-2 DNA Cellular DNA HN2->DNA Alkylation ICL Interstrand Cross-link (ICL) DNA->ICL ReplicationStall Replication Fork Stall ICL->ReplicationStall FA Fanconi Anemia (FA) Pathway NER Nucleotide Excision Repair (NER) FA->NER Coordinates with HR Homologous Recombination (HR) FA->HR Coordinates with Apoptosis Cell Cycle Arrest / Apoptosis FA->Apoptosis If repair fails NER->ICL Incision/Unhooking HR->DNA Repair of DSB ReplicationStall->FA Recognition Experimental_Workflow cluster_assays Assays start Start: Cell Culture treatment Treat cells with HN-1 or HN-2 (various concentrations) start->treatment incubation Incubate for defined time periods treatment->incubation harvest Harvest Cells incubation->harvest comet Alkaline Comet Assay (with/without X-ray challenge) harvest->comet cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) harvest->cytotoxicity analysis Data Analysis: - Quantify DNA damage - Determine IC50 values comet->analysis cytotoxicity->analysis conclusion Comparative Conclusion analysis->conclusion

References

Validating the Role of DNA Repair Proteins in Cellular Response to Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ethylamine, a nitrogen mustard and potent bifunctional alkylating agent, induces significant cytotoxicity primarily through the formation of DNA monoadducts and interstrand cross-links (ICLs). These lesions obstruct critical cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The cellular response to this DNA damage is multifaceted, with a complex network of DNA repair pathways determining cell fate. Understanding the specific roles of various DNA repair proteins in mitigating the effects of this compound is crucial for developing targeted cancer therapies and predicting treatment outcomes.

This guide provides a comparative analysis of the involvement of key DNA repair pathways—Nucleotide Excision Repair (NER), O6-Methylguanine-DNA Methyltransferase (MGMT), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ)—in the cellular response to this compound and related nitrogen mustards. We present quantitative and semi-quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of DNA Repair Protein Function

The efficacy of this compound is significantly influenced by the cell's capacity to repair the DNA lesions it induces. Below, we compare the roles of several key DNA repair proteins and pathways in conferring resistance or sensitivity to this class of compounds.

Nucleotide Excision Repair (NER)

The NER pathway is critical for removing bulky DNA adducts. Its role in repairing lesions induced by nitrogen mustards is well-documented.[2] Studies comparing cells proficient and deficient in key NER proteins, such as XPA, demonstrate a clear link between NER capacity and cellular resistance.

Table 1: Comparative Cytotoxicity of a Bis(2-chloroethyl)amine Analog in NER-Deficient and Proficient Cell Lines

Cell LineGenotype/StatusCompoundIC50 (µM)Fold Sensitization (Compared to Wild-Type)Reference
HAP1Wild-TypeCDEAH~35-(Kaur et al., 2023)
HAP1XPA-deficientCDEAH~15~2.3(Kaur et al., 2023)
U2OSWild-TypeCDEAH>40-(Kaur et al., 2023)
U2OSXPA-deficientCDEAH~20>2(Kaur et al., 2023)

*CDEAH (2-chloro-N,N-diethylethanamine hydrochloride) is a monofunctional nitrogen mustard analog. Data is estimated from graphical representations in the cited literature.

O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a crucial DNA repair protein that directly reverses alkylation at the O6 position of guanine, a common lesion induced by chloroethylating agents. High levels of MGMT expression are strongly correlated with resistance to such compounds, as MGMT can prevent the formation of cytotoxic interstrand cross-links.[3]

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

Interstrand cross-links (ICLs) are highly toxic lesions that can lead to double-strand breaks (DSBs) during DNA replication. The repair of these DSBs is primarily handled by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[4] Studies using specific inhibitors for key proteins in these pathways have elucidated their relative importance in the response to nitrogen mustards.

Table 2: Semi-Quantitative Comparison of HR and NHEJ Inhibition on Nitrogen Mustard Cytotoxicity

Target ProteinPathwayMethod of InhibitionEffect on Nitrogen Mustard-Induced Cell DeathReference
RAD51Homologous Recombination (HR)B02 (small molecule inhibitor)Significant increase in cell death(Kaur et al., 2014)[5]
DNA-PKcsNon-Homologous End Joining (NHEJ)NU7026 (small molecule inhibitor)No significant change in cell death(Kaur et al., 2014)[5]

These findings suggest that Homologous Recombination is a critical pathway for the repair of DNA damage induced by nitrogen mustards, and its inhibition leads to a significant increase in cytotoxicity. In contrast, the inhibition of Non-Homologous End Joining does not appear to sensitize cells to this class of drugs, indicating a lesser role for this pathway in repairing the specific lesions induced.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • Cell line(s) of interest (e.g., wild-type and DNA repair-deficient counterparts)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks and alkali-labile sites.

Materials:

  • Treated and control cells

  • Low-melting-point agarose (B213101) (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Embedding: Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA (at 37°C) and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer. Stain the DNA with an appropriate fluorochrome.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Analyze at least 50-100 cells per slide using comet scoring software to quantify the extent of DNA damage (e.g., tail moment).

Immunofluorescence for γH2AX

This protocol is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.3% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired time.

  • Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 30 minutes at room temperature.

  • Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell nucleus using image analysis software.

Visualizations

DNA Damage Response to this compound

The following diagram illustrates the signaling cascade initiated by DNA damage from this compound, leading to the activation of various DNA repair pathways.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome BCEA This compound DNA_Lesions DNA Adducts & Interstrand Cross-links (ICLs) BCEA->DNA_Lesions DDR_Activation DNA Damage Response (DDR) Activation DNA_Lesions->DDR_Activation Apoptosis Apoptosis DNA_Lesions->Apoptosis Overwhelming Damage ATM_ATR ATM / ATR / DNA-PKcs Activation DDR_Activation->ATM_ATR NER Nucleotide Excision Repair (NER) DDR_Activation->NER MGMT MGMT DDR_Activation->MGMT HR Homologous Recombination (HR) DDR_Activation->HR NHEJ Non-Homologous End Joining (NHEJ) DDR_Activation->NHEJ CellCycleArrest Cell Cycle Arrest DDR_Activation->CellCycleArrest H2AX_phos γH2AX Formation ATM_ATR->H2AX_phos CellSurvival Cell Survival NER->CellSurvival MGMT->CellSurvival HR->CellSurvival NHEJ->CellSurvival CellCycleArrest->HR CellCycleArrest->Apoptosis

Caption: DNA Damage Response pathway initiated by this compound.

Experimental Workflow for Validating DNA Repair Protein Roles

The diagram below outlines a typical experimental workflow to investigate the role of a specific DNA repair protein in the response to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Conclusion Cell_Lines Select Cell Lines: - Wild-Type - DNA Repair Protein Knockout/Deficient Treatment Treat with varying concentrations of This compound Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability DNA_Damage DNA Damage Quantification (e.g., Comet Assay, γH2AX staining) Treatment->DNA_Damage Protein_Analysis Protein Expression/Activation (e.g., Western Blot) Treatment->Protein_Analysis Comparison Compare IC50 values, DNA damage levels, and protein expression between cell lines Viability->Comparison DNA_Damage->Comparison Protein_Analysis->Comparison Conclusion Elucidate the role of the specific DNA repair protein in the cellular response Comparison->Conclusion

Caption: Workflow for assessing a DNA repair protein's role in drug response.

References

Unraveling the Genotoxic Legacy: A Comparative Analysis of Bis(2-chloroethyl)ethylamine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals delving into the genotoxic profiles of the alkylating agent Bis(2-chloroethyl)ethylamine and its metabolic derivatives. This report synthesizes available experimental data to offer a comparative analysis of their DNA-damaging capabilities, outlines detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways activated in response to the induced genetic insults.

This compound, a potent nitrogen mustard compound also known as HN-1, has a long history as both a chemical warfare agent and a foundational structure for chemotherapeutic drugs.[1][2] Its cytotoxicity is intrinsically linked to its ability to alkylate DNA, forming adducts that can lead to mutations, chromosomal damage, and ultimately, cell death.[3] However, the genotoxicity of the parent compound is only part of the story. Its metabolic transformation in the body gives rise to various derivatives, each with its own potential to interact with and damage the genome. This guide provides a comparative overview of the genotoxic effects of this compound and its key metabolites, supported by experimental findings.

Executive Summary of Genotoxicity

The genotoxic effects of this compound and its metabolites stem from their ability to form covalent adducts with DNA. The primary mechanism involves the formation of a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a major target.[1][4] This can result in the formation of monoadducts, where a single guanine base is alkylated, and more cytotoxic interstrand cross-links (ICLs), where the agent bridges two different guanine bases on opposite DNA strands.[1][3]

Metabolism of this compound can lead to the formation of various derivatives, including nor-nitrogen mustard (nornitrogen mustard) and ring-opened formamidopyrimidine (FapyG) adducts.[5][6] Comparative studies have revealed that the genotoxic profile of these metabolites can differ significantly from the parent compound.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data comparing the genotoxicity of this compound and its metabolites.

Table 1: DNA Adduct Formation in Human Mammary Cancer Cell Line (MDA-MB-231)

CompoundAdduct TypeAdducts per 10⁷ basesReference
This compound (100 µM for 24h)N7-guanine monoadduct (NM-G)970[6]
Guanine-Guanine cross-link (G-NM-G)240[6]
Formamidopyrimidine monoadduct (NM-FapyG)180[6]
Formamidopyrimidine-Guanine cross-link (FapyG-NM-G)6.0[6]

Table 2: Comparative Mutagenicity and Clastogenicity of Nitrogen Mustard (HN2) and Nor-Nitrogen Mustard

CompoundGenotoxicity EndpointAssay SystemRelative PotencyReference
Nitrogen Mustard (HN2)Chromosomal Aberrations & Sister Chromatid ExchangesHuman Lymphocytes10x more potent than Nor-Nitrogen Mustard[7]
Nor-Nitrogen MustardPoint MutationsSalmonella typhimuriumMore potent than Nitrogen Mustard[7]

Note: HN2 (mechlorethamine) is a close structural analog of this compound (HN-1) and is often used as a reference compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to assess the genotoxicity of this compound and its metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8]

Principle: Strains of S. typhimurium with pre-existing mutations in the histidine operon are unable to synthesize histidine and therefore cannot grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

General Protocol:

  • Bacterial Strains: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[9][10]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells).

  • Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to digest cellular and nuclear membranes.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.[9]

Micronucleus Assay

The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals in cells that have undergone division.[8][11]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.

General Protocol:

  • Cell Culture and Treatment: A proliferating cell population is exposed to the test compound.

  • Cytokinesis Block (for in vitro assay): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope. For the in vitro cytokinesis-block method, micronuclei are scored in binucleated cells.

Visualizing the Molecular Aftermath: Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by this compound and its metabolites involves a complex network of signaling pathways aimed at repairing the damage or initiating programmed cell death if the damage is too severe.

DNA Damage Response Pathway

Nitrogen mustards trigger a robust DNA Damage Response (DDR). Upon recognition of DNA adducts and strand breaks, sensor proteins activate a cascade of signaling molecules.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Damage Recognition & Signaling cluster_2 Effector Pathways cluster_3 Cellular Outcomes BCEA This compound & Metabolites ATM_ATR ATM / ATR Activation BCEA->ATM_ATR MAPK_Akt MAPK / Akt Activation BCEA->MAPK_Akt p53 p53 Phosphorylation ATM_ATR->p53 H2AX γH2AX Formation ATM_ATR->H2AX AP1 AP-1 Activation MAPK_Akt->AP1 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair (e.g., HRR) p53->DNARepair Apoptosis Apoptosis p53->Apoptosis H2AX->DNARepair Inflammation Inflammation AP1->Inflammation

Caption: DNA Damage Response to this compound.

This pathway highlights the activation of key sensor kinases like ATM and ATR, as well as the MAPK/Akt signaling cascades.[12][13] These, in turn, phosphorylate downstream targets such as p53 and H2AX, leading to cell cycle arrest, initiation of DNA repair mechanisms like Homologous Recombination Repair (HRR), or apoptosis.[5][14][15] The activation of transcription factors like AP-1 also points to an inflammatory response.[12]

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound and its metabolites involves a battery of in vitro and in vivo tests.

Genotoxicity_Workflow TestCompound This compound & Metabolites MetabolicActivation Metabolic Activation (with/without S9) TestCompound->MetabolicActivation AmesTest Ames Test (Mutagenicity) MetabolicActivation->AmesTest CometAssay Comet Assay (DNA Strand Breaks) MetabolicActivation->CometAssay MicronucleusAssay Micronucleus Assay (Chromosomal Damage) MetabolicActivation->MicronucleusAssay DataAnalysis Data Analysis & Interpretation AmesTest->DataAnalysis CometAssay->DataAnalysis MicronucleusAssay->DataAnalysis GenotoxicityProfile Genotoxicity Profile DataAnalysis->GenotoxicityProfile

Caption: Standard workflow for assessing genotoxicity.

This workflow illustrates the progression from preparing the test compounds, with and without metabolic activation, to conducting a battery of genotoxicity assays and finally analyzing the data to establish a comprehensive genotoxicity profile.

Conclusion and Future Directions

The available evidence clearly demonstrates that this compound is a potent genotoxic agent, primarily through its ability to form DNA adducts and interstrand cross-links. Its metabolites, such as nor-nitrogen mustard and various DNA adducts, also contribute significantly to its overall genotoxic profile, with differing potencies in inducing point mutations versus chromosomal damage.[7] The cellular response to this damage is complex, involving the activation of multiple DNA damage signaling pathways.

While significant progress has been made in understanding the genotoxicity of this class of compounds, further research is warranted. Specifically, a direct and comprehensive comparative analysis of a wider range of metabolites of this compound in various genotoxicity assays is needed. Elucidating the specific signaling pathways activated by individual metabolites will also provide a more nuanced understanding of their mechanisms of action. Such studies will be invaluable for the development of safer chemotherapeutic agents and for a more accurate assessment of the risks associated with exposure to these hazardous compounds.

References

In vitro comparison of the reactivity of different nitrogen mustards with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the molecular interactions between nitrogen mustards and DNA is crucial for the development of novel cancer therapeutics and the optimization of current treatment strategies. This guide provides an objective in vitro comparison of the reactivity of different nitrogen mustards with DNA, supported by experimental data and detailed methodologies.

Nitrogen mustards are a class of bifunctional alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA.[1] This process, if not repaired, leads to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs), which ultimately trigger cell cycle arrest and apoptosis.[1] While the general mechanism involves the formation of a reactive aziridinium (B1262131) ion, individual nitrogen mustards exhibit distinct patterns of DNA alkylation, influencing their therapeutic efficacy and toxicity profiles.[1] The primary target for alkylation is the N7 position of guanine (B1146940), with the N3 position of adenine (B156593) being a secondary site.[1][2]

Quantitative Comparison of DNA Adduct Formation

The following table summarizes the approximate distribution of major DNA adducts for several clinically significant nitrogen mustards, compiled from various in vitro and cellular studies. It is important to note that these values can vary depending on the experimental system, cell type, and drug concentration.

Nitrogen MustardMajor DNA AdductsApproximate Distribution & Key Findings
Mechlorethamine (HN2) N7-guanine monoadducts, N3-adenine monoadducts, Guanine-Guanine ICLs, Guanine-Adenine ICLs.[3]Forms both monoadducts and cross-links.[3] DNA-protein cross-links (DPCs) can account for 60-70% of total cross-linked lesions.[4]
Melphalan N7-guanine monoadducts, N3-adenine monoadducts, Guanine-Guanine ICLs, N3-adenine-N7-guanine diadducts.[1][2]N7-guanine adducts are the most prevalent lesions.[1] A study in multiple myeloma patients showed a 15-fold variation in total DNA adducts among individuals.[1][5] The extent of p53-specific DNA damage correlates with clinical outcome in multiple myeloma.[1][5] Forms ~38% N-7-guanine monoadducts, 20% N-3-adenine monoadducts, and 20% N-7-guanine-N-7-guanine diadducts.[2]
Chlorambucil N7-guanine monoadducts, N3-adenine monoadducts, Guanine-Guanine ICLs.[1]The majority of adducts are formed at guanine residues, with a substantial amount also identified at adenine.[1] In vitro studies show a predominance of monofunctional alkylation at guanine.[1] Forms both monoadducts and interstrand and intrastrand cross-links.[1]
Cyclophosphamide N7-guanine monoadducts, N7-guanine-N7-guanine ICLs (G-NOR-G), Acrolein-derived adducts.[1]Requires metabolic activation to its active metabolites, phosphoramide (B1221513) mustard and acrolein.[1] N7-guanine monoadducts are the most abundant lesions.[1] Interstrand cross-links, though less frequent, are considered the most cytotoxic lesions.[1] A comprehensive in vitro analysis detected 40 different DNA adducts.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of DNA Adducts by HPLC-Mass Spectrometry

This method allows for the sensitive detection and quantification of specific DNA adducts.[1]

Protocol:

  • Cell Culture and Treatment: Culture human cancer cell lines (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with the desired nitrogen mustard (e.g., 100 µM) for a specified time (e.g., 24 hours).[1]

  • DNA Isolation: Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or a commercial DNA isolation kit.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC-MS/MS Analysis: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.[1] Quantify the amount of each adduct by comparing the peak area of the analyte to that of the internal standard and normalizing to the total amount of DNA analyzed.[1]

Alkaline Comet Assay for Interstrand Cross-link (ICL) Measurement

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and can be adapted to measure ICLs.[1]

Protocol:

  • Cell Treatment and Irradiation: Treat cells with the nitrogen mustard. To specifically measure ICLs, induce a known number of single-strand breaks by exposing the cells to a defined dose of ionizing radiation (e.g., X-rays) on ice.[1]

  • Cell Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them in a high-salt, detergent solution to remove membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to separate the DNA fragments.[1]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).[1]

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments induced by irradiation, resulting in a smaller comet tail moment compared to cells treated with radiation alone.[1]

Maxam-Gilbert Sequencing for Alkylation Site Identification

This technique can determine the specific nucleotide sequence where alkylation occurs.[1]

Protocol:

  • DNA Fragment Preparation and Labeling: Isolate a specific DNA fragment of interest. Radioactively label one 5' end of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP.[1]

  • Chemical Treatment:

    • Guanine-specific cleavage: Treat the labeled DNA with dimethyl sulfate (B86663) (DMS), which methylates guanine residues.[1]

    • Guanine + Adenine cleavage: Use formic acid to depurinate both guanine and adenine.[1]

    • Cytosine + Thymine cleavage: Use hydrazine (B178648) to hydrolyze pyrimidines.[1]

    • Cytosine-specific cleavage: Use hydrazine in the presence of high salt (NaCl) to specifically cleave at cytosine.[1]

  • Piperidine Cleavage: Treat the chemically modified DNA with piperidine, which cleaves the DNA backbone at the site of the modified base.[1]

  • Gel Electrophoresis and Autoradiography: Separate the resulting DNA fragments by size on a high-resolution denaturing polyacrylamide gel. Visualize the radioactive fragments by autoradiography.[1]

  • Sequence Analysis: The position of the bands in the four lanes (G, G+A, C+T, C) reveals the DNA sequence. The sites of preferential alkylation by the nitrogen mustard will appear as enhanced bands in the guanine lane.[1]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes described, the following diagrams illustrate the general mechanism of DNA alkylation by nitrogen mustards and the workflow for identifying alkylation sites.

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation NM Nitrogen Mustard (R-N(CH2CH2Cl)2) AZ Aziridinium Ion (Reactive Intermediate) NM->AZ - Cl- DNA DNA AZ->DNA Nucleophilic Attack (e.g., by Guanine N7) MA Monoadduct (Alkylated Guanine) DNA->MA ICL Interstrand Cross-link (G-N-G) MA->ICL Second Alkylation

Mechanism of DNA Alkylation by Nitrogen Mustards.

Maxam_Gilbert_Workflow cluster_cleavage Base-Specific Chemical Cleavage start Isolate & 5' Radiolabel DNA Fragment treat Treat with Nitrogen Mustard & Divide into 4 Aliquots start->treat G Guanine (DMS) treat->G GA Guanine + Adenine (Formic Acid) treat->GA CT Cytosine + Thymine (Hydrazine) treat->CT C Cytosine (Hydrazine + NaCl) treat->C piperidine Piperidine Cleavage G->piperidine GA->piperidine CT->piperidine C->piperidine gel Denaturing Polyacrylamide Gel Electrophoresis piperidine->gel autorad Autoradiography gel->autorad analysis Sequence & Alkylation Site Analysis autorad->analysis

Maxam-Gilbert Sequencing Workflow.

References

Safety Operating Guide

Proper Disposal of Bis(2-chloroethyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials like Bis(2-chloroethyl)ethylamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting. This compound, a nitrogen mustard analog also known as HN-1, is a potent alkylating agent and a Schedule 1 chemical warfare agent, necessitating stringent disposal protocols.[1][2] Improper disposal can lead to severe health hazards, including blistering, and environmental contamination.[1][2] Adherence to the following step-by-step procedures is critical for minimizing risk.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe burns and eye damage.[3] The onset of symptoms can be delayed.[4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[3]Provides a robust barrier against skin contact.
Eye Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles.
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[3] An impervious, full-body suit may be required for large quantities or spill cleanup.[5]Prevents accidental skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] For spills or emergencies, a self-contained breathing apparatus (SCBA) is recommended.[6][7]Protects against inhalation of vapors or aerosols.

Spill Management

In the event of a spill, immediate and decisive action is crucial to contain the contamination and ensure personnel safety.

Table 2: Spill Response Protocol

StepActionDetails
1 Evacuate and Secure the Area Immediately alert others in the vicinity and restrict access to the contaminated zone.[3] Move upwind from the spill.[5]
2 Don Appropriate PPE Before re-entering the area, ensure full and appropriate PPE is worn, including respiratory protection.[3]
3 Contain the Spill Use an absorbent, non-combustible material like sand, earth, or vermiculite (B1170534) to contain the spill.[3] Do not use combustible materials. For solid spills, dampen with water to prevent dusting before sweeping.[3][5]
4 Collect the Contaminated Material Using non-sparking tools, carefully collect the contained material and place it into a labeled hazardous waste container.[3]
5 Decontaminate the Spill Area Decontaminate the spill area according to your institution's specific protocols for alkylating agents. A solution of detergent and water (pH 8-10.5) can be used.[8] Do not wash spills into the sewer system.[3]

Disposal Procedures

The primary method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[3]

Experimental Protocol: Waste Segregation and Packaging
  • Segregate Waste: All waste contaminated with this compound must be segregated from other waste streams.[3] This includes:

    • Solid Waste: Unused or expired compounds, contaminated gloves, pipette tips, weigh boats, and absorbent pads.[3]

    • Liquid Waste: Solutions containing the compound.[3]

    • "Empty" Glassware: Vials and flasks that have come into contact with the compound should be treated as hazardous waste and not rinsed into the sink.[3]

  • Contain Waste:

    • Place all solid and semi-solid waste into a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled corrosive-resistant container.[3]

    • Place sharps, such as needles or contaminated glassware, in a designated cytotoxic sharps container.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[3]

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3] The storage area should be a designated corrosives area.[3]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste to an approved disposal plant for high-temperature incineration.[3][9] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical scrubber by a licensed service.[9]

Visualizing the Disposal Workflow

cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Handling of This compound B Generation of Waste (Solid, Liquid, Sharps) A->B C Waste Segregation B->C D Waste Packaging & Labeling C->D E Temporary Storage (Designated Area) D->E F Licensed Waste Hauler Collection E->F Scheduled Pickup G Transport to Disposal Facility F->G H High-Temperature Incineration G->H

Caption: Waste Management Workflow for this compound.

Emergency Spill Response Logic

Start Spill Detected Evacuate Evacuate & Secure Area Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Responders) Assess->LargeSpill Large DonPPE Don Full PPE SmallSpill->DonPPE Alert Alert Emergency Responders LargeSpill->Alert Contain Contain Spill (Absorbent Material) DonPPE->Contain Collect Collect Waste (Non-sparking tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package & Label Hazardous Waste Decontaminate->Package End Resume Operations Package->End

Caption: Decision-making workflow for a this compound spill.

References

Essential Safety and Logistical Information for Handling Bis(2-chloroethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY PRECAUTIONS: Bis(2-chloroethyl)ethylamine, a nitrogen mustard analog, is a highly hazardous chemical that is corrosive and can cause severe skin burns and eye damage.[1] It is imperative to handle this compound with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of exposure through inhalation, ingestion, or skin contact. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. All personnel must be thoroughly trained in the safe handling and emergency procedures for this substance before commencing any work.

Personal Protective Equipment (PPE)

The selection and proper use of appropriate Personal Protective Equipment (PPE) are critical to ensure the safety of researchers and scientists handling this compound. Below are the recommended PPE specifications.

Glove Selection

Due to the hazardous nature of this compound, selecting the right gloves is of paramount importance to prevent skin contact. It is recommended to use double-gloving.[1] For nitrogen mustards, butyl rubber gloves are often recommended.[2] Chemotherapy-rated nitrile gloves are also suggested for providing a robust barrier.[1]

Glove Material Recommendation Rationale
Butyl RubberRecommended for handling nitrogen mustards.Provides excellent resistance to a wide range of hazardous chemicals, including vesicants.[2]
Chemotherapy-Rated Nitrile GlovesRecommended, particularly for double-gloving.Offers a strong barrier against skin contact with hazardous compounds.[1]
Respiratory Protection

To prevent the inhalation of harmful vapors or aerosols, a NIOSH-approved respirator is required when handling this compound, especially when working outside of a fume hood or in case of a spill.[1]

Situation NIOSH-Approved Respirator Type Assigned Protection Factor (APF)
Handling in a well-ventilated fume hoodNot typically required if engineering controls are sufficient.N/A
Potential for exceeding exposure limits or presence of aerosolsFull-facepiece respirator with chemical cartridges for organic vapors and particulates.50
Emergency situations (e.g., large spills)Self-Contained Breathing Apparatus (SCBA), pressure-demand or other positive-pressure mode.10,000
Eye and Face Protection

To protect against splashes and airborne particles, chemical safety goggles in combination with a face shield are mandatory.[1]

Skin and Body Protection

A chemical-resistant lab coat, long pants, and closed-toe shoes are required to prevent accidental skin exposure.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.

Operational Plan for Handling

A step-by-step operational plan is essential for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary materials and equipment before handling the compound.

    • Prepare a designated waste container for contaminated materials.

  • Donning PPE:

    • Put on inner gloves.

    • Don a lab coat and any additional protective clothing.

    • Put on outer gloves, ensuring they overlap the cuffs of the lab coat.

    • Wear safety goggles and a face shield.

    • If required, perform a fit check for the respirator.

  • Handling the Compound:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Use non-sparking tools for handling the solid compound to prevent the creation of dust.[1]

  • Post-Handling:

    • Securely close the container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully doff PPE in the correct order to avoid self-contamination.

    • Dispose of all contaminated single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Decontamination Procedures

In the event of a spill or for routine cleaning of equipment, the following decontamination procedures should be followed. Decontamination should occur within one to two minutes of exposure to be most effective in minimizing tissue damage.[2]

  • Personnel Decontamination:

    • Skin: Immediately wash the affected area with copious amounts of soap and water.[3]

    • Eyes: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention after any exposure.

  • Equipment and Surface Decontamination:

    • For small spills, use an absorbent material like sand or vermiculite (B1170534) to contain the substance.[1]

    • Several chemical solutions can be used for the decontamination of nitrogen mustards, including:

      • Sodium Hypochlorite (B82951): A 5% solution of sodium hypochlorite can be used.[4]

      • Sodium Hydroxide (B78521): A 0.01 M solution of sodium hydroxide has been shown to decompose related compounds.[4]

      • Ferrate(VI): This has been demonstrated to be a highly effective and environmentally friendly decontamination agent for nitrogen mustards.[5]

    • Apply the decontamination solution to the contaminated surface and allow for sufficient contact time.

    • After decontamination, thoroughly clean the area with soap and water.

Disposal Plan for Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and any other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and corrosion-resistant container labeled as hazardous waste.[1]

    • Sharps: Contaminated needles, syringes, and glassware should be disposed of in a designated cytotoxic sharps container.[1]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound hydrochloride".[1]

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Final Disposal:

    • The primary method for the disposal of waste contaminated with this compound is high-temperature incineration at a licensed hazardous waste facility.[1]

    • Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste.[1]

Mandatory Visualizations

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_risk Assess Risk of Exposure (Splash, Aerosol, Spill) start->assess_risk hand_protection Hand Protection: - Double-glove - Butyl rubber or  chemotherapy-rated nitrile assess_risk->hand_protection Skin Contact Risk eye_protection Eye/Face Protection: - Chemical safety goggles - Face shield assess_risk->eye_protection Splash Risk body_protection Body Protection: - Chemical-resistant lab coat - Long pants, closed-toe shoes assess_risk->body_protection Skin Contact Risk respiratory_protection Respiratory Protection: (If risk of inhalation) - NIOSH-approved respirator assess_risk->respiratory_protection Inhalation Risk proceed Proceed with Handling hand_protection->proceed eye_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Contaminated Material Generated solid_waste Solid Waste (Gloves, PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste solid_container Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Corrosive Waste Container liquid_waste->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Cool, Dry, Ventilated Area solid_container->storage liquid_container->storage sharps_container->storage collection Arrange for Licensed Hazardous Waste Collection storage->collection end High-Temperature Incineration collection->end

Caption: Disposal Plan for Materials Contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-chloroethyl)ethylamine
Reactant of Route 2
Reactant of Route 2
Bis(2-chloroethyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.